(1R,3S)-3-Aminocyclohexanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,3S)-3-aminocyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQIPYGXPZUDDP-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480732 | |
| Record name | (1R,3S)-3-Aminocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1110772-22-9 | |
| Record name | 3-Aminocyclohexanol, (1R,3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1110772229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,3S)-3-Aminocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AMINOCYCLOHEXANOL, (1R,3S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QYD5GX32S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Physical Properties of (1R,3S)-3-Aminocyclohexanol
Introduction
This compound is a chiral bifunctional molecule that has garnered significant attention within the pharmaceutical and materials science sectors. As a chiral building block, its defined stereochemistry is crucial for the synthesis of complex active pharmaceutical ingredients (APIs), where enantiomeric purity is paramount for therapeutic efficacy and safety.[1][2] This aminocyclohexanol derivative serves as a key intermediate in the development of various therapeutics, including potent analgesics, anti-inflammatory drugs, and HIV-protease inhibitors.[1][2][3][4]
The precise spatial arrangement of its amino and hydroxyl groups dictates its interaction with biological targets and its utility in asymmetric synthesis.[1] Therefore, a comprehensive understanding of its physical, chemical, and stereochemical properties is essential for researchers, process chemists, and drug development professionals who utilize this compound. This guide provides an in-depth analysis of the core physical properties of this compound, offering field-proven insights into its characterization, handling, and application.
Molecular Identity and Stereochemistry
The foundational identity of this compound is defined by its unique molecular structure and stereochemical configuration.
| Identifier | Value | Source |
| CAS Number | 1110772-22-9 | [5][6][7][8] |
| Molecular Formula | C₆H₁₃NO | [5][7][8][9][10] |
| Molecular Weight | 115.17 g/mol | [5][6][7] |
| IUPAC Name | (1R,3S)-3-aminocyclohexan-1-ol | [7][8] |
| Synonyms | cis-(1R,3S)-3-aminocyclohexan-1-ol | [7] |
Conformational Analysis
The stereochemistry of this compound designates a cis relationship between the hydroxyl (-OH) and amino (-NH₂) groups. In its most stable energetic state, the cyclohexane ring adopts a chair conformation. To minimize steric hindrance, particularly unfavorable 1,3-diaxial interactions, both the hydroxyl and amino substituents preferentially occupy equatorial positions.[11][12] This diequatorial arrangement is the dominant conformer at equilibrium and is critical for predicting the molecule's reactivity and interactions in synthetic and biological systems.
Caption: Diequatorial chair conformation of this compound.
Core Physical and Chemical Properties
The physical properties of this compound are fundamental to its handling, purification, and reaction setup. While some experimental data is limited, predicted values provide a reliable baseline for laboratory use.
| Property | Value / Description | Source |
| Appearance | Solid | [9] |
| Boiling Point | 201.1 ± 33.0 °C (Predicted) | [6] |
| Density | 1.037 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 15.09 ± 0.40 (Predicted) | [6] |
| Solubility | Soluble in water and organic solvents | [13] |
Spectroscopic and Chiroptical Characterization
Spectroscopic analysis is indispensable for confirming the identity, purity, and stereochemical integrity of this compound.
Chiroptical Properties
As a chiral molecule, this compound exhibits optical activity, meaning it rotates the plane of polarized light. The direction and magnitude of this rotation are defining physical constants measured by polarimetry. While a specific rotation value is not consistently published across commercial suppliers, its determination is a critical quality control step to verify enantiomeric purity. The enantiomer, (1S,3R)-3-aminocyclohexanol, will rotate light to an equal degree but in the opposite direction.[14]
Spectroscopic Data
Authoritative databases provide reference spectra essential for structural verification.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for elucidating the molecule's carbon-hydrogen framework. Analysis of coupling constants and chemical shifts in the ¹H NMR spectrum can confirm the cis relative stereochemistry and the diequatorial positioning of the substituents in the dominant chair conformation.[11][12]
-
Infrared (IR) Spectroscopy : The IR spectrum is used to identify key functional groups. Characteristic absorptions for this compound include broad O-H and N-H stretching bands in the 3200-3400 cm⁻¹ region, as well as C-H stretching just below 3000 cm⁻¹.[3][11][15]
-
Mass Spectrometry (MS) : Electron-Impact Mass Spectrometry (EI-MS) confirms the molecular weight of the compound (115.17 g/mol ) and provides a unique fragmentation pattern that can be used as a fingerprint for identification.[7][15]
Experimental Protocol: Determination of Specific Rotation
This protocol outlines the standardized procedure for measuring the specific rotation [α] of this compound, a self-validating system for assessing enantiomeric purity.
Principle
Specific rotation is a fundamental property of chiral substances. It is calculated from the observed rotation (α) using a polarimeter, standardized by the concentration of the solution and the path length of the sample cell. The sodium D-line (589 nm) is the standard wavelength for this measurement.[14]
Methodology
-
Solution Preparation : Accurately weigh approximately 100-500 mg of this compound. Dissolve the sample in a suitable solvent (e.g., methanol, water) in a 10 mL volumetric flask. Ensure the sample is completely dissolved and the solution is homogeneous.
-
Instrument Calibration : Turn on the polarimeter and allow the sodium lamp to warm up until the light source is stable. Calibrate the instrument to zero using a blank cell filled with the same solvent used for the sample solution.
-
Sample Measurement : Rinse the sample cell with a small amount of the prepared solution before carefully filling it, ensuring no air bubbles are present in the light path. The standard path length (l) is typically 1 decimeter (dm).
-
Data Acquisition : Place the filled sample cell in the polarimeter and record the observed optical rotation (α) in degrees. Take multiple readings to ensure precision and average the results.
-
Calculation : Calculate the specific rotation using the formula: [α]ᵀλ = α / (c × l) Where:
-
[α] is the specific rotation.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of light (e.g., Sodium D-line).
-
α is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length in decimeters (dm).
-
Experimental Workflow Diagram
Caption: Workflow for determining the specific rotation of a chiral compound.
Safety, Handling, and Storage
Adherence to proper safety protocols is critical when working with this compound.
Hazard Identification
-
Health Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[9][16]
-
Engineering Controls : Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[9][16]
-
Hygiene : Wash hands and any exposed skin thoroughly after handling.[9][16] Do not eat, drink, or smoke in the laboratory.[9]
Storage Guidelines
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16][17]
-
Keep in a dark place, as the compound may be light-sensitive.[6]
-
Store under an inert atmosphere to prevent degradation.[6]
References
- 1. This compound | 6982-42-9 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. This compound CAS#: 1110772-22-9 [m.chemicalbook.com]
- 7. This compound | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy Online CAS Number 1110772-22-9 - TRC - this compound | LGC Standards [lgcstandards.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. This compound | 1110772-22-9 [chemicalbook.com]
- 11. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. CAS 1110772-04-7: (1S,3R)-3-AMINOCYCLOHEXANOL | CymitQuimica [cymitquimica.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. fishersci.fi [fishersci.fi]
(1R,3S)-3-Aminocyclohexanol chemical structure and stereochemistry
An In-depth Technical Guide to (1R,3S)-3-Aminocyclohexanol: Structure, Synthesis, and Application
Introduction: The Significance of Stereochemical Precision
In the landscape of modern pharmaceutical development and fine chemical synthesis, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is often the primary determinant of biological activity and material properties. This compound is a quintessential example of such a molecule. As a chiral bifunctional building block, it possesses both a nucleophilic amino group and a hydroxyl group locked in a specific spatial orientation on a cyclohexane scaffold.[1] This defined stereochemistry makes it a highly valuable intermediate for the synthesis of complex chiral molecules, particularly pharmaceutical agents where enantiomeric purity is paramount for efficacy and safety.
This guide provides a comprehensive overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its core stereochemical and conformational features, explore robust synthetic and analytical methodologies, and discuss its application as a strategic component in medicinal chemistry.
Part 1: Decoding the Stereochemistry and Conformational Landscape
The functionality of this compound is intrinsically linked to its structure. Understanding its absolute configuration, relative stereochemistry, and preferred conformation in solution is critical for predicting its reactivity and how it will interact with other chiral molecules.
Absolute and Relative Configuration
This compound has two stereocenters at positions C1 (bearing the hydroxyl group) and C3 (bearing the amino group).
-
Absolute Configuration (R/S): The descriptors (1R, 3S) are assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. At C1, the hydroxyl group receives the highest priority, leading to an R configuration. At C3, the amino group has the highest priority, resulting in an S configuration.
-
Relative Stereochemistry (cis/trans): The IUPAC name for this compound is cis-(1R,3S)-3-aminocyclohexan-1-ol.[2] The cis designation indicates that the hydroxyl and amino substituents are on the same face of the cyclohexane ring. Its diastereomers, (1R,3R)- and (1S,3S)-3-aminocyclohexanol, are the trans isomers, where the substituents are on opposite faces.[3][4]
The relationship between the four primary stereoisomers of 3-aminocyclohexanol is illustrated below. (1R,3S) and (1S,3R) are a pair of enantiomers, as are (1R,3R) and (1S,3S). The relationship between a cis and a trans isomer is diastereomeric.
Caption: Stereochemical relationships of 3-aminocyclohexanol isomers.
Conformational Analysis: The Chair Conformation
The cyclohexane ring is not planar; it predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. For a substituted cyclohexane like this compound, two distinct chair conformations exist, which can interconvert via a "ring flip."
In the cis isomer, one substituent must be in an axial position and the other in an equatorial position, or vice-versa, to remain on the same face of the ring. The stability of these conformations is dictated by the steric bulk of the substituents. Equatorial positions are less sterically hindered than axial positions. Therefore, the most stable conformation is the one where the larger substituents occupy the equatorial positions.
For this compound, the diequatorial conformation is significantly more stable than the diaxial conformation, as it minimizes unfavorable 1,3-diaxial interactions. Analysis of NMR coupling constants for related cis-3-aminocyclohexanol derivatives confirms the axial disposition of the ring protons at C1 and C3, which in turn establishes an equatorial distribution for the hydroxyl and amino groups.[5]
Caption: Chair flip of this compound.
Part 2: Synthesis and Chiral Purification
Obtaining enantiomerically pure this compound is a critical challenge that can be addressed through several strategic approaches. The choice of method often depends on factors like scale, cost, and the availability of starting materials.
Asymmetric Synthesis: Building Chirality Directly
Asymmetric synthesis introduces the desired chirality during the reaction sequence, offering an elegant and often more efficient route to the target molecule.
-
Asymmetric Hydrogenation: A powerful technique involves the enantioselective hydrogenation of a prochiral ketone, such as 3-aminocyclohexanone, using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral ligand).[1] This method can provide high yields and excellent optical purity, making it suitable for industrial-scale production.[1]
-
Substrate-Controlled Diastereoselective Reduction: An alternative strategy involves the reduction of a β-enaminoketone derived from the condensation of a 1,3-cyclohexanedione with a chiral amine, such as (S)-α-methylbenzylamine.[7] The inherent chirality of the amine directs the subsequent reduction of the ketone, leading to a diastereomeric mixture of amino alcohols that can be separated. The chiral auxiliary is then removed to yield the desired product.
Chiral Resolution: Separating Enantiomers
Chiral resolution begins with a racemic mixture and separates it into its constituent enantiomers. While this approach "discards" 50% of the material per cycle, it can be highly effective.[8]
-
Diastereomeric Salt Formation: This classic method involves reacting the racemic amine with a chiral acid (e.g., tartaric acid). This forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility.[8] The less soluble salt can be selectively crystallized and filtered off. A subsequent acid-base workup liberates the pure enantiomer.
-
Enzyme-Catalyzed Kinetic Resolution: Biocatalysis offers a highly selective method for resolution. Lipases are commonly used to catalyze the enantioselective acylation of the amine or alcohol.[9][10] The enzyme will preferentially acylate one enantiomer, leaving the other unreacted. The acylated and unreacted enantiomers can then be easily separated.
Experimental Protocol: Diastereoselective Synthesis via β-Enaminoketone Reduction
This protocol is adapted from a well-established procedure for the synthesis of cis- and trans-3-aminocyclohexanols.[5][7]
Step 1: Synthesis of Chiral β-Enaminoketone
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 1,3-cyclohexanedione (1.0 eq), (S)-α-methylbenzylamine (1.1 eq), and toluene (approx. 0.2 M).
-
Heat the mixture to reflux. Water formed during the condensation reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting dione is consumed (typically 3-4 hours).
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
The resulting crude solid can be purified by crystallization (e.g., from CH₂Cl₂/hexane) to yield the pure (S)-3-((S)-1-phenylethylamino)cyclohex-2-en-1-one intermediate.
Step 2: Diastereoselective Reduction
-
In a separate flask under an inert atmosphere (N₂ or Ar), add the purified β-enaminoketone (1.0 eq) and a solvent mixture of THF and isopropyl alcohol.
-
Cool the solution in an ice bath to 0 °C.
-
Carefully add sodium metal (e.g., 10 eq) in small portions, maintaining the temperature below 10 °C. Caution: Sodium metal is highly reactive.
-
Allow the reaction to stir at room temperature until the sodium is completely consumed.
-
Quench the reaction carefully by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting product is a diastereomeric mixture of amino alcohols. The cis and trans diastereomers can be separated by column chromatography on silica gel.
Step 3: Removal of Chiral Auxiliary (if necessary)
-
The N-benzyl group can be removed via catalytic hydrogenolysis (e.g., H₂, Pd/C in methanol) to yield the final this compound.
Caption: Workflow for diastereoselective synthesis.
Part 3: Physicochemical Properties and Analytical Characterization
Definitive characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [2][11] |
| Molecular Weight | 115.17 g/mol | [2] |
| CAS Number | 1110772-22-9 | [11][12][13][14] |
| Appearance | Solid | [12] |
| IUPAC Name | cis-(1R,3S)-3-aminocyclohexan-1-ol | [2] |
| InChI Key | NIQIPYGXPZUDDP-NTSWFWBYSA-N | [1][2] |
Spectroscopic Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR are indispensable tools. For the major diequatorial conformer of a cis-3-aminocyclohexanol derivative, the protons at C1 and C3 (axial) typically appear as a triplet of triplets due to large axial-axial couplings and smaller axial-equatorial couplings.[5][7] 2D NMR techniques like COSY, HSQC, and NOESY can further elucidate the full proton and carbon assignments and confirm the cis relative stereochemistry through spatial correlations.[5]
-
X-ray Crystallography: This is the gold standard for unambiguously determining both the relative and absolute stereochemistry of a chiral molecule in the solid state.[1] It provides a detailed 3D map of atomic positions.
-
Chiral Chromatography (GC/HPLC): To determine the enantiomeric excess (e.e.) or optical purity, a chiral stationary phase is used. The two enantiomers will have different retention times, allowing for their quantification.
Part 4: Utility in Drug Discovery and Development
The rigid cyclohexane scaffold of this compound, combined with its precisely positioned functional groups, makes it an exceptionally useful building block for creating molecules with high affinity and selectivity for biological targets.
The amino group serves as a key basic center or a handle for amide bond formation, while the hydroxyl group can act as a hydrogen bond donor or be further functionalized. By incorporating this chiral scaffold, medicinal chemists can explore chemical space with a high degree of conformational constraint, which is often beneficial for optimizing binding to protein active sites.
An example of its application is in the design of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a target for pain therapeutics.[1] The 3-aminocyclohexanol motif has been incorporated into isoxazole-3-carboxamide derivatives to balance potency and physicochemical properties like solubility.[1] The specific cis stereochemistry is crucial for orienting the rest of the molecule correctly within the receptor's binding pocket, demonstrating the profound impact of stereochemistry on pharmacological activity.
References
- 1. This compound | 6982-42-9 | Benchchem [benchchem.com]
- 2. This compound | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solved 5. (10 points total) Consider the following | Chegg.com [chegg.com]
- 7. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [mdpi.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 10. mdpi.com [mdpi.com]
- 11. scbt.com [scbt.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. This compound CAS#: 1110772-22-9 [chemicalbook.com]
- 14. This compound | 1110772-22-9 [chemicalbook.com]
Spectroscopic Data of (1R,3S)-3-Aminocyclohexanol: An In-depth Technical Guide
This guide provides a comprehensive analysis of the spectroscopic data for (1R,3S)-3-aminocyclohexanol (CAS No: 1110772-22-9), a chiral building block of significant interest in pharmaceutical and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and grounding interpretations in established principles, this guide serves as a practical resource for the unambiguous identification, stereochemical confirmation, and quality assessment of this compound.
Molecular Structure and Stereochemistry
This compound is a specific stereoisomer of 3-aminocyclohexanol, possessing a cis relationship between the hydroxyl and amino groups on the cyclohexane ring. The absolute stereochemistry is defined as (1R, 3S). Understanding the chair conformation of the cyclohexane ring is paramount to interpreting its spectroscopic data, particularly the NMR spectrum. In its most stable chair conformation, both the hydroxyl and amino groups preferentially occupy equatorial positions to minimize steric hindrance. This conformational preference is a key determinant of the observed chemical shifts and coupling constants.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing definitive evidence of its constitution and relative stereochemistry.
¹H NMR Spectroscopy: Unraveling the Stereochemistry
While a publicly available ¹H NMR spectrum for this compound is not readily accessible, the spectral data for a closely related cis-3-aminocyclohexanol derivative, as reported by Chavez et al. (2018), provides an excellent proxy for understanding the key spectral features.[3] The analysis of coupling constants is particularly insightful for confirming the cis stereochemistry.[3][4]
Illustrative ¹H NMR Data for a cis-3-Aminocyclohexanol Derivative [3]
| Proton | Multiplicity | J (Hz) | Inferred Position |
| H1 | tt | 11.2, 4.8 | Axial |
| H3 | tt | 11.6, 4.0 | Axial |
| H2ax | q | 11.6 | Axial |
| H2eq | - | - | Equatorial |
Note: Data is for a derivative and serves as a representative example.
Interpretation and Causality:
The protons at C1 and C3 (H1 and H3), which are attached to the carbons bearing the hydroxyl and amino groups respectively, exhibit a "triplet of triplets" (tt) multiplicity.[3] This splitting pattern arises from coupling to the two adjacent axial protons and two adjacent equatorial protons. The large coupling constants (J ≈ 11.2 and 11.6 Hz) are characteristic of axial-axial (Jaa) couplings, confirming the axial disposition of both H1 and H3.[3] Consequently, the hydroxyl and amino substituents must be in the equatorial positions, which is the defining feature of the more stable conformation of a cis-1,3-disubstituted cyclohexane. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would further confirm the cis relationship by showing a spatial correlation between the axial H1 and H3 protons.[3]
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
A robust and reproducible ¹H NMR spectrum is contingent on meticulous sample preparation and instrument setup.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.[4]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean vial.[5] Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[5]
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.[5]
-
Transfer the solution to a high-quality 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is between 4.0 and 5.0 cm.[5][6]
-
If precise chemical shift referencing is required, an internal standard such as tetramethylsilane (TMS) can be added.[6]
-
-
Instrumental Parameters:
-
The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
The spectrometer is "locked" onto the deuterium signal of the solvent to maintain a stable magnetic field.[5]
-
The magnetic field is "shimmed" to maximize its homogeneity, resulting in sharp, well-resolved peaks.[5]
-
A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.[7]
-
A sufficient number of scans (e.g., 16-64) are co-added to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 1-5 seconds between scans is employed to allow for full relaxation of the protons, ensuring accurate integration.[8]
-
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the cyclohexane ring, a plane of symmetry can be envisioned passing through C1 and C4 in the chair conformation, which would make C2 and C6, as well as C3 and C5, chemically equivalent. However, the presence of two different substituents at C1 and C3 in a cis relationship breaks this symmetry, leading to six distinct carbon signals.
¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 (CH-OH) | ~68-72 |
| C3 (CH-NH₂) | ~50-55 |
| C2, C4, C5, C6 | ~20-40 |
Note: Approximate chemical shift ranges are based on typical values for similar structures. The actual spectrum is available on PubChem.[9]
Interpretation and Causality:
The carbons directly attached to the electronegative oxygen and nitrogen atoms (C1 and C3) are deshielded and appear at the lowest field (highest ppm values). The remaining four methylene carbons of the cyclohexane ring resonate in the upfield region, characteristic of sp³-hybridized carbons in an aliphatic ring system. The specific chemical shifts are sensitive to the stereochemical environment.
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
The procedure is similar to that for ¹H NMR, with some key differences:
-
Sample Preparation: A higher concentration of the sample (20-100 mg) is typically required due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.[6]
-
Instrumental Parameters: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity. A greater number of scans is required to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the distinct absorption bands of the hydroxyl (-OH) and amino (-NH₂) groups.
Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | O-H and N-H stretching |
| ~2930 and ~2850 | Strong | C-H stretching (aliphatic) |
| ~1600 | Medium | N-H bending (scissoring) |
| ~1100-1000 | Strong | C-O stretching |
Note: A vapor-phase IR spectrum is available on PubChem.[9]
Interpretation and Causality:
-
The broad absorption in the 3400-3200 cm⁻¹ region is a hallmark of hydrogen-bonded O-H and N-H stretching vibrations. The broadening is due to the presence of a variety of hydrogen-bonding environments.
-
The strong peaks around 2930 and 2850 cm⁻¹ are characteristic of the C-H stretching vibrations of the methylene groups in the cyclohexane ring.
-
The band around 1600 cm⁻¹ is attributed to the scissoring deformation of the primary amine (-NH₂).
-
The strong absorption in the 1100-1000 cm⁻¹ region is indicative of the C-O stretching vibration of the secondary alcohol.
Experimental Protocol: Acquiring an FTIR Spectrum
For a liquid sample like 3-aminocyclohexanol, Attenuated Total Reflectance (ATR) is a convenient technique.
-
Sample Preparation: A single drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond). No further preparation is needed.[10][11]
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded first.[11] This is crucial to subtract any atmospheric absorptions (e.g., CO₂ and water vapor).
-
The sample is then placed on the crystal, and the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).
-
Workflow for FTIR Analysis
Caption: Workflow for FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. A GC-MS spectrum of this compound is available on PubChem, indicating that the analysis was performed using gas chromatography for separation followed by mass spectrometry for detection, likely with electron ionization (EI).[9]
Mass Spectral Data for this compound
-
Molecular Formula: C₆H₁₃NO
-
Molecular Weight: 115.17 g/mol [9]
-
Molecular Ion (M⁺•): A peak at m/z = 115 would be expected, but it may be weak or absent in the EI spectrum of alcohols and amines due to facile fragmentation.[12]
-
Key Fragments: Common fragmentation pathways for cyclic alcohols and amines include:
-
α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom. For the amine, this would lead to the loss of a propyl radical to form a fragment at m/z = 72, or loss of an ethyl radical from the other side to form a fragment at m/z = 86. For the alcohol, α-cleavage could lead to a fragment at m/z = 85 (loss of CH₂OH) or m/z = 57.
-
Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion, leading to a peak at m/z = 97 (M-18).[12]
-
Loss of Ammonia: Loss of ammonia (NH₃, 17 Da) from the molecular ion, resulting in a peak at m/z = 98 (M-17).
-
Ring Cleavage: Complex fragmentation of the cyclohexane ring can lead to a series of smaller fragments.
-
Interpretation and Causality:
In electron ionization, the molecule is bombarded with high-energy electrons, leading to the formation of a high-energy molecular ion (M⁺•) that readily undergoes fragmentation. The most stable carbocations and radical species will be formed preferentially, leading to the most abundant peaks in the mass spectrum (the base peak). The presence of both an alcohol and an amine group provides multiple pathways for fragmentation, making the spectrum potentially complex but also rich in structural information. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the molecular weight of 115 for C₆H₁₃NO.
Experimental Protocol: Acquiring a GC-MS Spectrum
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.[13]
-
Gas Chromatography (GC):
-
A small volume of the sample solution is injected into the heated inlet of the gas chromatograph, where it is vaporized.
-
An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a capillary column (e.g., HP-5MS).[14]
-
The column is heated using a temperature program to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
-
Mass Spectrometry (MS):
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the ion source (typically using electron ionization at 70 eV), the molecules are ionized and fragmented.
-
The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
-
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a complete picture of its molecular structure and stereochemistry. ¹H and ¹³C NMR are indispensable for confirming the connectivity and, most importantly, the cis relative stereochemistry of the hydroxyl and amino groups through the analysis of proton-proton coupling constants. IR spectroscopy offers a rapid and definitive confirmation of the key functional groups. Mass spectrometry confirms the molecular weight and provides valuable structural information through the analysis of fragmentation patterns. Together, these techniques form a self-validating system for the unambiguous identification and quality control of this important chiral building block, ensuring its suitability for applications in research and development.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 6982-42-9 | Benchchem [benchchem.com]
- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of 3-Aminocyclohexanol Isomers
Abstract
This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of 3-aminocyclohexanol isomers. As crucial chiral building blocks, these compounds are pivotal in the fields of medicinal chemistry and drug development.[1][2][3] This document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the stereoselective synthesis, analytical characterization, and practical applications of both cis- and trans-3-aminocyclohexanol. By synthesizing historical context with modern, field-proven methodologies, this guide aims to be an authoritative resource, explaining not just the procedures, but the fundamental causality behind experimental choices.
Introduction: The Strategic Importance of 3-Aminocyclohexanol Scaffolds
The 1,3-aminocyclohexanol framework, a cyclohexane ring substituted with hydroxyl and amino groups at the 1 and 3 positions, represents a privileged scaffold in modern organic chemistry.[1] The presence of two stereocenters gives rise to four possible stereoisomers: (1R,3R) and (1S,3S) enantiomers of the trans isomer, and the (1R,3S) and (1S,3R) enantiomers of the cis isomer.
The precise spatial arrangement of the amino and hydroxyl functionalities is critical, as it dictates the molecule's ability to engage in specific, three-dimensional interactions with biological targets such as enzymes and receptors.[2] This stereochemical specificity is a cornerstone of modern drug design, where enantiomerically pure compounds are often required to maximize therapeutic efficacy and minimize off-target side effects.[1][4] Consequently, 3-aminocyclohexanol isomers have emerged as invaluable intermediates in the synthesis of a wide range of pharmaceuticals, including analgesics, anti-inflammatory agents, and mucolytics.[1][3]
This guide will navigate the historical landscape of their discovery, detail robust methods for their stereoselective synthesis and separation, and illuminate their application in the development of impactful therapeutics.
A Historical Perspective: The Emergence of Aminocyclohexanols
The exploration of aminocyclohexanols is rooted in the early 20th century, with initial synthetic efforts often yielding mixtures of isomers that were challenging to separate and characterize. Landmark studies, such as those by Ferber and Brückner in the 1930s, laid the groundwork for the synthesis of aminocyclohexanols, primarily through the catalytic hydrogenation of aminophenols. While much of this early work focused on the 4-amino isomer due to its relevance in synthesizing compounds like Ambroxol, it established fundamental principles of phenol ring reduction that would be adapted for other isomers.[5]
The initial syntheses of 3-aminocyclohexanol often resulted in diastereomeric mixtures of cis and trans isomers. A significant advancement came with the development of methods to stereospecifically prepare the cis-isomer from cis-3-hydroxycyclohexanecarboxylic acid and to isolate both isomers from the hydrogenation of m-acetamidophenol.[6] These early investigations were not merely synthetic exercises; they delved into the conformational analysis of these molecules, examining phenomena like intramolecular hydrogen bonding in the cis isomers through infrared spectroscopy.[6] The recognition of these compounds as versatile chiral building blocks in the latter half of the 20th century spurred the development of more sophisticated, stereoselective synthetic strategies, moving from classical resolution of racemic mixtures to asymmetric synthesis.[2]
Stereoselective Synthesis of 3-Aminocyclohexanol Isomers
The demand for enantiomerically pure 3-aminocyclohexanol isomers has driven the development of several stereoselective synthetic strategies. The choice of method is often dictated by the desired stereochemistry (cis or trans) and the availability of starting materials.
Synthesis via Reduction of β-Enaminoketones
A robust and well-documented method for preparing both cis- and trans-3-aminocyclohexanols involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[7][8] This approach offers good yields and allows for a degree of stereocontrol based on the reaction conditions and the substituents on the enaminoketon.
The logical workflow for this synthesis is outlined below:
Caption: Workflow for the synthesis of 3-aminocyclohexanol isomers.
Expertise & Causality: The initial step is a condensation reaction to form the enaminoketone. The use of a Dean-Stark trap is critical to drive the equilibrium towards the product by removing the water byproduct.[8] The subsequent dissolving metal reduction is a key step where stereochemistry is established. The reaction of the β-enaminoketone with sodium in a mixture of THF and isopropyl alcohol affords the corresponding diastereomeric mixture of amino alcohols.[7][8] The stereoselectivity of this reduction is influenced by the steric bulk of the amine substituent; for instance, using (S)-α-methylbenzylamine leads to a product mixture that is enriched in the cis isomer (cis:trans ratio of approximately 89:11), which can then be separated by column chromatography.[7][8]
This protocol is adapted from a validated literature procedure.[7][8]
Part 1: Synthesis of (S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve 4,4-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol) and (S)-α-methylbenzylamine (1.0 mL, 7.84 mmol) in toluene (30 mL).
-
Reflux the solution for 3.5 hours, azeotropically removing the water formed during the reaction.
-
After cooling, remove the toluene under reduced pressure.
-
Purify the resulting yellow solid by crystallization from a dichloromethane/hexane mixture to yield the β-enaminoketone.
Part 2: Reduction to Diastereomeric Amino Alcohols
-
To a solution of the β-enaminoketone (e.g., 1.0 g) in a mixture of THF and isopropyl alcohol, add sodium metal in small portions at room temperature.
-
Stir the reaction for approximately 2.5 hours until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric mixture of amino alcohols.
Part 3: Separation of Isomers
-
Separate the cis and trans diastereomers using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexane/ethyl acetate).
-
Combine the fractions containing each isomer and remove the solvent to yield the purified products.
| Product | Yield | Diastereomeric Ratio (cis:trans) |
| β-Enaminoketone | ~87% | N/A |
| Amino Alcohol Mixture | ~75% | 89:11 |
| Purified cis-isomer | ~69% | >99:1 |
| Purified trans-isomer | ~6% | 1:>99 |
| Table 1: Representative yields and diastereoselectivity for the synthesis via β-enaminoketone reduction.[7][8] |
Resolution and Separation of Stereoisomers
For applications requiring high enantiomeric purity, the separation of racemic or diastereomeric mixtures is a critical step. Several effective techniques have been developed for the resolution of 3-aminocyclohexanol isomers.
Caption: Key strategies for the resolution of 3-aminocyclohexanol enantiomers.
Diastereomeric Salt Formation
A classical and effective method for resolving enantiomers is the formation of diastereomeric salts using a chiral resolving agent. For 3-aminocyclohexanol, chiral acids like (R)-mandelic acid can be used.[3] The basic amino group of the different enantiomers reacts with the chiral acid to form two diastereomeric salts, which possess different physical properties, most importantly, different solubilities. This difference allows for their separation by fractional crystallization. Subsequently, the desired enantiomer can be liberated from the salt, often through ion-exchange chromatography.[6]
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a highly selective alternative for separating enantiomers. This technique utilizes enzymes, such as lipases, that preferentially catalyze a reaction on one enantiomer over the other. For N-protected 3-aminocyclohexanols, lipase-catalyzed enantioselective acylation is a common strategy.[6] In this process, the enzyme acylates one enantiomer at a much faster rate, leaving the other enantiomer largely unreacted. The resulting mixture of the acylated product and the unreacted starting material can then be easily separated by chromatography due to their different polarities.[6] This method is capable of producing enantiomerically pure 3-aminocyclohexanols with high enantiomeric excess.[6]
Analytical Characterization: Distinguishing the Isomers
Unambiguous identification of the cis and trans isomers is crucial and is reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between diastereomers. The key lies in the analysis of chemical shifts and proton-proton coupling constants (J-values), which are highly sensitive to the stereochemical environment.
In the more stable chair conformation of the cyclohexane ring, substituents can be either axial or equatorial. This orientation significantly affects the magnetic environment of nearby protons.
-
Chemical Shifts (δ): Protons in an equatorial position are typically deshielded (resonate at a higher ppm value) compared to their axial counterparts.[9]
-
Coupling Constants (J): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. Large axial-axial (J_ax-ax) couplings (typically 10-13 Hz) are observed, while smaller axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings (typically 2-5 Hz) are characteristic.
For 3-aminocyclohexanol, the proton attached to the carbon bearing the hydroxyl group (H1) and the proton on the carbon with the amino group (H3) are diagnostic.
-
In the trans-isomer , one substituent is axial and the other is equatorial. This leads to a mix of large and small coupling constants for H1 and H3.
-
In the cis-isomer , both substituents can be equatorial (in the most stable conformation). This results in H1 and H3 being axial, exhibiting large axial-axial couplings to their neighboring axial protons.[7]
Advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide definitive proof of stereochemistry by showing through-space correlations between protons. For the cis-isomer, a NOE correlation between H1 and H3 confirms their syn relationship.[7][8]
| Parameter | cis-Isomer (Protons H1 & H3 are axial) | trans-Isomer (One proton axial, one equatorial) | Rationale |
| ¹H Chemical Shift | H1 & H3 appear at a relatively higher field (lower ppm). | The equatorial proton (H1 or H3) is deshielded and appears at a lower field (higher ppm). | Anisotropic effects of the ring currents. |
| ¹H Coupling Constants | H1 & H3 show large axial-axial couplings (~10-12 Hz). | The axial proton shows large couplings, while the equatorial proton shows smaller couplings (~3-5 Hz). | Karplus relationship (dihedral angle dependence). |
| NOESY | A cross-peak is observed between H1 and H3. | No cross-peak is observed between H1 and H3. | Proximity through space. |
| Table 2: Key NMR parameters for distinguishing cis- and trans-3-aminocyclohexanol. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS, particularly when using a chiral column (e.g., cyclosil-B), is an excellent technique for both separating and identifying the different stereoisomers in a mixture.[7][8] The chiral stationary phase interacts differently with each enantiomer, resulting in different retention times, which allows for their separation and quantification. The mass spectrometer then provides the mass-to-charge ratio, confirming the identity of the eluting compounds.
Applications in Drug Development
The utility of 3-aminocyclohexanol isomers as chiral building blocks is demonstrated by their incorporation into important pharmaceutical agents. The specific stereochemistry of the aminocyclohexanol core is often essential for the drug's interaction with its biological target.
Tramadol: A Centrally Acting Analgesic
Tramadol is a widely used synthetic opioid analgesic for treating moderate to severe pain.[10] Its synthesis involves the reaction of 2-(dimethylaminomethyl)cyclohexanone with an organometallic reagent, 3-methoxyphenylmagnesium bromide or the corresponding organolithium compound.[10][11][12][13][14] While the core of tramadol is a 2-aminomethyl-1-arylcyclohexanol, the principles of stereocontrol in cyclohexyl systems are directly relevant. The synthesis produces a mixture of diastereomers, from which the therapeutically active (1R,2R) and (1S,2S) enantiomers (the trans isomer relative to the amino and aryl groups) must be isolated.[10] The use of specific solvents can influence the diastereomeric ratio of the Grignard reaction, and the final separation is often achieved by crystallization of the hydrochloride salt.[10]
Ambroxol: A Mucolytic Agent
While the industrial synthesis of the mucolytic agent Ambroxol primarily uses trans-4-aminocyclohexanol, the chemistry involved highlights the importance of aminocyclohexanols in pharmaceutical production.[5][15][16][17] The synthesis typically involves the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol.[5] The trans stereochemistry of the aminocyclohexanol is crucial for the final structure and activity of Ambroxol.[17] This underscores the broader principle that the specific isomer of a cyclic intermediate is a critical determinant of the final product's properties in drug synthesis.
Conclusion
The journey of 3-aminocyclohexanol isomers from their initial discovery as components of complex mixtures to their current status as highly valuable, enantiomerically pure building blocks encapsulates a significant evolution in synthetic and analytical chemistry. The development of stereoselective synthetic routes, robust methods for isomer resolution, and precise analytical characterization techniques has enabled their widespread use in drug discovery and development. As the demand for stereochemically complex and potent pharmaceuticals continues to grow, the strategic importance of chiral scaffolds like 3-aminocyclohexanol is set to increase, ensuring their continued relevance for researchers and scientists in the field.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (1R,3S)-3-Aminocyclohexanol | 6982-42-9 | Benchchem [benchchem.com]
- 3. 3-Aminocyclohexanol | 40525-77-7 | Benchchem [benchchem.com]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. nioch.nsc.ru [nioch.nsc.ru]
- 11. redalyc.org [redalyc.org]
- 12. researchgate.net [researchgate.net]
- 13. A Commercially Viable Process For The Preparation Of Tramadol [quickcompany.in]
- 14. scribd.com [scribd.com]
- 15. Ambroxol hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 16. eureka.patsnap.com [eureka.patsnap.com]
- 17. nbinno.com [nbinno.com]
Enantioselective Synthesis of (1R,3S)-3-Aminocyclohexanol: A Technical Guide for Drug Development Professionals
Introduction: The Significance of (1R,3S)-3-Aminocyclohexanol in Medicinal Chemistry
This compound is a pivotal chiral building block in modern pharmaceutical development. Its rigid cyclohexane scaffold, combined with the specific cis-stereochemical relationship between the hydroxyl and amino functionalities at the C1 and C3 positions, provides a unique three-dimensional architecture. This defined spatial arrangement is crucial for molecular recognition and binding to biological targets, making it a valuable intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs). The ability to produce this aminocyclohexanol in high enantiomeric purity is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth exploration of the key enantioselective synthetic strategies to access this compound, offering field-proven insights for researchers and drug development professionals.
Strategic Approaches to Enantiopure this compound
The synthesis of enantiomerically pure this compound can be broadly categorized into four main strategies: diastereoselective reduction of chiral β-enaminoketones, enzymatic kinetic resolution, asymmetric hydrogenation of prochiral precursors, and chiral pool synthesis. Each approach offers distinct advantages and challenges, and the optimal choice often depends on factors such as scale, cost, and available resources.
Diastereoselective Reduction of Chiral β-Enaminoketones: A Substrate-Controlled Approach
One of the most direct and well-established methods for synthesizing 3-aminocyclohexanol derivatives involves the diastereoselective reduction of a β-enaminoketone precursor. This strategy leverages a chiral auxiliary to direct the stereochemical outcome of the reduction step.
Causality Behind Experimental Choices
The synthesis begins with the condensation of a 1,3-cyclohexanedione derivative with a chiral amine, such as (S)-α-methylbenzylamine, to form a chiral β-enaminoketone.[1][2] This reaction establishes a chiral center that influences the subsequent reduction of the ketone. The choice of the chiral amine is critical as it dictates the facial selectivity of the reduction. The subsequent reduction is typically achieved using dissolving metal conditions, such as sodium in a mixture of tetrahydrofuran (THF) and isopropyl alcohol.[1][2] This method is favored for its high diastereoselectivity, which arises from the steric hindrance imposed by the chiral auxiliary, guiding the approach of the reducing agent.[1]
Experimental Protocol: Synthesis of cis-5,5-Dimethyl-3-((S)-α-methylbenzylamino)cyclohexanol
The following protocol is adapted from the work of Montoya Balbás et al. and serves as a representative example of this synthetic route.[2]
Step 1: Synthesis of (S)-5,5-Dimethyl-3-(1-phenylethylamino)cyclohex-2-en-1-one
-
A solution of 4,4-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol) and (S)-α-methylbenzylamine (1.02 mL, 7.84 mmol) is refluxed in toluene (30 mL) for 3 hours, with the continuous removal of water using a Dean-Stark trap.
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting yellow solid is purified by recrystallization from a mixture of CH₂Cl₂ and hexane to afford the chiral β-enaminoketone.
Step 2: Diastereoselective Reduction
-
The chiral β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).
-
The solution is cooled to 0 °C and treated with an excess of small pieces of metallic sodium (0.27 g, 12.0 g-atoms).
-
The reaction mixture is stirred and allowed to warm to room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After completion, the unreacted sodium is carefully removed, and the reaction mixture is poured into a saturated aqueous solution of NH₄Cl.
-
The product is extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The resulting diastereomeric mixture of amino alcohols can be separated by column chromatography to isolate the desired cis-isomer.
This method has been reported to produce the cis and trans isomers in a ratio of 89:11, with the cis-isomer being the major product.[1]
Enzymatic Kinetic Resolution: Harnessing Biocatalysis for Enantioselectivity
Enzymatic kinetic resolution is a powerful and environmentally benign strategy for obtaining enantiomerically pure compounds. This method relies on the ability of enzymes, typically lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.
Causality Behind Experimental Choices
In the context of 3-aminocyclohexanol, the racemic mixture is often N-protected (e.g., with a Boc or Cbz group) and then subjected to lipase-catalyzed acylation.[3] Lipases such as Candida antarctica lipase B (often immobilized as Novozym 435) and Pseudomonas cepacia lipase are frequently employed due to their broad substrate scope and high enantioselectivity.[4] The choice of acyl donor (e.g., vinyl acetate) and solvent is crucial for optimizing both the reaction rate and the enantioselectivity.[4] The reaction is allowed to proceed to approximately 50% conversion, at which point the acylated enantiomer and the unreacted enantiomer can be separated, each in high enantiomeric excess.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of N-Boc-cis-3-aminocyclohexanol
The following is a general protocol for the screening and preparative-scale resolution of a racemic N-protected aminocyclohexanol.
Screening Protocol (Small Scale):
-
To a 2 mL glass vial, add the racemic N-Boc-cis-3-aminocyclohexanol (e.g., 10 mg, 1 equivalent).
-
Add the immobilized lipase (e.g., Novozym 435, 10-20 mg).
-
Add 1 mL of an anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE)).
-
Initiate the reaction by adding the acyl donor (e.g., vinyl acetate, 1.5 equivalents).
-
Seal the vial and agitate at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine conversion and enantiomeric excess (ee) of both the remaining alcohol and the formed ester.
Preparative Scale Protocol:
-
In a round-bottom flask, dissolve the racemic N-Boc-cis-3-aminocyclohexanol (e.g., 1.0 g) in the optimized anhydrous organic solvent.
-
Add the immobilized lipase (e.g., 10-20% by weight of the substrate).
-
Add the acyl donor (1.5 equivalents) and stir the mixture at the optimal temperature.
-
Monitor the reaction until approximately 50% conversion is reached.
-
Stop the reaction by filtering off the immobilized lipase. The enzyme can often be washed with solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Separate the resulting mixture of the acylated product and the unreacted alcohol by silica gel column chromatography to obtain the two enantiomerically enriched compounds.
Asymmetric Hydrogenation: A Direct Catalytic Approach
Asymmetric hydrogenation represents one of the most efficient methods for the synthesis of chiral alcohols from prochiral ketones. This approach utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to deliver hydrogen to one face of the carbonyl group with high selectivity.
Causality Behind Experimental Choices
For the synthesis of this compound, a suitable precursor would be an N-protected 3-aminocyclohexenone or a β-amino ketone. Ruthenium and rhodium complexes bearing chiral phosphine ligands are among the most effective catalysts for this transformation. For instance, ruthenium complexes with ligands like RuPHOX have demonstrated excellent yields and enantioselectivities (up to 99% ee) in the hydrogenation of β-secondary amino ketones.[5] The choice of ligand is paramount as it creates a chiral environment around the metal center, which is responsible for the enantiodiscrimination. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure.
Representative Protocol: Asymmetric Hydrogenation of a β-Secondary Amino Ketone
-
In a glovebox, a mixture of the β-secondary amino ketone (0.5 mmol) and the chiral ruthenium catalyst (e.g., RuPHOX-Ru, 0.0025 mmol, 0.5 mol%) is placed in a glass vial inside a stainless-steel autoclave.
-
Anhydrous and degassed solvent (e.g., methanol, 2 mL) is added.
-
The autoclave is sealed, removed from the glovebox, and charged with hydrogen gas to the desired pressure (e.g., 50 atm).
-
The reaction mixture is stirred at a specified temperature (e.g., 50 °C) for a set time (e.g., 12-24 hours).
-
After cooling and carefully releasing the pressure, the solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the chiral γ-amino alcohol.
This method provides a direct route to the desired product with high atom economy and stereoselectivity.
Chiral Pool Synthesis: Leveraging Nature's Building Blocks
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes.[1] Chiral pool synthesis utilizes these molecules as starting materials, incorporating their existing stereocenters into the final target molecule.
Conceptual Approach
A hypothetical chiral pool synthesis of this compound could start from a carbohydrate like D-glucose. Through a series of well-established chemical transformations, the carbohydrate backbone can be manipulated to form a functionalized cyclohexane ring while preserving key stereocenters. For example, D-glucose can be converted into a tribenzoyloxy cyclohexanone oxime derivative, which can then undergo further transformations to introduce the amino group and establish the desired stereochemistry.[6] This strategy can be highly effective when the target molecule shares significant structural and stereochemical features with the chosen chiral pool starting material. However, it often requires multi-step sequences and may not be the most convergent approach.
Illustrative Example: Synthesis of a Chiral Carbocycle from D-Glucose
The work by Chapleur and coworkers demonstrates the conversion of D-glucose into a functionalized cyclohexanone derivative, illustrating the core principles of the chiral pool approach.[6] This involves the transformation of the pyranose ring into a carbocycle, which can then be further functionalized. While not a direct synthesis of the target aminocyclohexanol, it exemplifies the strategic use of a chiral starting material from nature.
Quantitative Data Summary
The following table summarizes typical results for the different synthetic strategies, providing a basis for comparison.
| Synthetic Strategy | Precursor | Key Reagent/Catalyst | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) | Yield | Reference |
| Diastereoselective Reduction | Chiral β-Enaminoketone | Na, THF/i-PrOH | 89:11 | - (Diastereoselective) | ~75% (mixture) | [1][2] |
| Enzymatic Kinetic Resolution | Racemic N-Boc-aminocyclohexanol | Novozym 435 (CALB) | - | >99% | ~45% (for each enantiomer) | [4] |
| Asymmetric Hydrogenation | β-Secondary Amino Ketone | RuPHOX-Ru complex | - | up to 99% | up to 99% | [5] |
Note: Data for Asymmetric Hydrogenation is for a related γ-amino alcohol.
Conclusion and Future Outlook
The enantioselective synthesis of this compound can be achieved through several robust and reliable methods. The diastereoselective reduction of chiral β-enaminoketones offers a substrate-controlled approach with good yields and diastereoselectivity. Enzymatic kinetic resolution provides an environmentally friendly route to high enantiomeric purity, albeit with a theoretical maximum yield of 50% for each enantiomer. Asymmetric hydrogenation stands out as a highly efficient and atom-economical method, capable of delivering the target molecule with excellent stereocontrol and in high yield. The chiral pool approach, while conceptually elegant, often involves longer synthetic sequences.
The choice of the optimal synthetic route will depend on the specific requirements of the drug development program, including cost of goods, scalability, and regulatory considerations. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, sustainable, and cost-effective methods for the synthesis of key chiral building blocks like this compound will remain an area of active research and innovation.
References
- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
(1R,3S)-3-Aminocyclohexanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of (1R,3S)-3-aminocyclohexanol, a pivotal chiral building block in modern medicinal chemistry and organic synthesis. We will delve into its fundamental properties, synthesis strategies, commercial availability, and critical applications, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Core Identification and Properties
This compound is a chiral amino alcohol distinguished by a cyclohexane scaffold bearing both an amino and a hydroxyl group in a specific stereochemical arrangement. This defined chirality is crucial for its application in the synthesis of stereospecific pharmaceuticals.
Chemical Structure and Identifiers
The structure of this compound is characterized by the cis relationship between the amino and hydroxyl groups on the cyclohexane ring, with the (1R,3S) designation defining the absolute stereochemistry at the two chiral centers.
| Identifier | Value |
| CAS Number | 1110772-22-9[1][2][3] |
| Molecular Formula | C₆H₁₃NO[1][3] |
| Molecular Weight | 115.17 g/mol [1][3] |
| IUPAC Name | (1R,3S)-3-aminocyclohexan-1-ol[4] |
| InChI Key | NIQIPYGXPZUDDP-NTSWFWBYSA-N[5] |
| Synonyms | cis-(1R,3S)-3-Aminocyclohexanol, (1R,3S)-3-amino-cyclohexanol[3] |
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound. It is important to note that some of these values are predicted.
| Property | Value | Source |
| Appearance | Solid | [5] |
| Boiling Point (Predicted) | 201.1 ± 33.0 °C | [2] |
| Density (Predicted) | 1.037 ± 0.06 g/cm³ | [2] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [2] |
Commercial Availability and Procurement
This compound is available from several reputable chemical suppliers, catering to both research and development as well as larger-scale manufacturing needs. When selecting a supplier, it is crucial to consider purity, available quantities, and the provision of comprehensive analytical data (e.g., Certificate of Analysis).
| Supplier | Product Name | CAS Number |
| Santa Cruz Biotechnology | This compound | 1110772-22-9[1] |
| ChemicalBook | This compound | 1110772-22-9[2][6] |
| LGC Standards | This compound | 1110772-22-9[4] |
| CymitQuimica | This compound | 1110772-22-9[5] |
| Sigma-Aldrich | This compound | 1110772-22-9 |
| J & K SCIENTIFIC LTD. | This compound | 1110772-22-9[7] |
| Nanjing Chemlin Chemical Co., Ltd | This compound | 1110772-22-9[7] |
Synthesis Strategies: A Mechanistic Perspective
The stereospecific synthesis of this compound is a key challenge, and several methodologies have been developed to achieve high enantiomeric and diastereomeric purity. The choice of synthetic route often depends on the desired scale, cost-effectiveness, and available starting materials.
Asymmetric Synthesis via Reduction of β-Enaminoketones
A prevalent and well-documented approach involves the stereoselective reduction of β-enaminoketones.[8][9] This method offers a high degree of control over the resulting stereochemistry.
Workflow for the Synthesis of 3-Aminocyclohexanols via β-Enaminoketone Reduction:
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 1110772-22-9 [m.chemicalbook.com]
- 3. This compound | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy Online CAS Number 1110772-22-9 - TRC - this compound | LGC Standards [lgcstandards.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound CAS#: 1110772-22-9 [m.chemicalbook.com]
- 7. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 8. This compound | 6982-42-9 | Benchchem [benchchem.com]
- 9. mdpi.com [mdpi.com]
Molecular Modeling of (1R,3S)-3-Aminocyclohexanol Conformations: An In-depth Technical Guide
Abstract
(1R,3S)-3-Aminocyclohexanol is a vital chiral building block in synthetic organic chemistry, where its specific three-dimensional structure is fundamental to its reactivity and utility.[1] This technical guide provides a comprehensive, in-depth protocol for the conformational analysis of this compound using contemporary molecular modeling techniques. We will explore the critical interplay of steric effects and intramolecular hydrogen bonding that governs the conformational landscape of this molecule. This document is intended for researchers, scientists, and drug development professionals who are engaged in computational chemistry and rational molecular design. The methodologies detailed herein are designed to be self-validating, providing a robust framework for investigating the conformational preferences of substituted cyclohexanes and other flexible small molecules.
Introduction: The Significance of Conformational Isomerism
The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional shape. For cyclic molecules like cyclohexane and its derivatives, the concept of conformational isomerism is of paramount importance.[2] The cyclohexane ring is not a planar hexagon; instead, it adopts a variety of non-planar conformations to alleviate angle and torsional strain.[2] The most stable of these is the "chair" conformation.[2]
In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions, leading to different conformational isomers with varying energies.[3][4] The energy difference between these conformers dictates their relative populations at equilibrium and, consequently, the overall properties of the molecule. For this compound, a molecule possessing both a hydroxyl (-OH) and an amino (-NH2) group, the conformational equilibrium is further influenced by the potential for intramolecular hydrogen bonding.[5][6] Understanding the preferred conformations of this molecule is therefore crucial for its application in the synthesis of complex chemical entities.
This guide will delineate a systematic approach to elucidating the conformational landscape of this compound through a combination of molecular mechanics (MM) and quantum mechanics (QM) calculations.
Theoretical Foundations: A Deeper Look at Cyclohexane Conformations
The chair conformation of cyclohexane is its most stable form, with all carbon-carbon bond angles close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain.[2] In this conformation, the hydrogen atoms (or other substituents) are arranged in two distinct orientations: axial and equatorial.[2]
-
Axial (a): These bonds are parallel to the principal C3 axis of the ring.
-
Equatorial (e): These bonds are oriented around the "equator" of the ring.
A crucial phenomenon in cyclohexane chemistry is the "ring flip," a rapid interconversion between two chair conformations. During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial.
For monosubstituted cyclohexanes, the conformation with the substituent in the equatorial position is generally more stable due to the avoidance of unfavorable 1,3-diaxial interactions.[3][4] These are steric repulsions between an axial substituent and the axial hydrogen atoms on carbons 3 and 5 relative to the substituent.
In the case of this compound, we have a disubstituted cyclohexane. The "cis" relationship between the 1-hydroxyl and 3-amino groups (as dictated by the (1R,3S) stereochemistry) means that in a chair conformation, one substituent will be axial and the other equatorial, or vice-versa after a ring flip. The relative stability of these two chair conformers will be determined by a balance between the steric bulk of the hydroxyl and amino groups and the stabilizing influence of any intramolecular hydrogen bonds.
The Crucial Role of Intramolecular Hydrogen Bonding
The presence of both a hydrogen bond donor (the hydroxyl and amino groups) and a hydrogen bond acceptor (the oxygen and nitrogen atoms) within the same molecule opens up the possibility of intramolecular hydrogen bonding (IMHB).[5][6] An IMHB is a non-covalent attractive interaction that can significantly stabilize a particular conformation.
In this compound, an IMHB can form between the hydroxyl group and the amino group. The strength of this bond will depend on the distance and angle between the donor and acceptor groups, which are in turn dictated by the conformation of the cyclohexane ring. A conformation that allows for a favorable IMHB may be preferred, even if it is sterically less favorable.
A Systematic Workflow for Conformational Analysis
To thoroughly investigate the conformational space of this compound, we will employ a multi-step computational workflow. This approach leverages the speed of molecular mechanics for an initial broad search, followed by the accuracy of quantum mechanics for refining the energies and geometries of the most stable conformers.
Caption: A systematic workflow for the conformational analysis of this compound.
Step-by-Step Experimental Protocol
Software Required:
-
A molecular modeling suite such as Schrödinger Maestro, MOE (Molecular Operating Environment), or open-source alternatives like Avogadro and IQmol.[7][8][9][10]
-
A quantum chemistry software package like Gaussian, Q-Chem, or ORCA.
Protocol:
-
Initial 3D Structure Generation:
-
Using a molecular builder, construct the 2D structure of this compound.
-
Convert the 2D sketch to a 3D structure. Ensure the correct stereochemistry is defined at the C1 and C3 positions.
-
Perform an initial, quick molecular mechanics minimization to generate a reasonable starting geometry.
-
-
Molecular Mechanics (MM) Conformational Search:
-
Rationale: To efficiently explore the vast conformational space and identify a set of low-energy conformers.
-
Force Field Selection: Choose a suitable force field. The OPLS (Optimized Potentials for Liquid Simulations) family of force fields, such as OPLS-AA, is a good choice for organic molecules containing hydroxyl and amino groups.[11][12]
-
Search Method: Employ a robust conformational search algorithm. A Monte Carlo Multiple Minimum (MCMM) search is a common and effective method.[13][14]
-
Parameters:
-
Set the maximum number of search steps to a high value (e.g., 1000-5000) to ensure thorough sampling.[13]
-
Define an energy window (e.g., 10 kcal/mol) to save only the conformers that are reasonably close in energy to the global minimum.
-
-
Execution: Run the conformational search. The output will be a collection of unique conformers, ranked by their relative MM energies.
-
-
Quantum Mechanics (QM) Geometry Optimization:
-
Rationale: To obtain more accurate geometries and relative energies for the low-energy conformers identified in the MM search. QM methods explicitly treat the electronic structure of the molecule.[15]
-
Method Selection: Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for molecules of this size. The B3LYP functional is a widely used and well-validated choice.
-
Basis Set Selection: A Pople-style basis set, such as 6-31G(d), is a common starting point for geometry optimizations of organic molecules.[15] For higher accuracy, a larger basis set like 6-311+G(d,p) can be used.
-
Execution: For each of the low-energy conformers from the MM search (e.g., all conformers within 5 kcal/mol of the MM global minimum), perform a full geometry optimization at the chosen QM level of theory.
-
-
Vibrational Frequency Calculation:
-
Rationale: To confirm that the optimized structures are true energy minima and to obtain thermodynamic data.
-
Execution: For each QM-optimized geometry, perform a frequency calculation at the same level of theory.
-
Verification: A true minimum on the potential energy surface will have no imaginary frequencies. If any imaginary frequencies are found, it indicates a transition state or a saddle point, and the structure should be further optimized or discarded.
-
Thermodynamic Data: The frequency calculation also provides zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and Gibbs free energy.
-
-
Data Analysis and Interpretation:
-
Relative Energies: Calculate the relative energies of all confirmed minima. It is crucial to use the Gibbs free energies for comparing the stabilities of conformers at a given temperature, as this term includes both enthalpic and entropic contributions.
-
Boltzmann Distribution: Calculate the expected population of each conformer at a standard temperature (e.g., 298.15 K) using the Boltzmann distribution equation:
Population (%) = 100 * (exp(-ΔG/RT)) / Σ(exp(-ΔG/RT))
where ΔG is the relative Gibbs free energy, R is the gas constant, and T is the temperature in Kelvin.
-
Geometric Analysis: Analyze the key geometric parameters of the most stable conformers, including:
-
Chair, boat, or twist-boat conformation of the cyclohexane ring.
-
Axial or equatorial positions of the hydroxyl and amino groups.
-
The distance and angle of any intramolecular hydrogen bonds.
-
-
Expected Results and Data Presentation
The conformational analysis is expected to reveal a small number of low-energy chair conformations that dominate the conformational landscape of this compound. The relative energies will likely be influenced by the interplay between the steric preference for equatorial substituents and the stabilizing effect of an intramolecular hydrogen bond.
Table 1: Hypothetical Relative Energies and Populations of this compound Conformers
| Conformer | Description | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Population at 298.15 K (%) |
| 1 | Chair, OH (eq), NH2 (ax), with IMHB | 0.00 | 0.00 | 75.3 |
| 2 | Chair, OH (ax), NH2 (eq), no IMHB | 0.85 | 0.79 | 24.1 |
| 3 | Twist-Boat | 5.60 | 5.82 | 0.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will be dependent on the specific computational methods and parameters employed.
Conclusion: From Conformation to Application
This guide has outlined a robust and scientifically rigorous workflow for the detailed conformational analysis of this compound. By combining the strengths of molecular mechanics and quantum mechanics, researchers can gain a deep understanding of the three-dimensional structural preferences of this important chiral building block. This knowledge is invaluable for predicting its reactivity, understanding its interactions with other molecules, and ultimately, for its rational application in the design and synthesis of novel chemical entities with desired properties. The principles and protocols detailed herein are broadly applicable to the conformational analysis of a wide range of flexible molecules, providing a foundational methodology for any researcher in the field of molecular modeling.
References
- 1. This compound | 6982-42-9 | Benchchem [benchchem.com]
- 2. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 3. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. iris.unito.it [iris.unito.it]
- 7. Avogadro - Free cross-platform molecular editor - Avogadro [avogadro.cc]
- 8. schrodinger.com [schrodinger.com]
- 9. rcsb.org [rcsb.org]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Molecular dynamics simulations data of the twenty encoded amino acids in different force fields - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
- 14. sermn.uab.cat [sermn.uab.cat]
- 15. ijert.org [ijert.org]
Methodological & Application
Use of (1R,3S)-3-Aminocyclohexanol as a chiral auxiliary in asymmetric synthesis
An Application Guide to (1R,3S)-3-Aminocyclohexanol in Asymmetric Synthesis
Introduction: A Scaffold for Chirality
In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological function, chiral auxiliaries are indispensable tools. These molecules, themselves enantiomerically pure, are temporarily incorporated into a prochiral substrate to direct a subsequent reaction, leading to the preferential formation of one enantiomer over another.[1] After imparting its chiral influence, the auxiliary is cleaved and can often be recovered for reuse.
This compound is a chiral 1,3-amino alcohol distinguished by a trans stereochemical relationship between its amine and hydroxyl functionalities on a cyclohexane backbone.[2] This specific spatial arrangement provides a rigid and predictable conformational bias, making it a highly valuable building block in synthetic organic chemistry.[2] While many chiral auxiliaries exist, those derived from cyclic amino alcohols offer unique conformational constraints that can lead to exceptionally high levels of stereocontrol.
This guide details the application of this compound as a chiral auxiliary. While its direct use in the literature is not as extensively documented as classic Evans' or Oppolzer's auxiliaries, its structural similarity to other highly successful cyclic amino alcohols allows for the application of well-established, reliable protocols. We will outline its synthesis, its incorporation into a reactive scaffold, its application in key carbon-carbon bond-forming reactions, and its subsequent removal.
Section 1: Synthesis of the Chiral Auxiliary
A robust and scalable synthesis of 3-aminocyclohexanols can be achieved through the diastereoselective reduction of β-enaminoketones.[2][3] This approach allows for the establishment of the required stereocenters by first condensing a 1,3-dione with a chiral amine, followed by a stereoselective reduction.[4]
Caption: Synthesis of this compound.
Protocol 1: Synthesis via β-Enaminoketone Reduction
This protocol is adapted from the procedure described by V. R. de la Cruz-Cordero et al.[3][4]
Part A: Synthesis of (S)-3-((S)-1-Phenylethylamino)cyclohex-2-en-1-one
-
To a solution of 1,3-cyclohexanedione (1.0 eq) in toluene (approx. 0.5 M), add (S)-(-)-α-methylbenzylamine (1.05 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12-18 hours, or until water evolution ceases.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude solid, the β-enaminoketone, can be purified by recrystallization from a solvent system like ethyl acetate/hexanes.
Part B: Diastereoselective Reduction
-
In a three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the purified β-enaminoketone (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and isopropyl alcohol (approx. 4:1 v/v).
-
To this stirred solution, add sodium metal (approx. 5.0 eq) in small portions at a rate that maintains a gentle reflux. Caution: This reaction is highly exothermic and generates hydrogen gas.
-
After the addition is complete and all sodium has reacted, continue stirring at room temperature for 2-3 hours.
-
Carefully quench the reaction by the slow addition of water, followed by extraction with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield a mixture of diastereomeric N-benzylated aminocyclohexanols.
Part C: Deprotection and Isolation
-
Dissolve the diastereomeric mixture in methanol or ethanol.
-
Add Palladium on carbon (10 wt. %, approx. 5 mol %) to the solution.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until TLC analysis indicates complete removal of the benzyl group.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate.
-
The resulting diastereomers of 3-aminocyclohexanol can now be separated by flash column chromatography on silica gel to isolate the pure (1R,3S) isomer.
Section 2: The General Asymmetric Strategy: The Oxazolidinone Scaffold
To exert effective stereocontrol, the flexible aminocyclohexanol is typically cyclized into a rigid, bicyclic oxazolidinone. This scaffold holds the N-acyl group in a fixed conformation, allowing for predictable facial shielding.[5][6]
Caption: General workflow for using the chiral auxiliary.
Protocol 2: Formation of the Fused Oxazolidinone
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile or dichloromethane (approx. 0.2 M).
-
Add triethylamine (2.5 eq) and cool the mixture to 0 °C.
-
Add a carbonylating agent such as triphosgene (0.4 eq) or disuccinimidyl carbonate (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude oxazolidinone is purified by column chromatography.
Protocol 3: N-Acylation of the Oxazolidinone
-
Dissolve the purified oxazolidinone (1.0 eq) in anhydrous THF (approx. 0.1 M) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise. A color change is typically observed.
-
Stir for 30 minutes at -78 °C, then add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise.
-
Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to 0 °C over 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated. The N-acyl oxazolidinone is purified by column chromatography.
Section 3: Application in Asymmetric Aldol Reactions
The N-acyl oxazolidinone derived from this compound is an ideal substrate for diastereoselective aldol reactions, proceeding via a rigid, chelated transition state analogous to the well-established Evans' syn-aldol reaction.[7][8]
Principle of Stereoselection Treatment with a boron Lewis acid (e.g., Bu₂BOTf) and a hindered base generates a (Z)-enolate.[6] This enolate chelates to the boron atom and reacts with an incoming aldehyde via a highly organized six-membered chair-like transition state (the Zimmerman-Traxler model). The bulky fused cyclohexane ring of the auxiliary effectively shields the si-face of the enolate, forcing the aldehyde to approach from the less-hindered re-face. This precise control simultaneously establishes the stereochemistry at two new chiral centers.[5]
Caption: Proposed transition state for the aldol reaction.
Protocol 4: Boron-Mediated Asymmetric Aldol Reaction
-
In a flame-dried flask under an inert atmosphere, dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cool the solution to 0 °C.
-
Add N,N-diisopropylethylamine (DIPEA, 1.5 eq), followed by the dropwise addition of dibutylboron triflate (Bu₂BOTf, 1.2 eq).
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the boron enolate.
-
Cool the reaction to -78 °C.
-
Add the aldehyde (1.2 eq), either neat or as a solution in cold DCM, dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction by adding a pH 7 phosphate buffer, followed immediately by methanol and 30% hydrogen peroxide.
-
Stir the biphasic mixture vigorously for at least 1 hour at 0 °C to break down the boron complexes.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with aqueous sodium bicarbonate and brine, then dry and concentrate. The aldol adduct is purified by column chromatography.
| Aldehyde Substrate | Yield (%) | Diastereomeric Ratio (d.r.) |
| Isobutyraldehyde | Expected >85% | Expected >95:5 |
| Benzaldehyde | Expected >90% | Expected >98:2 |
| Acrolein | Expected >80% | Expected >95:5 |
| Table 1: Expected results for the asymmetric aldol reaction based on data from structurally similar auxiliaries. High yields and excellent syn-diastereoselectivity are anticipated. |
Section 4: Application in Asymmetric Alkylations
The N-acyl oxazolidinone system is also highly effective for the diastereoselective alkylation of enolates.[9] The chiral auxiliary shields one face of the enolate, directing the approach of an alkyl halide electrophile to the opposite face.
Protocol 5: Diastereoselective Enolate Alkylation
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (approx. 0.1 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq).
-
Stir at -78 °C for 30-60 minutes to form the enolate.
-
Add the alkylating agent (e.g., benzyl bromide or methyl iodide, 1.2-1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis shows consumption of the starting material. The optimal temperature and time may vary depending on the electrophile.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The alkylated product is purified by column chromatography.
| Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| Methyl Iodide | Expected >90% | Expected >98:2 |
| Benzyl Bromide | Expected >90% | Expected >98:2 |
| Allyl Iodide | Expected >85% | Expected >95:5 |
| Table 2: Expected results for the asymmetric alkylation reaction. High yields and diastereoselectivities are anticipated for reactive electrophiles. |
Section 5: Cleavage and Recovery of the Auxiliary
A key advantage of this methodology is the straightforward removal of the auxiliary to unmask the chiral product, often with high recovery of the valuable aminocyclohexanol.[5][8]
Protocol 6: Hydrolytic Cleavage to the Carboxylic Acid
-
Dissolve the chiral adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (LiOH, 2.0 eq).
-
Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) and stir for 20 minutes.
-
Remove the THF under reduced pressure.
-
Wash the remaining aqueous layer with dichloromethane to extract the liberated this compound auxiliary.
-
Acidify the aqueous layer to pH ~2 with dilute HCl and extract with ethyl acetate to isolate the desired chiral carboxylic acid.
Protocol 7: Reductive Cleavage to the Alcohol
-
Dissolve the chiral adduct (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C.
-
Add lithium borohydride (LiBH₄, 2.0-3.0 eq) portion-wise.
-
Stir at 0 °C and allow to warm to room temperature over 2-4 hours.
-
Cool back to 0 °C and quench carefully with 1 M NaOH.
-
Stir for 30 minutes, then extract with an organic solvent.
-
The organic layer contains the desired chiral primary alcohol, while the aqueous layer contains the auxiliary. Standard separation and purification techniques are used to isolate both.
Conclusion
This compound serves as a promising and versatile chiral auxiliary for asymmetric synthesis. By leveraging the well-established and reliable methodologies developed for oxazolidinone-based auxiliaries, this compound can be effectively applied to critical transformations such as aldol and alkylation reactions. Its rigid cyclohexane framework provides a powerful steric director, leading to predictably high levels of diastereoselectivity. The protocols outlined herein provide a comprehensive guide for researchers to synthesize, apply, and recover this valuable chiral tool, enabling the efficient construction of complex, enantiomerically enriched molecules for research, drug discovery, and materials science.
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 6982-42-9 | Benchchem [benchchem.com]
- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 8. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols: The Role of (1R,3S)-3-Aminocyclohexanol in the Synthesis of Novel Pharmaceuticals
Abstract
The (1R,3S)-3-Aminocyclohexanol scaffold is a paramount chiral building block in modern medicinal chemistry. Its rigid cyclohexane core, featuring a specific trans stereochemical relationship between the amino and hydroxyl groups, provides a well-defined three-dimensional structure essential for precise molecular recognition at biological targets.[1] These application notes explore the strategic importance of this versatile intermediate, detailing its application in the synthesis of innovative therapeutic agents, with a particular focus on Dipeptidyl Peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. We provide field-proven insights into synthetic strategies and a detailed protocol for a key N-acylation reaction, a fundamental step in the elaboration of this scaffold into complex active pharmaceutical ingredients (APIs).
Introduction: The Significance of the Chiral 1,3-Amino Alcohol Scaffold
Chirality is a fundamental principle in drug design, as the stereochemistry of a molecule often dictates its efficacy, pharmacokinetics, and safety profile.[2][3] The specific spatial arrangement of functional groups is crucial for selective binding to biological targets like enzymes and receptors.[1][2] The 1,3-amino alcohol motif is a privileged scaffold found in a wide array of biologically active compounds, including HIV-protease inhibitors, μ-opioid receptor antagonists, and antidepressants.[4][5]
This compound, with its defined R and S configurations at the C1 and C3 positions respectively, is a highly valuable chiral synthon.[1][6] Its bifunctional nature—a primary amine and a secondary alcohol—allows for orthogonal chemical modifications, enabling its incorporation into diverse molecular architectures. This guide will illuminate the practical application of this key intermediate in the synthesis of next-generation pharmaceuticals.
Synthetic Strategies for this compound
The accessibility of this enantiomerically pure building block is critical for its use in pharmaceutical development. Several synthetic strategies have been established to produce 1,3-aminocyclohexanols with high stereocontrol.
A prevalent and effective method involves the stereoselective reduction of β-enaminoketones.[1][4][5] This approach typically starts with the condensation of a 1,3-cyclohexanedione derivative with a chiral amine to form a β-enaminoketone. The subsequent reduction of the ketone, often using dissolving metal conditions (e.g., sodium in an alcohol/THF mixture), yields the desired 3-aminocyclohexanol diastereomers.[1][4][5] The choice of the chiral auxiliary and reduction conditions is crucial for controlling the final stereochemistry.
Another powerful technique is the asymmetric hydrogenation of prochiral ketones or the hydrogenation of substituted phenols, which can provide access to various aminocyclohexanol isomers depending on the catalyst system employed.[1][7] For instance, palladium-based catalysts often favor the formation of the more thermodynamically stable trans isomer, while rhodium-based catalysts may yield the cis product.[7][8]
Application Spotlight: Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
DPP-IV is a serine protease that deactivates incretin hormones such as GLP-1 and GIP, which are crucial for regulating glucose homeostasis.[9][10] Inhibiting DPP-IV prolongs the action of these hormones, stimulating insulin secretion in a glucose-dependent manner, making it an attractive target for treating type 2 diabetes with a low risk of hypoglycemia.[9][10][11]
The this compound scaffold has been successfully incorporated into novel DPP-IV inhibitors. Its rigid structure serves as a key element for orienting other pharmacophoric groups, such as aromatic or heterocyclic moieties, into the active site of the DPP-IV enzyme for potent and selective inhibition. The amino group often forms a critical interaction with the enzyme, while the hydroxyl group can be used as a handle for further modification or to improve physicochemical properties.[12]
Below is a general workflow illustrating how this building block is integrated into a drug discovery pipeline.
Caption: General synthetic workflow utilizing this compound.
Detailed Application Protocol: N-Acylation of this compound
N-acylation is a fundamental transformation for incorporating the aminocyclohexanol scaffold into larger molecules.[13] This protocol describes a robust, catalyst-free method for the N-acylation of this compound with an acylating agent like acetic anhydride, a representative reaction that can be adapted for coupling with more complex carboxylic acids or their derivatives.
Rationale: This protocol leverages the high nucleophilicity of the primary amine. The reaction is often efficient without a catalyst when using a reactive acylating agent like an anhydride.[13] Running the reaction neat or in a suitable solvent allows for high concentrations and rapid conversion. The workup is designed to remove excess reagents and byproducts, yielding the pure N-acylated product.
Table 1: Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% | Sigma-Aldrich | Store under inert atmosphere.[14] |
| Acetic Anhydride | Reagent Grade, ≥99% | Merck | Handle in a fume hood; corrosive. |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | Anhydrous grade recommended. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | VWR | Used for aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | --- | For drying the organic phase. |
| Round-bottom flask (50 mL) | --- | --- | Must be clean and dry. |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | --- | For reaction monitoring. |
Experimental Procedure:
Caption: Step-by-step workflow for the N-acylation protocol.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 115.2 mg). Dissolve the starting material in 10 mL of dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 5-10 minutes until the internal temperature reaches 0-5 °C. This is done to control the initial exotherm of the acylation reaction.
-
Addition of Acylating Agent: Add acetic anhydride (1.1 mmol, 112.3 mg, 0.104 mL) dropwise to the stirred solution over 2 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with 10% methanol in DCM. The disappearance of the starting amine spot (visualized with ninhydrin stain) and the appearance of a new, less polar product spot (visualized with UV light or potassium permanganate stain) indicates completion.
-
Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess acetic anhydride and neutralize the acetic acid byproduct.
-
Workup - Extraction: Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers.
-
Drying: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), swirl for 5 minutes, and then filter.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., starting from 100% ethyl acetate to 5% methanol in ethyl acetate) to afford the pure N-((1R,3S)-3-hydroxycyclohexyl)acetamide.[13]
Table 2: Representative N-Acylation Conditions
| Amine Substrate | Acylating Agent | Solvent | Conditions | Yield | Reference |
| Aniline | Acetic Anhydride | Water | Room Temp, 5 min | 90% | [13] |
| Aniline | Acetic Anhydride | No Solvent | Room Temp, 5 min | 89% | [13] |
| p-Nitroaniline | Acetic Anhydride | No Solvent | Room Temp, 8 min | 91% | [13] |
| Alaninol | Acetic Anhydride | No Solvent | Room Temp, 10 min | 85% | [13] |
This table illustrates the versatility of N-acylation under various conditions for different amines, supporting the robustness of the described protocol.
Conclusion
This compound is a cornerstone chiral building block for the synthesis of complex pharmaceutical agents. Its well-defined stereochemistry and bifunctional nature provide a reliable platform for constructing molecules with precise three-dimensional architectures. As demonstrated by its application in the development of DPP-IV inhibitors, this scaffold enables critical interactions with biological targets, leading to potent and selective therapeutic candidates. The synthetic protocols for its modification, such as the N-acylation detailed herein, are robust and adaptable, further cementing the indispensable role of this compound in the modern drug discovery and development landscape.
References
- 1. This compound | 6982-42-9 | Benchchem [benchchem.com]
- 2. pharma.researchfloor.org [pharma.researchfloor.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cas 1110772-22-9,this compound | lookchem [lookchem.com]
- 7. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. oatext.com [oatext.com]
- 10. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jetir.org [jetir.org]
- 12. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]
- 13. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 14. This compound | 1110772-22-9 [sigmaaldrich.com]
Application Note: Diastereoselective Synthesis of cis-1,3-Diaminocyclohexane Derivatives via Chiral Auxiliary-Mediated Reduction
Abstract
This document provides a comprehensive guide for the diastereoselective reduction of a 3-aminocyclohexanone precursor to yield predominantly the cis-1,3-diaminocyclohexane derivative. The strategy detailed herein employs (1R,3S)-3-aminocyclohexanol as a chiral auxiliary to form a transient chiral iminium intermediate, which directs hydride attack from a less sterically hindered face. This method is a robust and scalable approach for accessing valuable chiral building blocks essential in pharmaceutical synthesis.[1][2] We provide detailed mechanistic insights, step-by-step experimental protocols, data analysis procedures, and expected outcomes.
Introduction and Scientific Rationale
Chiral 1,3-amino alcohols and the corresponding 1,3-diamines are privileged structural motifs found in numerous natural products and active pharmaceutical ingredients (APIs).[1][2] Their synthesis, particularly with stereochemical control, is a critical challenge in drug development. Direct reduction of a prochiral ketone like 3-aminocyclohexanone typically yields a mixture of diastereomers. To overcome this, a common strategy is substrate control, where a chiral auxiliary is temporarily incorporated to direct the stereochemical outcome of a subsequent transformation.[3]
This application note focuses on a reductive amination strategy. The prochiral ketone, 3-aminocyclohexanone, is first condensed with the chiral auxiliary, this compound. This reaction forms a transient imine, which under mild acidic conditions, exists in equilibrium with its protonated form, an iminium ion.[4][5][6] The rigid, chair-like conformation of the cyclohexyl rings in this intermediate creates a significant steric bias. The subsequent reduction with a simple hydride donor, such as sodium borohydride (NaBH₄), proceeds via a nucleophilic attack on the iminium carbon.[7] The hydride preferentially attacks from the less sterically hindered equatorial face, leading to the formation of the desired cis diastereomer with high selectivity.
Mechanistic Pathway
The diastereoselectivity of this reduction is governed by the formation of a transient chiral iminium intermediate that sterically directs the approach of the hydride nucleophile.
-
Iminium Ion Formation: The primary amine of this compound undergoes nucleophilic attack on the carbonyl carbon of 3-aminocyclohexanone. This is followed by dehydration, typically under mildly acidic conditions, to form a chiral iminium ion.[4][6]
-
Conformational Lock & Steric Shielding: The bulky cyclohexyl group of the chiral auxiliary orients itself to minimize steric strain, effectively shielding one face of the C=N double bond.
-
Diastereoselective Hydride Attack: A mild reducing agent, sodium borohydride (NaBH₄), delivers a hydride ion (H⁻).[7] The hydride attacks the electrophilic iminium carbon from the less sterically encumbered equatorial trajectory, leading to the predominant formation of the cis product.
Diagram 1: Proposed Mechanism for Diastereoselective Reduction
Experimental Protocols
This section provides a detailed, step-by-step protocol for the diastereoselective reduction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Aminocyclohexanone HCl | ≥95% | Standard Vendor | Starting material. |
| This compound | ≥98% | Standard Vendor | Chiral auxiliary.[8] |
| Sodium Borohydride (NaBH₄) | ≥98% | Standard Vendor | Reducing agent. |
| Methanol (MeOH) | Anhydrous | Standard Vendor | Reaction solvent. |
| Diethyl Ether (Et₂O) | Anhydrous | Standard Vendor | Extraction solvent. |
| Hydrochloric Acid (HCl) | 1 M aq. | Standard Vendor | For pH adjustment and workup. |
| Sodium Hydroxide (NaOH) | 2 M aq. | Standard Vendor | For pH adjustment. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Vendor | Drying agent. |
Step-by-Step Procedure
Self-Validation Checkpoints (SVC) are included to ensure procedural integrity.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 3-aminocyclohexanone hydrochloride (1.0 eq).
-
Add anhydrous methanol (approx. 0.2 M concentration relative to the ketone).
-
Stir the suspension at room temperature under a nitrogen atmosphere.
-
-
Formation of the Iminium Intermediate:
-
Add this compound (1.05 eq) to the suspension.
-
Stir the mixture at room temperature for 1-2 hours. The suspension should become a clear, homogeneous solution as the imine forms.
-
SVC 1: Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting ketone and the formation of a new, higher Rf spot corresponding to the imine/iminium intermediate.
-
-
Reduction Step:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
SVC 2: The addition of NaBH₄ is exothermic; maintain the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
-
Work-up and Isolation:
-
Cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is ~2 to decompose excess NaBH₄.
-
Concentrate the mixture in vacuo to remove most of the methanol.
-
Add water (20 mL) and diethyl ether (20 mL) to the residue and stir. Separate the layers.
-
Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove the chiral auxiliary alcohol.
-
Adjust the aqueous layer's pH to >12 by the slow addition of 2 M NaOH.
-
Extract the basic aqueous layer with dichloromethane (DCM) (3 x 30 mL).
-
Combine the organic (DCM) extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans diastereomers.
-
Data Analysis and Expected Results
The primary method for determining the outcome of the reaction is ¹H and ¹³C NMR spectroscopy to ascertain the diastereomeric ratio (d.r.).[9][10]
Determination of Diastereomeric Ratio by ¹H NMR
The diastereomeric ratio can be determined by integrating well-resolved, characteristic signals in the ¹H NMR spectrum. Protons adjacent to the nitrogen or oxygen atoms often show distinct chemical shifts for each diastereomer.[11][12]
-
Expected Outcome: A diastereomeric ratio of ≥95:5 (cis:trans) is expected under these conditions.
-
Analysis: Identify non-overlapping signals corresponding to a specific proton in the cis and trans isomers. The ratio of the integration values of these signals directly corresponds to the diastereomeric ratio of the product mixture. For cyclohexanes, axial and equatorial protons have distinct coupling constants and chemical shifts that can aid in assignment.[13][14]
| Parameter | Expected Value |
| Reaction Scale | 5-10 mmol |
| Reaction Time | 4-6 hours |
| Typical Yield (Crude) | 85-95% |
| Diastereomeric Ratio (cis:trans) | ≥95:5 |
Workflow Visualization
The following diagram outlines the complete experimental workflow from setup to final analysis.
Diagram 2: Experimental Workflow
Conclusion
The protocol described provides an efficient, reliable, and highly diastereoselective method for synthesizing cis-1,3-diaminocyclohexane derivatives. The use of this compound as a chiral auxiliary effectively controls the stereochemistry of the reduction of 3-aminocyclohexanone. This approach avoids the need for expensive metal catalysts or complex reagents and is suitable for researchers in academic and industrial settings focused on the synthesis of chiral building blocks for drug discovery and development.
References
- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. amherst.edu [amherst.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]
- 8. This compound | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Navigating the Labyrinth of Amine Protection: Protocols for (1R,3S)-3-Aminocyclanol
<
For Researchers, Scientists, and Drug Development Professionals
The strategic protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the intricate world of pharmaceutical development. The (1R,3S)-3-aminocyclohexanol scaffold is a privileged motif found in numerous biologically active molecules, making the selective masking of its amino group a critical step in the synthesis of complex targets. This guide provides an in-depth exploration of the most robust and widely adopted protocols for the N-protection of this valuable chiral building block, focusing on the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc) protecting groups.
The Imperative of Orthogonal Protection Strategies
In multi-step syntheses, the ability to selectively remove one protecting group in the presence of others is paramount. This concept, known as an orthogonal protection strategy, allows for the precise and sequential manipulation of different functional groups within a molecule.[1][2] The choice between Boc, Cbz, and Fmoc often hinges on the stability of the substrate to the required deprotection conditions: strong acid for Boc, catalytic hydrogenation for Cbz, and basic conditions for Fmoc.[3][4]
Comparative Overview of Common N-Protecting Groups
| Protecting Group | Reagent | Protection Conditions | Deprotection Conditions | Key Advantages | Primary Disadvantages |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Basic (e.g., NaHCO₃, Et₃N) or neutral | Strong Acid (e.g., TFA, HCl)[5] | Stable to base, nucleophiles, and hydrogenation[3] | Harsh acidic deprotection can harm sensitive substrates[3] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Basic (e.g., NaHCO₃, Na₂CO₃) | Catalytic Hydrogenolysis (H₂, Pd/C)[5] | Stable to acidic and basic conditions[6] | Incompatible with reducible groups (e.g., alkenes)[3] |
| Fmoc | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Basic (e.g., NaHCO₃, Pyridine) | Base (e.g., Piperidine in DMF)[7] | Stable to acid and catalytic hydrogenation[7] | Liberated dibenzofulvene can form adducts[3] |
I. The Tert-Butoxycarbonyl (Boc) Group: A Pillar of Modern Synthesis
The Boc group is arguably one of the most frequently used amine protecting groups due to its ease of introduction and its stability under a wide array of reaction conditions, including those involving strong bases and nucleophiles.[3]
A. Mechanism of Boc Protection
The protection mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxycarbonyl group and a molecule of CO₂ to yield the protected amine.[4][8]
Caption: Boc protection workflow.
B. Detailed Experimental Protocol: Boc Protection
This protocol outlines a standard procedure for the N-Boc protection of this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equiv) to the solution.
-
Slowly add saturated aqueous NaHCO₃ solution (2.0 equiv).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, extract the mixture with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.[9][10]
C. Deprotection of the Boc Group
The Boc group is readily cleaved under strongly acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent like dichloromethane (DCM) or dioxane.[5][11] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation, which subsequently decomposes to isobutene and a proton.[4][12]
II. The Benzyloxycarbonyl (Cbz) Group: A Classic and Versatile Choice
The Cbz group, introduced by Bergmann and Zervas, was one of the first widely adopted amine protecting groups and remains a staple in organic synthesis.[6] Its stability to both acidic and basic conditions makes it an excellent orthogonal partner to other protecting groups.[13]
A. Mechanism of Cbz Protection
The amine is typically treated with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate or sodium bicarbonate. The amine acts as a nucleophile, attacking the carbonyl carbon of Cbz-Cl and displacing the chloride ion to form the stable carbamate.[13]
Caption: Cbz protection reaction.
B. Detailed Experimental Protocol: Cbz Protection
This protocol describes a general procedure for the Cbz protection of this compound.[6][14]
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane and Water (as a mixed solvent system)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of dioxane and water.
-
Add sodium carbonate (2.5 equiv) and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equiv) dropwise while vigorously stirring, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove any excess Cbz-Cl.
-
Carefully acidify the aqueous layer to pH 2 with 1 M HCl while cooling in an ice bath.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the Cbz-protected product.
C. Deprotection of the Cbz Group
The Cbz group is most commonly removed by catalytic hydrogenolysis.[6] This involves treating the protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).[15] This method is mild and highly effective, but it is incompatible with other reducible functional groups in the molecule.[3] Alternative deprotection methods include the use of strong acids like HBr in acetic acid.[16]
III. The Fluorenylmethyloxycarbonyl (Fmoc) Group: The Choice for Base-Labile Deprotection
The Fmoc group is particularly valuable in solid-phase peptide synthesis and other applications where acid-labile protecting groups must be avoided.[17] Its key feature is its lability to basic conditions, typically a solution of piperidine in DMF.[7]
A. Mechanism of Fmoc Protection
Similar to Cbz protection, the Fmoc group is introduced by reacting the amine with Fmoc-Cl in the presence of a base like sodium bicarbonate or pyridine. The amine attacks the chloroformate, leading to the formation of the Fmoc-carbamate.[7]
Caption: Fmoc protection/deprotection.
B. Detailed Experimental Protocol: Fmoc Protection
The following is a representative protocol for the Fmoc protection of this compound.[7][18]
Materials:
-
This compound
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Hot ethanol for recrystallization
Procedure:
-
To a stirred solution of this compound (1.0 equiv) in a mixture of dioxane and water, add sodium bicarbonate (2.0 equiv).
-
Add a solution of Fmoc-Cl (1.2 equiv) in dioxane dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours, monitoring by TLC.
-
Upon completion, filter the precipitated product.
-
Wash the solid with water to remove inorganic salts.
-
Recrystallize the crude product from hot ethanol to obtain the pure N-Fmoc protected aminocyclohexanol.
C. Deprotection of the Fmoc Group
The Fmoc group is cleaved via an E1cB-type elimination mechanism initiated by a base, commonly a secondary amine like piperidine.[7] The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the formation of a carbamic acid, which spontaneously decarboxylates to release the free amine.[7]
Conclusion
The selection of an appropriate N-protecting group for this compound is a critical decision that profoundly impacts the overall synthetic strategy. The Boc, Cbz, and Fmoc groups each offer a unique set of advantages and are amenable to distinct deprotection conditions, enabling the design of sophisticated and efficient synthetic routes. A thorough understanding of the mechanisms, protocols, and orthogonal relationships of these protecting groups is essential for any researcher working with this important chiral building block in the pursuit of novel therapeutics and complex molecular architectures.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. coconote.app [coconote.app]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. reddit.com [reddit.com]
- 12. scispace.com [scispace.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. ijacskros.com [ijacskros.com]
- 15. Cbz-Protected Amino Groups [organic-chemistry.org]
- 16. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 17. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 18. rsc.org [rsc.org]
Scale-up Synthesis of Enantiopure (1R,3S)-3-Aminocyclohexanol: A Practical Guide to a Key Chiral Building Block
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,3S)-3-Aminocyclohexanol is a critical chiral building block in modern medicinal chemistry, forming the structural backbone of numerous pharmaceutical agents, including analgesics, anti-inflammatory drugs, and HIV-protease inhibitors.[1][2][3][4][5] Its specific stereochemistry—a trans relationship between the amino and hydroxyl groups—is frequently essential for selective binding to biological targets and, consequently, for therapeutic efficacy and safety.[1] The transition from laboratory-scale synthesis to industrial production of this enantiopure intermediate presents significant challenges in terms of cost, efficiency, and stereochemical control. This document provides a detailed, field-proven protocol for the scale-up synthesis of this compound, focusing on a robust and economically viable strategy involving the diastereoselective reduction of a β-enaminoketone intermediate.
Introduction: The Strategic Importance of this compound
The 1,3-amino alcohol motif is a privileged scaffold in drug discovery.[4][6] The precise spatial orientation of the amine and alcohol functionalities in the (1R,3S) isomer allows for specific hydrogen bonding and ionic interactions within enzyme active sites or receptors. As such, securing a reliable and scalable supply of this enantiomerically pure intermediate is a cornerstone of many drug development programs.
While several synthetic routes exist, achieving high enantiomeric excess (>99% ee) on a multi-kilogram scale requires a strategy that avoids costly chiral chromatography or reagents. The methodology detailed herein leverages a chiral auxiliary to direct stereochemistry, a classic and powerful approach in asymmetric synthesis that is well-suited for industrial application.
Strategic Approach: Diastereoselective Reduction via a Chiral β-Enaminoketone
For the large-scale production of this compound, we have selected a strategy centered on the diastereoselective reduction of a chiral β-enaminoketone. This approach is superior to many alternatives for several reasons:
-
Causality & Control: The strategy introduces chirality early by condensing an achiral 1,3-cyclohexanedione with a commercially available, inexpensive chiral amine, such as (S)-α-methylbenzylamine.[2][4] The stereocenter of the amine then acts as an internal directing group, influencing the facial selectivity of the subsequent ketone reduction. This diastereoselective control is more reliable and cost-effective on a large scale than enantioselective methods that rely on expensive chiral catalysts or ligands.
-
Robustness: The reactions involved—condensation and dissolving metal reduction—are well-understood, high-yielding, and generally tolerant of minor impurities, making them robust for industrial environments.[1][2][4][7]
-
Economic Viability: The primary starting materials (1,3-cyclohexanedione, chiral benzylamine) are readily available in bulk, significantly lowering the cost of goods compared to asymmetric hydrogenations that may require precious metal catalysts like rhodium.[8][9][10]
The overall workflow is depicted below.
References
- 1. This compound | 6982-42-9 | Benchchem [benchchem.com]
- 2. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. (1R,3S)-3-aminocyclohexan-1-ol 97% | CAS: 1110772-22-9 | AChemBlock [achemblock.com]
- 9. Rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: (1R,3S)-3-Aminocyclohexanol as a Chiral Precursor for the Synthesis of Novel Opioid Receptor Antagonists
Abstract
Opioid receptor antagonists, such as naloxone and naltrexone, are critical therapeutic agents for reversing opioid overdose and treating substance use disorders. The efficacy and selectivity of these molecules are profoundly dictated by their three-dimensional stereochemistry. (1R,3S)-3-Aminocyclohexanol has emerged as a valuable and versatile chiral building block for the synthesis of novel opioid receptor antagonists. Its rigid cyclohexyl core, featuring precisely oriented amino and hydroxyl functionalities, provides a scaffold for constructing compounds with high affinity and specificity for opioid receptors. This document provides a comprehensive guide on the properties of this compound, detailed protocols for its preparation via stereoselective synthesis and chiral resolution, and its application in the synthesis of advanced intermediates for drug development.
Introduction: The Role of Stereochemistry in Opioid Antagonism
Opioid antagonists function by competitively binding to opioid receptors (primarily mu, kappa, and delta) in the central nervous system without activating them.[1][2][3] This blocking action displaces opioid agonists, thereby reversing their effects, most critically the life-threatening respiratory depression associated with overdose.[4][5] The development of potent and selective antagonists is a cornerstone of modern medicinal chemistry.
The stereospecific nature of the opioid receptor binding pocket necessitates that ligands possess a well-defined three-dimensional structure. This compound provides a synthetically accessible, stereochemically pure scaffold. The cis relationship between the amino and hydroxyl groups, combined with the specific absolute configuration (1R, 3S), offers a rigid framework that can be strategically elaborated to mimic the core structures of established opioid antagonists or to explore novel chemical space. Its use is central to developing next-generation antagonists with improved pharmacological profiles.[6][7]
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is fundamental for its effective use in synthesis.
| Property | Value | Reference |
| IUPAC Name | (1R,3S)-3-aminocyclohexan-1-ol | [8] |
| CAS Number | 1110772-22-9 | [8][9] |
| Molecular Formula | C₆H₁₃NO | [8][9] |
| Molecular Weight | 115.17 g/mol | [8] |
| Boiling Point | 201.1±33.0 °C (Predicted) | [10] |
| Density | 1.037±0.06 g/cm³ (Predicted) | [10] |
| SMILES | N[C@H]1CCC--INVALID-LINK--C1 | [9] |
| InChI Key | NIQIPYGXPZUDDP-NTSWFWBYSA-N | [8] |
Synthesis and Isolation of this compound
Obtaining the enantiomerically pure (1R,3S) isomer is the critical first phase of the synthetic campaign. This typically involves the synthesis of a racemic or diastereomeric mixture of aminocyclohexanols, followed by a chiral resolution step.
General Synthetic Workflow
The pathway involves the creation of a suitable precursor, reduction to form the aminocyclohexanol, and subsequent separation of the desired stereoisomer.
Caption: Workflow for Synthesis and Resolution.
Protocol 1: Synthesis of cis/trans-3-Aminocyclohexanol Mixture
This protocol is adapted from methodologies involving the reduction of β-enaminoketones, which provides a reliable route to the aminocyclohexanol core.[6][11]
Part A: Synthesis of β-Enaminoketone
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add a 1,3-cyclohexanedione derivative (e.g., 4,4-dimethyl-1,3-cyclohexanedione, 1.0 eq), benzylamine (1.1 eq), and toluene (approx. 0.2 M).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms. Monitor the reaction by TLC until the starting dione is consumed (typically 3-5 hours).
-
Workup: Allow the reaction to cool to room temperature. Remove the toluene under reduced pressure. The resulting solid can be purified by recrystallization (e.g., from CH₂Cl₂/hexane) to yield the β-enaminoketone.[6]
-
Rationale: The condensation reaction forms the enaminone, which is a stable precursor for the subsequent reduction. Using a removable amine like benzylamine is advantageous for later deprotection steps.
-
Part B: Reduction to 3-Aminocyclohexanol Mixture
-
Setup: In a flask under an inert atmosphere (N₂ or Ar), dissolve the β-enaminoketone (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and isopropyl alcohol (IPA) (approx. 2:1 v/v).[6]
-
Reaction: Cool the solution to 0 °C in an ice bath. Add small pieces of metallic sodium (approx. 6.0 eq) portion-wise, maintaining the temperature. Once the addition is complete, allow the reaction to warm to room temperature and stir until all the sodium has reacted (or TLC indicates completion).
-
Rationale: The dissolving metal reduction (Birch-type conditions) is effective for reducing the enaminone system to the corresponding saturated amino alcohol. The mixture of cis and trans isomers is typically obtained.[11]
-
-
Workup: Carefully quench the reaction by pouring it into a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mixture of 3-aminocyclohexanol isomers.
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
This classical method separates enantiomers by converting them into diastereomeric salts, which have different physical properties and can be separated by crystallization.[12][13][]
-
Salt Formation: Dissolve the crude aminocyclohexanol mixture in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve a chiral resolving agent (e.g., L-(+)-tartaric acid, 0.5 eq) in the same solvent.
-
Crystallization: Slowly add the chiral acid solution to the aminocyclohexanol solution with stirring. The diastereomeric salt of one enantiomer should preferentially precipitate. The process can be aided by gentle heating to ensure complete dissolution followed by slow cooling to room temperature, and then further cooling in an ice bath.
-
Rationale: The interaction between the racemic amine and the single-enantiomer chiral acid creates two salts with different crystal lattice energies and solubilities, enabling their separation.
-
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. The mother liquor will be enriched in the other diastereomer.
-
Liberation of Free Amine: To recover the enantiomerically pure aminocyclohexanol, dissolve the crystalline salt in water and basify the solution (e.g., with 2M NaOH) to a pH > 11.
-
Extraction: Extract the free amine from the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts, filter, and concentrate to yield the enantiomerically enriched this compound.
-
Validation: The enantiomeric excess (ee) of the final product must be determined using a chiral analytical method, such as chiral HPLC or GC.
Application: Synthesis of a Protected Antagonist Scaffold
Once isolated, this compound is a platform for constructing more complex molecules. A common initial strategy involves orthogonal protection of the amino and hydroxyl groups to allow for selective functionalization.
Caption: Synthetic Elaboration of the Precursor.
Protocol 3: Orthogonal Protection and Functionalization
Part A: N-Boc Protection
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water. Add a base such as triethylamine (TEA, 1.2 eq) or sodium bicarbonate.
-
Reaction: Cool the solution to 0 °C. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise or as a solution in the reaction solvent. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup: If using an aqueous mixture, extract with an organic solvent. If using an organic solvent, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-Boc protected intermediate, which can be purified by column chromatography.
-
Rationale: The Boc group is a robust protecting group for amines that is stable to a wide range of reaction conditions but can be easily removed under acidic conditions (e.g., with TFA), providing an orthogonal protection strategy relative to many O-protecting groups.
-
Part B: O-Alkylation (Example)
-
Setup: Under an inert atmosphere, dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous THF. Cool to 0 °C.
-
Deprotonation: Add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise. Stir at 0 °C for 30-60 minutes until hydrogen evolution ceases.
-
Reaction: Add the desired alkylating agent (e.g., a substituted benzyl bromide, 1.1 eq). Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Workup: Carefully quench the reaction with saturated NH₄Cl solution. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
-
Rationale: This sequence allows for the introduction of key pharmacophoric elements at the hydroxyl position while the amine remains protected. This functionalized intermediate is now primed for the final steps of antagonist synthesis, such as deprotection and N-alkylation to introduce moieties like the cyclopropylmethyl group found in naltrexone.[15]
-
Mechanistic Insight: How Opioid Antagonists Work
The molecules synthesized from this compound ultimately function by blocking the signaling cascade initiated by opioid agonists.
Caption: Opioid Receptor Agonist vs. Antagonist Action.
Opioid agonists bind to and activate G-protein coupled receptors, leading to a downstream cellular response.[5] In contrast, antagonists like naloxone and naltrexone are competitive inhibitors.[4] They possess high affinity for the receptor, allowing them to bind tightly, but they lack intrinsic activity.[1] By occupying the binding site, they physically prevent agonists from binding and triggering the receptor's signaling mechanism, effectively silencing the pathway.
Conclusion
This compound is a high-value chiral precursor for the development of sophisticated opioid receptor antagonists. Its defined stereochemistry provides a crucial advantage in designing ligands that can achieve high affinity and selectivity for their biological targets. The protocols and workflows detailed in this document offer a robust framework for researchers to synthesize this key intermediate and leverage its structural features to build novel and potent therapeutic agents. Careful execution of the synthetic and resolution steps, validated by rigorous analytical characterization, is paramount to success in this endeavor.
References
- 1. What Are Opioid Antagonists? Examples and How They Work [healthline.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. What are Opioid receptors antagonists and how do they work? [synapse.patsnap.com]
- 4. Opioid Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | High-Purity Chiral Building Block [benchchem.com]
- 8. This compound | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buy Online CAS Number 1110772-22-9 - TRC - this compound | LGC Standards [lgcstandards.com]
- 10. This compound CAS#: 1110772-22-9 [m.chemicalbook.com]
- 11. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 3-Aminocyclohexanol | 40525-77-7 | Benchchem [benchchem.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
Application Notes: Synthesis of HIV-Protease Inhibitors Utilizing (1R,3S)-3-Aminocyclohexanol
Introduction: The Strategic Role of Chiral Scaffolds in HIV-Protease Inhibitor Design
The development of potent HIV-1 protease inhibitors represents a landmark achievement in medicinal chemistry, transforming HIV/AIDS from a fatal diagnosis into a manageable chronic condition.[1] A cornerstone of modern inhibitor design is the principle of peptidomimetics, where the peptide backbone of the natural substrate is replaced by a more stable, non-hydrolyzable scaffold. Within this framework, the use of rigid, stereochemically defined cyclic amino alcohols has proven exceptionally effective. These scaffolds serve to orient key pharmacophoric groups into the binding pockets of the HIV protease enzyme with high precision.
(1R,3S)-3-Aminocyclohexanol is a particularly valuable chiral building block in this context.[2] Its rigid cyclohexane core pre-organizes the amino and hydroxyl functionalities in a specific spatial orientation that can mimic the transition state of peptide bond hydrolysis. This pre-organization minimizes the entropic penalty upon binding to the protease active site, contributing to higher binding affinity. Furthermore, the cyclohexane ring offers multiple points for substitution, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a detailed overview of the synthetic strategies and step-by-step protocols for constructing advanced HIV-protease inhibitors starting from this versatile chiral synthon.
Part 1: Overall Synthetic Strategy & Workflow
The synthesis of a typical HIV-protease inhibitor from this compound involves a convergent strategy. The core aminocyclohexanol is first functionalized, typically through protection of the amine, followed by activation and displacement of the hydroxyl group to install a key sidechain that interacts with the S1/S1' pockets of the protease. In parallel, a sulfonamide portion, crucial for binding to the flap region of the protease, is prepared. The final steps involve coupling these two fragments and subsequent deprotection.
The workflow below illustrates a generalized synthetic pathway.
Caption: Generalized workflow for synthesizing HIV-protease inhibitors from this compound.
Part 2: Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the key transformations in the synthesis.
Causality: The protection of the amine as a tert-butyloxycarbonyl (Boc) carbamate is a critical first step.[3][4] The Boc group is stable to the basic and nucleophilic conditions used in subsequent steps (e.g., mesylation, epoxide opening) but can be easily removed under acidic conditions without affecting other functional groups. This orthogonality is fundamental to the synthetic strategy.[5]
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M).
-
Add a base, such as triethylamine (Et₃N, 1.5 eq) or use a biphasic system with aqueous sodium bicarbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with water. If using DCM, separate the organic layer. Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for the next step. If necessary, purify by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Di-tert-butyl dicarbonate | 1.1 | Boc-protecting agent |
| Triethylamine | 1.5 | Base to neutralize acid byproduct |
| Dichloromethane | - | Solvent |
Expected Outcome: A white solid, tert-butyl ((1R,3S)-3-hydroxycyclohexyl)carbamate, with an expected yield of >90%.
Causality: The sulfonamide moiety is a key pharmacophore in many potent HIV protease inhibitors, forming critical hydrogen bonds with the backbone amide protons of the enzyme's flap region.[6][7] The most common and robust method for its synthesis is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[7][8] Pyridine is often used as both the base and a solvent, as it effectively scavenges the HCl byproduct and catalyzes the reaction.
Procedure:
-
Following N-Boc deprotection of the core fragment (using a standard protocol with trifluoroacetic acid in DCM), dissolve the resulting amine salt (1.0 eq) in pyridine or DCM. If using DCM, add a base like pyridine or Et₃N (2.5 eq).
-
Cool the solution to 0 °C.
-
Add the desired aromatic sulfonyl chloride (e.g., 4-aminobenzenesulfonyl chloride, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with 1 M HCl (aq) to remove pyridine, followed by saturated NaHCO₃ (aq) and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the final sulfonamide compound.
| Reagent | Molar Eq. | Purpose |
| Amine Intermediate | 1.0 | Nucleophile |
| Aryl Sulfonyl Chloride | 1.2 | Electrophile |
| Pyridine | Solvent / 2.5 | Base and Catalyst |
| Ethyl Acetate | - | Extraction Solvent |
Part 3: Mechanistic Insights & Self-Validation
Trustworthiness Through In-Process Controls: Each protocol described is a self-validating system. The use of in-process controls like TLC is essential. For instance, in the Boc-protection step, a stained TLC plate (e.g., with ninhydrin) will show the disappearance of the primary amine starting material (purple spot) and the appearance of the carbamate product (UV-active or stains differently).
Epoxide Formation and Regioselective Opening: A common strategy to introduce sidechains involves converting the hydroxyl group of the Boc-protected intermediate into a leaving group (e.g., mesylate or tosylate) and then treating with a base to form an epoxide in situ. This epoxide is a key electrophile.
Caption: Key transformation sequence via an epoxide intermediate.
The subsequent opening of this epoxide with a nucleophile (e.g., an organocuprate reagent) is highly stereospecific and regioselective. The nucleophile attacks the less sterically hindered carbon atom in an Sₙ2 fashion, resulting in an anti-diaxial opening. This predictable stereochemical outcome is crucial for ensuring the correct orientation of the sidechain in the final inhibitor, which directly impacts its binding affinity and biological activity.
Part 4: Characterization and Data
Final compounds and key intermediates must be rigorously characterized to confirm their structure and purity.
| Technique | Purpose | Expected Observations |
| ¹H & ¹³C NMR | Structural Elucidation | Correct chemical shifts, integration, and coupling constants for all protons and carbons. |
| Mass Spectrometry | Molecular Weight Confirmation | Observation of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated molecular weight. |
| HPLC | Purity Assessment | A single major peak, typically with >95% purity, under various solvent conditions. |
| FT-IR | Functional Group Analysis | Presence of characteristic stretches (e.g., N-H, C=O of carbamate, S=O of sulfonamide). |
References
- 1. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biocatalytic Synthesis of (1R,3S)-3-Aminocyclohexanol Derivatives
Introduction: The Significance of Chiral Aminocyclohexanols in Modern Drug Discovery
The (1R,3S)-3-Aminocyclohexanol scaffold is a privileged structural motif in medicinal chemistry. Its rigid, three-dimensional structure and the specific spatial orientation of its amino and hydroxyl functional groups make it a crucial chiral building block for a variety of pharmacologically active agents. The precise stereochemistry of these functional groups is often paramount to biological activity, influencing binding affinity to target proteins and overall efficacy.[1] Traditionally, the synthesis of such enantiomerically pure compounds has relied on complex, multi-step chemical routes that may involve harsh reagents, protecting group manipulations, and challenging purifications.[1]
Biocatalysis has emerged as a powerful, green alternative, offering highly selective and efficient enzymatic transformations under mild, aqueous conditions.[2] This application note provides detailed insights and protocols for two robust biocatalytic strategies for the synthesis of this compound derivatives: a stereoselective enzymatic cascade and a lipase-catalyzed kinetic resolution. These methods leverage the exquisite chemo-, regio-, and stereoselectivity of enzymes to deliver high-purity chiral intermediates for pharmaceutical development.
Strategy 1: Asymmetric Synthesis via a Ketoreductase (KRED) and Amine Transaminase (ATA) Cascade
This state-of-the-art approach builds the desired stereochemistry from a simple, achiral precursor in a sequential, one-pot process. The strategy involves two key enzymatic steps: the stereoselective reduction of a prochiral ketone to a chiral hydroxyketone, followed by the stereoselective amination of the remaining ketone to install the chiral amine.
Scientific Principle and Causality
The success of this cascade hinges on the selection of two highly stereoselective enzymes that work in concert.
-
Ketoreductase (KRED): These NADH or NADPH-dependent oxidoreductases are renowned for their ability to reduce ketones to alcohols with high enantioselectivity.[3][4] By choosing a KRED that selectively produces the desired (S)-configured hydroxyl group at the C1 position from a precursor like 1,3-cyclohexanedione, we can set the first of the two required stereocenters. The reduction of one ketone leaves the other available for the subsequent transamination.[5][6]
-
Amine Transaminase (ATA): ATAs are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine, L-alanine) to a ketone acceptor.[7] The choice of an (R)- or (S)-selective ATA is critical. For the synthesis of the (1R,3S) target, an (R)-selective ATA would be required to aminate the (S)-3-hydroxycyclohexanone intermediate, installing the amine group with the correct R-configuration at the C3 position.
Experimental Workflow Diagram
Caption: KRED/ATA cascade for this compound synthesis.
Detailed Protocol: KRED/ATA Sequential One-Pot Synthesis
This protocol describes a rational approach. The specific KRED and ATA enzymes may require screening from commercial kits or literature sources to identify variants with optimal activity and stereoselectivity for the target substrates.[3][8]
Materials:
-
1,3-Cyclohexanedione
-
(S)-selective Ketoreductase (KRED)
-
(R)-selective Amine Transaminase (ATA)
-
NADP⁺ or NAD⁺
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Pyridoxal-5'-phosphate (PLP)
-
Isopropylamine (or other suitable amine donor)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Ethyl acetate
-
Saturated NaCl (brine) solution
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Protocol Steps:
-
Step 1: Stereoselective Reduction
-
To a temperature-controlled reaction vessel, add 100 mM potassium phosphate buffer (pH 7.5).
-
Dissolve 1,3-cyclohexanedione to a final concentration of 50 mM.
-
Add NADP⁺ (or NAD⁺) to a final concentration of 1 mM.
-
Add D-glucose to a final concentration of 100 mM.
-
Add the cofactor regenerating enzyme, Glucose Dehydrogenase (GDH), to a final concentration of 5 U/mL.
-
Initiate the reaction by adding the selected (S)-selective KRED (e.g., 1-5 mg/mL of lyophylized powder or cell-free extract).
-
Incubate the reaction at 30°C with gentle agitation for 12-24 hours.
-
Monitor the conversion of 1,3-cyclohexanedione to (S)-3-hydroxycyclohexanone by HPLC or GC-MS.
-
-
Step 2: Stereoselective Transamination
-
Once the reduction step is complete (>95% conversion), prepare the reaction mixture for the transamination step.
-
Add PLP to a final concentration of 1 mM.
-
Add isopropylamine to a final concentration of 500 mM.
-
Initiate the second step by adding the selected (R)-selective ATA (e.g., 1-5 mg/mL of lyophylized powder or cell-free extract).
-
Continue incubation at 30-37°C with gentle agitation for another 24-48 hours.
-
Monitor the formation of this compound by HPLC or GC-MS.
-
-
Work-up and Purification
-
Once the reaction is complete, quench the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure this compound. The hydrochloride salt can also be formed and crystallized for enhanced purity.
-
Data Summary Table
| Parameter | Target Value | Rationale / Reference |
| Substrate Conc. | 20-100 mM | Balances reaction rate with potential substrate inhibition. |
| KRED Loading | 1-5 mg/mL | Enzyme concentration to be optimized for desired reaction time. |
| ATA Loading | 1-5 mg/mL | Higher loading can drive equilibrium and increase rate. |
| Cofactor Conc. | 0.5-1 mM | Catalytic amount, regenerated in situ by GDH.[2] |
| Amine Donor Conc. | 5-10 equivalents | High excess shifts the transamination equilibrium towards the product. |
| pH | 7.0 - 8.5 | Optimal range for many KREDs and ATAs. |
| Temperature | 25 - 37 °C | Mild conditions to ensure enzyme stability and activity. |
| Expected ee | >99% | Dependent on the high stereoselectivity of the chosen enzymes.[3] |
| Expected Yield | 60-90% | Based on typical yields for biocatalytic cascade reactions.[9] |
Strategy 2: Lipase-Catalyzed Kinetic Resolution of Racemic cis-3-Aminocyclohexanol
This chemoenzymatic approach begins with a racemic mixture of cis-3-aminocyclohexanol, which can be synthesized chemically. A lipase is then used to selectively acylate one of the enantiomers, allowing for the separation of the acylated product from the unreacted, enantiopure amino alcohol.
Scientific Principle and Causality
Kinetic resolution relies on the ability of a chiral catalyst, in this case, a lipase, to differentiate between the two enantiomers of a racemic substrate. Lipases are hydrolases that can catalyze esterification reactions in non-aqueous environments. They often exhibit high enantioselectivity, reacting at a significantly faster rate with one enantiomer over the other.[10][11]
For this process, the amino group of the racemic cis-3-aminocyclohexanol must first be protected (e.g., with a Boc group) to prevent undesired side reactions. The lipase then selectively acylates the hydroxyl group of one enantiomer (e.g., the (1S,3R) enantiomer). This leaves the desired (1R,3S) enantiomer unreacted. The acylated ester and the unreacted alcohol have different physical properties, enabling their separation by standard chromatographic techniques. The protecting group can then be removed to yield the final product.
Experimental Workflow Diagram
Caption: Lipase-catalyzed kinetic resolution workflow.
Detailed Protocol: Lipase-Catalyzed Resolution of rac-N-Boc-cis-3-Aminocyclohexanol
Materials:
-
Racemic N-Boc-cis-3-aminocyclohexanol (prepared via chemical methods, e.g., reduction of a β-enaminoketone followed by Boc-protection)[1]
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., Diisopropyl ether, Toluene)
-
Trifluoroacetic acid (TFA) or HCl in Dioxane for deprotection
-
Dichloromethane (DCM)
-
Saturated NaHCO₃ solution
-
Silica gel for column chromatography
Protocol Steps:
-
Enzymatic Acylation
-
In a dry flask, dissolve racemic N-Boc-cis-3-aminocyclohexanol (1 equivalent) in anhydrous diisopropyl ether (e.g., 0.1 M solution).
-
Add vinyl acetate (1.5-2.0 equivalents).
-
Add immobilized lipase (e.g., Novozym 435, 20-50 mg per mmol of substrate).
-
Stir the suspension at room temperature (25°C) or slightly elevated temperature (e.g., 40°C).
-
Monitor the reaction progress by chiral HPLC or TLC. The goal is to stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester. This may take several hours to days depending on the substrate and enzyme activity.[11]
-
-
Separation of Enantiomers
-
Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture of the unreacted (1R,3S)-N-Boc-3-aminocyclohexanol and the acylated (1S,3R)-N-Boc-3-acetyloxycyclohexylamine can be separated by silica gel column chromatography.
-
-
Deprotection
-
Dissolve the purified (1R,3S)-N-Boc-3-aminocyclohexanol in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be neutralized with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent, or it can be purified as the salt.
-
Data Summary Table
| Parameter | Target Value | Rationale / Reference |
| Substrate Conc. | 0.1 - 0.5 M | Dependent on substrate solubility in the chosen organic solvent. |
| Lipase | Novozym 435, Lipase PS | These lipases are widely used and show high enantioselectivity for a range of alcohols.[11] |
| Acyl Donor | Vinyl Acetate | Irreversible acyl donor that drives the reaction forward. |
| Solvent | Diisopropyl ether, Hexane | Anhydrous, non-polar solvents are preferred for lipase activity. |
| Temperature | 25 - 45 °C | Balances reaction rate and enzyme stability. |
| Target Conversion | ~50% | Maximizes the enantiomeric excess of both the product and remaining substrate. |
| Expected ee | >98% | Lipase-catalyzed resolutions can achieve very high enantioselectivity.[11] |
| Max. Theoretical Yield | <50% | Inherent limitation of kinetic resolution. |
Conclusion and Outlook
The biocatalytic routes presented here offer compelling and sustainable strategies for the synthesis of the valuable chiral building block, this compound. The KRED/ATA cascade represents a highly efficient, atom-economical asymmetric synthesis, while the lipase-catalyzed kinetic resolution provides a robust, alternative chemoenzymatic method. The choice of strategy will depend on factors such as the availability of specific enzymes, substrate costs, and desired throughput. Both approaches underscore the power of modern biocatalysis to solve complex challenges in stereoselective synthesis, paving the way for more efficient and environmentally friendly production of critical pharmaceutical intermediates.
References
- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-guided evolution of a ketoreductase for efficient and stereoselective bioreduction of bulky α-amino β-keto esters - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 3-Hydroxycyclohexanone | 823-19-8 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]
- 8. Rational engineering of ketoreductase SsSDR1 for stereoselectivity inversion toward 3-N-substituted azacyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Synthesis of Aminocyclohexanols Using Continuous Flow Chemistry
Abstract
Aminocyclohexanols are pivotal structural motifs in a multitude of active pharmaceutical ingredients (APIs). Their synthesis, however, often involves hazardous reagents, high pressures, and challenges in controlling stereoselectivity, particularly when using conventional batch processing. This application note provides a comprehensive guide to the synthesis of aminocyclohexanols using continuous flow chemistry. We will explore detailed protocols for diastereoselective synthesis through catalytic hydrogenation of aminophenol precursors and the reductive ring opening of bicyclic intermediates. The inherent advantages of flow chemistry—including superior safety, precise process control, and seamless scalability—will be contextualized to demonstrate why this technology is a transformative solution for the modern pharmaceutical and fine chemical industries.[1][2][3]
Introduction: The Challenge and the Opportunity
The aminocyclohexanol framework is a cornerstone in medicinal chemistry, integral to the efficacy of numerous drugs. The spatial arrangement of the amino and hydroxyl groups (cis vs. trans) is often critical for biological activity, making stereocontrol a paramount challenge in their synthesis. Traditional batch methods for these syntheses, especially those involving catalytic hydrogenation, are fraught with difficulties. These include managing the risks of explosive hydrogen gas and pyrophoric catalysts, ensuring efficient gas-liquid mass transfer, and controlling the exothermicity of reactions, all of which become more complex upon scale-up.[4][5]
Continuous flow chemistry offers a paradigm shift, transforming these high-risk, challenging operations into safer, more efficient, and highly controlled processes.[1][6][7] By conducting reactions within the small, confined volume of a continuously flowing stream, flow reactors provide unparalleled heat and mass transfer, precise control over residence time, temperature, and pressure, and minimize the volume of hazardous material present at any given moment.[1][8] This enhanced control not only drastically improves the safety profile but also frequently leads to higher yields, improved selectivity, and straightforward scalability from lab to production without extensive re-validation.[1][2][6]
This guide details two robust flow chemistry protocols for synthesizing key aminocyclohexanol isomers, providing researchers and drug development professionals with the foundational knowledge to implement these advanced techniques.
Foundational Workflow: A Generalized Flow Chemistry Setup
Before delving into specific applications, it is crucial to understand the fundamental components of a flow chemistry system. The setup allows for the continuous introduction of reactants, their interaction within a controlled reactor environment, and the constant removal of the product stream.
Figure 1: Generalized schematic of a continuous flow chemistry system.
This modularity is a key strength of flow chemistry, allowing systems to be easily reconfigured for different synthetic tasks, including multi-step sequences where the product from one reactor is fed directly into the next.[9][10]
Application I: Catalytic Hydrogenation of p-Aminophenol
A direct and atom-economical route to 4-aminocyclohexanol isomers is the catalytic hydrogenation of the aromatic ring of p-aminophenol. In batch reactors, this reaction requires high pressures of hydrogen and careful management of the solid catalyst and heat dissipation.[4] Flow chemistry elegantly overcomes these issues by using a packed-bed reactor, which simplifies catalyst handling and dramatically improves gas-liquid contact.[8]
The choice of catalyst and reaction conditions is critical for controlling the diastereoselectivity of the product. While various catalysts can be used, palladium on carbon (Pd/C) is often employed and tends to favor the formation of the trans isomer.[11]
Workflow for Continuous Hydrogenation
The workflow involves pumping a solution of the aminophenol substrate through a heated column packed with a heterogeneous hydrogenation catalyst. Simultaneously, hydrogen gas is introduced into the stream, ensuring constant and efficient contact with the catalyst surface.
Figure 2: Workflow for continuous catalytic hydrogenation of p-aminophenol.
Protocol: Synthesis of trans-4-Aminocyclohexanol
This protocol is adapted from established principles of flow hydrogenation for the synthesis of trans-4-aminocyclohexanol.[11]
Materials:
-
p-Aminophenol
-
Methanol (HPLC grade)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas (high purity)
-
Flow chemistry system with a liquid pump, mass flow controller, gas-liquid mixer, packed-bed reactor housing, heating unit, and back pressure regulator.
Procedure:
-
Catalyst Column Preparation: Carefully pack a stainless-steel column with 10% Pd/C catalyst according to the reactor manufacturer's instructions. Causality Note: A packed bed is used to immobilize the heterogeneous catalyst, which prevents blockages, simplifies product isolation (no filtration needed), and allows the catalyst to be reused for extended periods.[4][8]
-
Reagent Preparation: Prepare a 0.5 M solution of p-aminophenol in methanol. Degas the solution by sparging with nitrogen or sonicating.
-
System Setup:
-
Install the packed catalyst column into the reactor heating unit.
-
Prime the liquid pump with the methanol solvent.
-
Set the back pressure regulator to 50 bar. Causality Note: Elevated pressure increases hydrogen solubility in the solvent, leading to significantly enhanced reaction rates.[6]
-
Set the reactor temperature to 80 °C.
-
-
Reaction Execution:
-
Begin flowing methanol through the system at 0.5 mL/min to wet the catalyst bed.
-
Introduce hydrogen gas at a flow rate of 5 mL/min.
-
After the system stabilizes, switch the liquid feed from pure solvent to the 0.5 M p-aminophenol solution.
-
Collect the reactor output after allowing at least three reactor volumes to pass to ensure the system has reached a steady state.
-
-
Work-up and Analysis:
-
The output stream is a solution of the product in methanol. The solvent can be removed under reduced pressure.
-
Analyze the crude product using NMR or GC to determine the conversion and the trans:cis diastereomeric ratio.
-
Expected Data and Parameters
The precise control afforded by flow chemistry allows for rapid optimization of reaction parameters to maximize yield and selectivity.
| Parameter | Value | Rationale |
| Substrate Conc. | 0.5 M | Balances throughput with solubility and viscosity. |
| Flow Rate (Liquid) | 0.5 mL/min | Controls the residence time of the substrate in the catalytic zone. |
| Temperature | 80 °C | Provides sufficient thermal energy to overcome the activation barrier. |
| H₂ Pressure | 50 bar | Enhances H₂ concentration in the liquid phase to accelerate the reaction. |
| Catalyst | 10% Pd/C | Effective catalyst for aromatic ring hydrogenation, often favoring the trans product.[11] |
| Expected Yield | >95% | High efficiency due to superior mass and heat transfer.[1] |
| Expected Selectivity | trans:cis > 9:1 | Dependent on catalyst and conditions, but generally favors the thermodynamically more stable trans isomer. |
Application II: Diastereoselective Synthesis of cis-Aminocyclohexanol Derivatives
While hydrogenation of aminophenols often yields the trans isomer, many APIs require the cis configuration. A powerful strategy to achieve this is the hydrogenation of a rigid bicyclic precursor, where the hydrogen approaches from the sterically less hindered face, leading to a specific stereochemical outcome. A published method details a two-step flow synthesis that produces N-protected cis-4-aminocyclohexanol.[12] This involves an initial cycloaddition followed by a diastereoselective hydrogenation, which can be merged into a single, continuous process.[12]
Merged Two-Step Flow Workflow
This advanced workflow demonstrates the power of flow chemistry for multi-step synthesis, eliminating the need for intermediate isolation and purification.[9][10] The product stream from the first reactor is directly introduced as the reactant stream for the second reactor.
Figure 3: A merged two-step flow synthesis for cis-aminocyclohexanol derivatives.
Protocol: Synthesis of cis-N-Boc-4-aminocyclohexanol
This protocol is based on the diastereoselective hydrogenation of an N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadduct.[12] For simplicity, we will focus on the second step, assuming the bicyclic precursor is pre-synthesized.
Materials:
-
N-Boc-2-oxa-3-azabicyclo[2.2.2]oct-5-ene (precursor)
-
Ethyl Acetate (EtOAc)
-
Raney Nickel (Ra-Ni) catalyst cartridge (e.g., from an H-Cube® system)
-
Hydrogen (generated in-situ via electrolysis in compatible systems, or from an external source)
Procedure:
-
Catalyst Cartridge Installation: Install a pre-packed Raney Nickel catalyst cartridge into the flow reactor system (e.g., H-Cube Pro®). Causality Note: Ra-Ni is a highly active catalyst for hydrogenation. Using a disposable, pre-packed cartridge format (CatCart®) safely contains the pyrophoric catalyst and ensures consistent performance.[12]
-
Reagent Preparation: Prepare a 0.1 M solution of the bicyclic precursor in ethyl acetate.
-
System Setup:
-
Set the system to generate hydrogen at full capacity (100% H₂ generation).
-
Set the reactor temperature to 40 °C.
-
Set the system pressure to 30 bar.
-
-
Reaction Execution:
-
Prime the system by pumping ethyl acetate at 1.0 mL/min until the temperature and pressure are stable.
-
Switch the input to the 0.1 M precursor solution and continue pumping at 1.0 mL/min.
-
Collect the product stream emerging from the back pressure regulator.
-
-
Work-up and Analysis:
-
The solvent is removed from the collected fractions via rotary evaporation.
-
The resulting crude product is analyzed by NMR to confirm conversion and the high cis diastereoselectivity. A selectivity of >99% for the cis product is reported for this transformation.[12]
-
Key Parameters for cis-Selectivity
| Parameter | Value | Rationale |
| Substrate | Bicyclic Adduct | The rigid bridged structure sterically directs the hydrogenation to one face of the double bond, ensuring cis stereochemistry. |
| Flow Rate | 1.0 mL/min | Optimized to provide sufficient residence time for complete conversion. |
| Temperature | 40 °C | Mild temperature is sufficient due to the high catalyst activity and prevents potential side reactions. |
| H₂ Pressure | 30 bar | Ensures high hydrogen availability for the reduction. |
| Catalyst | Raney Nickel | Highly effective catalyst for the reductive ring opening and saturation of the double bond.[12] |
| Expected Yield | >99% | Near-quantitative conversion is achievable under optimized flow conditions. |
| Expected Selectivity | cis >99% | The stereochemical outcome is dictated by the rigid substrate geometry.[12] |
Safety in Flow Hydrogenation
While flow chemistry inherently makes hydrogenation safer than batch processing, stringent safety protocols are still mandatory.[13]
-
Minimized Hydrogen Volume: The primary safety benefit is the small volume of hydrogen gas present in the system at any time, drastically reducing the potential energy of an explosion compared to a large batch reactor headspace.[4][6][14]
-
Catalyst Handling: Pyrophoric catalysts like Raney Nickel or dry Pd/C pose a fire risk.[5] Using pre-packed catalyst cartridges or handling catalysts as wet slurries under an inert atmosphere mitigates this risk.
-
System Integrity: Always perform a leak test with an inert gas (e.g., nitrogen) at a pressure higher than the intended reaction pressure before introducing hydrogen.[13]
-
Ventilation: The entire flow system must be operated within a properly functioning fume hood to safely vent any potential leaks of flammable solvent vapor or hydrogen gas.[13]
-
Controlled Environment: The precise temperature control in flow reactors prevents thermal runaways, which can be a significant hazard in exothermic hydrogenation reactions in large batch vessels.[1]
Conclusion and Future Outlook
Continuous flow chemistry provides a superior technological platform for the synthesis of aminocyclohexanols. The protocols detailed in this note highlight its capacity for enhanced safety, precise stereocontrol, and operational efficiency through both single-step and merged multi-step syntheses. By leveraging packed-bed reactors and controlling reaction parameters with high precision, researchers can overcome the long-standing challenges associated with batch hydrogenation and other hazardous reactions.
The continued development of new catalysts optimized for flow conditions, coupled with real-time analytical monitoring and automated optimization platforms, will further expand the capabilities of this technology. Flow chemistry is not merely an alternative to batch processing; it is an enabling technology that paves the way for the discovery and manufacture of complex pharmaceutical molecules in a safer, greener, and more efficient manner.[3][7]
References
- 1. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 2. syrris.com [syrris.com]
- 3. asynt.com [asynt.com]
- 4. vapourtec.com [vapourtec.com]
- 5. helgroup.com [helgroup.com]
- 6. helgroup.com [helgroup.com]
- 7. syrris.com [syrris.com]
- 8. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 9. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. njhjchem.com [njhjchem.com]
- 14. blogs.rsc.org [blogs.rsc.org]
Troubleshooting & Optimization
Optimization of yield in (1R,3S)-3-Aminocyclohexanol synthesis
An ### Technical Support Center: Optimization of Yield in (1R,3S)-3-Aminocyclohexanol Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are working with this critical chiral building block. This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, making the optimization of its synthesis crucial for efficient drug development pipelines.[1]
This guide provides in-depth, experience-driven answers to common challenges encountered during synthesis, focusing on maximizing yield, stereoselectivity, and purity.
Section 1: Frequently Asked Questions on Synthetic Strategies
This section addresses common high-level questions regarding the strategic approaches to synthesizing this compound.
Q1: What are the primary synthetic routes to obtain enantiomerically pure this compound?
There are two main strategies to achieve the desired enantiopure product:
-
Asymmetric Synthesis: This is often the more direct and efficient approach. It involves creating the desired stereocenters selectively using a chiral element. A well-established method is the diastereoselective reduction of a prochiral β-enaminoketone that has been formed using a chiral amine auxiliary.[2][3] This approach guides the formation of the desired stereoisomer from an early stage. Asymmetric hydrogenation using chiral catalysts is another powerful technique.[2]
-
Chiral Resolution: This classic method involves synthesizing a racemic or diastereomeric mixture of 3-aminocyclohexanol and then separating the desired enantiomer. A common technique is diastereomeric salt formation, where the amine mixture is reacted with a chiral acid. The resulting diastereomeric salts have different physical properties (like solubility), allowing them to be separated by crystallization.[4][5] While effective, this method's maximum theoretical yield for the desired isomer is 50%, and it requires additional separation steps.
Q2: How does the diastereoselective reduction of a β-enaminoketone work?
This is a cornerstone of the asymmetric synthesis approach. The process begins with the condensation of a 1,3-cyclohexanedione derivative with a chiral amine, such as (S)-α-methylbenzylamine, to form a chiral β-enaminoketone.[3][6] The chiral auxiliary (the (S)-α-methylbenzylamine group) creates a chiral environment around the ketone.
When a reducing agent is introduced, it attacks the ketone from the sterically less hindered face, which is dictated by the conformation of the enaminoketone complex.[7] This directed attack preferentially forms one diastereomer of the corresponding amino alcohol over the other. The choice of reducing agent and reaction conditions (temperature, solvent) is critical for maximizing this diastereoselectivity.[2][6]
Q3: What are the common methods for chiral resolution of a racemic 3-aminocyclohexanol mixture?
When a synthetic route produces a racemic mixture of 3-aminocyclohexanol, chiral resolution is necessary. The most prevalent methods are:
-
Diastereomeric Salt Formation: This technique leverages the reaction of the racemic amine with an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid). The two resulting diastereomeric salts exhibit different solubilities, allowing one to be selectively crystallized from the solution.[4]
-
Enzyme-Catalyzed Kinetic Resolution: This method uses a lipase or other enzyme that selectively acylates one enantiomer of the aminocyclohexanol, leaving the other unreacted. The acylated and unreacted enantiomers can then be separated. This can achieve very high enantiomeric excess (>99% ee).[1]
Section 2: Troubleshooting Guide - Optimizing Yield and Purity
This section provides solutions to specific experimental problems in a question-and-answer format.
Q: My overall yield is low. What are the common causes and how can I improve this?
Low yield is a multi-faceted problem. It's essential to analyze each step of your process.
-
Problem Area 1: Incomplete Enaminoketone Formation
-
Cause: The condensation reaction between the dione and the chiral amine is an equilibrium process. Inefficient removal of water can prevent the reaction from going to completion.
-
Solution: Use a Dean-Stark apparatus during the reflux in toluene to azeotropically remove water as it forms, driving the equilibrium towards the product.[6] Monitor the reaction by TLC or GC-MS to ensure all the starting dione is consumed before proceeding.
-
-
Problem Area 2: Inefficient Reduction or Competing Side Reactions
-
Cause: The reducing agent may be old or partially decomposed. Alternatively, reaction conditions may favor side products. For instance, using dissolving metal reductions like sodium in alcohol requires careful control.[3]
-
Solution: Use a fresh, high-purity reducing agent. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching by atmospheric moisture or oxygen. Maintain the recommended reaction temperature, as deviations can affect selectivity and yield.
-
-
Problem Area 3: Product Loss During Workup and Purification
-
Cause: 3-Aminocyclohexanol has some water solubility due to its polar functional groups, leading to losses during aqueous extraction.[8] Additionally, multiple chromatography or crystallization steps can significantly reduce the isolated yield.
-
Solution: When performing an aqueous workup, saturate the aqueous layer with NaCl to decrease the solubility of the product and improve extraction efficiency into the organic phase. Whenever possible, purify the product by crystallization rather than column chromatography, as this often results in higher recovery and purity for crystalline solids.[4]
-
Q: I am getting a mixture of diastereomers (cis/trans). How can I improve the stereoselectivity of the reduction step?
Poor diastereoselectivity is a common hurdle. The relative orientation (cis or trans) of the amino and hydroxyl groups is determined during the reduction of the ketone.
-
Cause: The choice of reducing agent and reaction conditions is not optimal for directing the hydride attack. Bulky reducing agents often provide higher stereoselectivity.
-
Solutions & Optimization:
-
Reducing Agent Selection: The steric bulk of the reducing agent is paramount. For β-enaminoketones, a dissolving metal reduction using sodium in a mixture of THF and isopropyl alcohol has been shown to produce a high ratio of the cis diastereomer.[6] For other β-amino ketones, specialized reagents like Et₃BHLi or Zn(BH₄)₂ can favor one isomer over another.[9]
-
Temperature Control: Perform the reduction at low temperatures (e.g., 0 °C or -78 °C). Lower temperatures enhance the energetic difference between the transition states leading to the different diastereomers, thus increasing selectivity.
-
Solvent Effects: The coordinating ability of the solvent can influence the conformation of the substrate-reagent complex. It is worthwhile to screen a few aprotic solvents (e.g., THF, Et₂O, DCM) to find the optimal conditions for your specific substrate.
-
Table 1: Influence of Reaction Conditions on Diastereoselectivity
| Precursor Type | Reducing Agent | Solvent | Typical Outcome | Reference |
|---|---|---|---|---|
| β-Enaminoketone | Sodium (Na) | THF / Isopropyl Alcohol | Good yield, favors cis isomer | [3],[6] |
| N-aryl-β-amino ketone | Zn(BH₄)₂ | Et₂O | High selectivity for syn-amino alcohol | [9] |
| N-aryl-β-amino ketone | Et₃BHLi (Super-Hydride®) | THF | High selectivity for anti-amino alcohol |[9] |
-
Validation: The diastereomeric ratio can be determined by ¹H NMR analysis. The coupling constants (J-values) of the protons on the carbons bearing the -OH and -NHR groups can confirm their axial or equatorial positions, thus defining the cis/trans relationship.[6][7]
Q: My final product has low enantiomeric excess (ee). What are the critical factors for controlling enantiopurity?
-
Cause 1: Impure Chiral Auxiliary: The enantiomeric purity of your starting chiral amine (e.g., (S)-α-methylbenzylamine) directly translates to the maximum possible ee of your product.
-
Solution: Always use a chiral auxiliary with the highest possible enantiomeric purity ( >99% ee) and verify its purity before use.
-
-
Cause 2: Racemization: While less common for this specific molecule under standard conditions, harsh pH (strongly acidic or basic) or high temperatures during workup or purification could potentially lead to side reactions that compromise chiral centers, especially in precursor molecules.
-
Solution: Use mild conditions for workup and purification. Avoid prolonged exposure to high temperatures.
-
-
Validation: Enantiomeric excess must be determined using a chiral analytical technique.
-
Method: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method. Use a suitable chiral column (e.g., Chiralpak AD-H) with an appropriate mobile phase (e.g., hexane/isopropanol mixture) to separate and quantify the enantiomers.[4]
-
Section 3: Key Experimental Protocols
The following protocols are based on established literature procedures and are designed to be self-validating with clear checkpoints.
Protocol 1: Synthesis of Chiral β-Enaminoketone (from 1,3-Cyclohexanedione)
This protocol describes the formation of the key chiral intermediate.[3][6]
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 1,3-cyclohexanedione (1.0 eq.), (S)-α-methylbenzylamine (1.05 eq.), and a catalytic amount of p-toluenesulfonic acid (0.01 eq.).
-
Solvent: Add toluene to the flask (approx. 5 mL per gram of dione).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Monitoring (Checkpoint): Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes). The disappearance of the 1,3-cyclohexanedione spot and the appearance of a new, less polar product spot indicates completion.
-
Workup: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude solid or oil can often be used in the next step without further purification. For higher purity, recrystallization from a solvent system like CH₂Cl₂/hexane can be performed.[3]
Protocol 2: Diastereoselective Reduction of the β-Enaminoketone
This protocol details the critical stereochemistry-defining step.[6]
-
Setup: In a flame-dried, three-neck flask under an argon atmosphere, dissolve the crude β-enaminoketone (1.0 eq.) in a mixture of anhydrous THF and isopropyl alcohol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium metal (Na, approx. 4-5 eq.), cut into small pieces, portion-wise over 30-60 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Stir the mixture vigorously at 0 °C to room temperature until all the sodium has reacted and the reaction is complete (monitor by TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Workup & Extraction: Remove the organic solvents via rotary evaporation. Extract the aqueous residue three times with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude amino alcohol.
-
Deprotection (if necessary): The chiral auxiliary (e.g., the α-methylbenzyl group) is typically removed via catalytic hydrogenation. Dissolve the crude product in methanol, add a catalytic amount of Palladium on carbon (Pd/C, 10 wt%), and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC). Filter off the catalyst through Celite and concentrate the filtrate.
Protocol 3: Purification by Crystallization
-
Solvent Selection: Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., dichloromethane or isopropanol).
-
Crystallization: Slowly add a non-solvent in which the product is insoluble (e.g., heptane or diethyl ether) until the solution becomes cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) or freezer (-20 °C) for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold non-solvent, and dry them under vacuum.
-
Validation (Checkpoint): Check the purity of the crystals by melting point analysis and ¹H NMR. Determine the final enantiomeric excess by chiral HPLC.
Section 4: Visualizations and Workflows
Diagram 1: Overall Synthetic Workflow
References
- 1. This compound | High-Purity Chiral Building Block [benchchem.com]
- 2. This compound | 6982-42-9 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Aminocyclohexanol | 40525-77-7 | Benchchem [benchchem.com]
- 6. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. Diastereoselective reduction of acyclic N-aryl-β-amino ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Purification of (1R,3S)-3-Aminocyclohexanol from diastereomeric mixtures
Technical Support Center: Purification of (1R,3S)-3-Aminocyclohexanol
Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, chemists, and process development professionals who are tasked with isolating this critical chiral building block from complex diastereomeric mixtures. Synthetic routes to 3-aminocyclohexanol, such as the reduction of β-enaminoketones or 3-nitrocyclohexanol, often yield a mixture of up to four stereoisomers.[1][2] The precise spatial arrangement of the amino and hydroxyl groups in the (1R,3S) isomer is paramount for its application in medicinal chemistry, particularly as a key intermediate in the synthesis of advanced therapeutic agents.[2][3]
This guide provides not just protocols, but the underlying chemical principles and troubleshooting strategies to empower you to overcome common purification challenges, ensuring the high stereochemical purity required for downstream applications.
Section 1: Understanding the Stereoisomeric Mixture
The core challenge in purifying this compound stems from the presence of two chiral centers at carbons 1 and 3. This gives rise to four distinct stereoisomers, which can be grouped into two pairs of enantiomers.
-
cis Diastereomers: The amino and hydroxyl groups are on the same face of the cyclohexane ring. This pair consists of This compound (your target) and its mirror image, (1S,3R)-3-aminocyclohexanol .
-
trans Diastereomers: The amino and hydroxyl groups are on opposite faces of the ring. This pair consists of (1R,3R)-3-aminocyclohexanol and its mirror image, (1S,3S)-3-aminocyclohexanol .
Your primary task is twofold: first, to separate the cis diastereomeric pair from the trans pair, and second, to resolve the desired (1R,3S) enantiomer from the rac-cis mixture.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most effective primary strategy for separating the cis and trans diastereomers on a preparative scale?
A: For bulk separation, fractional crystallization is often the most industrially viable and scalable method. Diastereomers have different physical properties, including solubility, which can be exploited. One highly effective, albeit less conventional, method is alkali-mediated crystallization. By making the aqueous solution strongly basic (e.g., ≥2 mol/L hydroxide) and cooling to low temperatures (e.g., -8°C), the trans-isomer can be selectively precipitated, leaving the desired cis-isomer enriched in the mother liquor with purities often exceeding 98%.[2] For smaller scales or when crystallization is challenging, column chromatography on standard silica gel can effectively separate the more polar cis isomers from the less polar trans isomers.[1]
Q2: Once I have the rac-cis-3-aminocyclohexanol, what is the standard method to resolve the (1R,3S) enantiomer?
A: The classical and most reliable method is diastereomeric salt formation .[4] This involves reacting the racemic cis-amine with a single enantiomer of a chiral acid, such as (S)-mandelic acid or (+)-tartaric acid.[5][6] This reaction creates a pair of diastereomeric salts—for instance, [(1R,3S)-amine:(S)-acid] and [(1S,3R)-amine:(S)-acid]. These salts have different solubilities and can be separated by fractional crystallization. After isolating the desired salt, treatment with a mild base will liberate the enantiomerically pure this compound.[6][7]
Q3: What analytical techniques are essential for monitoring the purity at each stage?
A: You need robust analytical methods to track both diastereomeric excess (d.e.) and enantiomeric excess (e.e.).
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. Using a chiral stationary phase (e.g., Chiralpak AD-H) allows for the baseline separation of all four isomers, providing precise d.e. and e.e. values.[5]
-
Chiral Gas Chromatography (GC): For volatile derivatives, chiral GC columns (e.g., CycloSil-B) can also be used to resolve and quantify the stereoisomers.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between cis and trans diastereomers due to their different chemical environments, though it cannot differentiate between enantiomers. It is excellent for confirming structural integrity and assessing diastereomeric purity.
-
Polarimetry: Measures the optical rotation of your final product to confirm the presence of a single enantiomer, although it does not provide a precise e.e. value unless compared to a known standard of the pure enantiomer.[5]
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
| Problem / Symptom | Potential Root Cause(s) | Recommended Solutions & Scientific Rationale |
| Poor separation of cis/trans isomers via crystallization. Low diastereomeric excess (d.e.) in both the crystalline solid and the mother liquor. | 1. Suboptimal Solvent System: The chosen solvent may not provide a sufficient solubility difference between the cis and trans diastereomers. 2. Rapid Crystallization: Fast cooling or rapid addition of an anti-solvent can lead to kinetic trapping and co-precipitation of both diastereomers. 3. High Initial Concentration: A supersaturated solution can cause the less soluble isomer to "crash out," trapping impurities. | 1. Conduct a Solvent Screen: Test a range of solvents with varying polarities. The ideal system will maximize the solubility of one diastereomer while minimizing the solubility of the other. 2. Implement Controlled Cooling: Employ a slow, linear cooling ramp (e.g., 5-10°C per hour) to allow for proper crystal lattice formation. Seeding the solution with a small amount of the desired pure isomer can promote selective crystallization. 3. Explore Alkali-Mediated Precipitation: As a robust alternative, attempt the selective precipitation of the trans isomer from a highly alkaline aqueous solution as described in Protocol 1.[2] This method leverages significant solubility differences in a specific medium. |
| Low yield during diastereomeric salt resolution. The desired salt either fails to crystallize or only a small amount precipitates. | 1. Poor Resolving Agent/Solvent Match: The chiral acid and solvent combination may result in both diastereomeric salts being too soluble.[4] 2. Incorrect Stoichiometry: Using too much or too little of the chiral resolving agent can impact salt formation and solubility profiles. | 1. Screen Chiral Resolving Agents: The "best" acid is empirical. Test common agents like (+)-tartaric acid, (S)-mandelic acid, and (+)-camphorsulfonic acid.[5][6] Their different structures lead to unique crystal packing and solubility properties in their salt forms. 2. Systematically Vary the Solvent: For a given acid, test different solvents (e.g., methanol, ethanol, isopropanol, acetonitrile) and anti-solvents (e.g., heptane, ethyl acetate). The goal is to find a system where one salt is sparingly soluble and the other is freely soluble. 3. Optimize Stoichiometry: Start with 0.5 equivalents of the chiral acid relative to the racemate. This ensures that only one enantiomer can form a salt, often promoting crystallization of the less soluble diastereomer. |
| Incomplete enantiomeric resolution after salt breaking. The final product shows low enantiomeric excess (e.e.) by chiral HPLC. | 1. Insufficient Purity of Diastereomeric Salt: The crystallized salt may still contain significant amounts of the other diastereomer. 2. Racemization During Workup: Harsh conditions (e.g., strong base, high heat) used to break the salt and liberate the free amine can potentially cause epimerization at a chiral center, although this is less common for this specific molecule. | 1. Perform Recrystallization: Do not assume the first crop of crystals is pure. Recrystallize the diastereomeric salt 1-3 times from the same or a different solvent system. Monitor the optical rotation or chiral HPLC of the salt after each step until the purity plateaus.[6] 2. Use Mild Conditions for Salt Breaking: Liberate the free amine by treating the salt with a mild aqueous base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), followed by extraction into an organic solvent (e.g., dichloromethane or ethyl acetate). Avoid strong, hot caustic solutions. |
| Co-elution of diastereomers in preparative chromatography. Peaks for cis and trans isomers are overlapping, preventing clean fractionation. | 1. Inadequate Mobile Phase Polarity: The eluent strength may not be optimized to resolve the compounds on the stationary phase. 2. Column Overloading: Injecting too much material onto the column reduces its resolving power. | 1. Optimize the Mobile Phase: For normal phase silica gel, start with a non-polar solvent (e.g., hexane or heptane) and titrate in a polar modifier (e.g., ethyl acetate, isopropanol).[1] Small additions of a third component, like methanol or triethylamine (for amines), can significantly alter selectivity. Run analytical HPLC or TLC to screen conditions before scaling to preparative. 2. Reduce Sample Load: The general rule is to load no more than 1-5% of the column's stationary phase mass. Reducing the load will improve peak shape and resolution. |
Section 4: Detailed Experimental Protocols
Protocol 1: Bulk Separation of trans-Isomers via Alkali-Mediated Crystallization
This protocol is designed for the initial enrichment of the cis-isomers from a crude mixture. The principle relies on the reduced solubility of the trans-isomer in highly basic aqueous solutions at low temperatures.[2]
-
Dissolution: Dissolve the crude mixture of 3-aminocyclohexanol isomers in an aqueous solution containing a high concentration of a strong base (e.g., 2-4 M sodium hydroxide). The target concentration of the aminocyclohexanols should be at least 0.5 mol/L.
-
Cooling & Crystallization: Slowly cool the stirred solution to a temperature between 0°C and -10°C. A controlled cooling rate is crucial to promote selective crystallization.
-
Maturation: Hold the slurry at the target low temperature for 2-4 hours to ensure complete precipitation of the less soluble trans-isomer.
-
Isolation: Filter the cold slurry to collect the solid trans-3-aminocyclohexanol. Wash the solid with a small amount of cold, basic water.
-
Recovery of cis-Isomer: The filtrate is now enriched in the cis-isomers. Neutralize the solution carefully with an acid (e.g., HCl) and extract the cis-3-aminocyclohexanol into a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to recover the rac-cis-3-aminocyclohexanol.
-
Purity Check: Analyze the recovered material by GC or NMR to confirm the diastereomeric ratio. Purity of the cis-isomer in the mother liquor can exceed 98%.[2]
Protocol 2: Chiral Resolution of rac-cis-3-Aminocyclohexanol
This protocol describes the separation of the (1R,3S) and (1S,3R) enantiomers using (S)-(+)-mandelic acid as the resolving agent.[5]
-
Salt Formation: Dissolve 1.0 equivalent of rac-cis-3-aminocyclohexanol in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5-1.0 equivalents of (S)-(+)-mandelic acid in the same hot solvent.
-
Mixing and Crystallization: Slowly add the mandelic acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator for several hours or overnight to induce crystallization. The salt of one diastereomer should precipitate.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. This is Crop 1 .
-
Recrystallization for Purity: Recrystallize Crop 1 from fresh hot solvent. This step is critical for achieving high enantiomeric purity. Repeat until the optical rotation of the salt is constant.
-
Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and add an aqueous solution of a mild base (e.g., 1 M K₂CO₃) until the pH is >10.
-
Extraction: Extract the liberated free amine into an organic solvent like ethyl acetate or CH₂Cl₂ (3x). Combine the organic layers, dry over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.
-
Purity Analysis: Confirm the enantiomeric excess (e.e.) of the final product using chiral HPLC.
Section 5: Workflow Visualization
The overall purification strategy can be visualized as a multi-step process, starting from the crude mixture and proceeding through diastereomeric and enantiomeric purification stages.
References
- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 6982-42-9 | Benchchem [benchchem.com]
- 3. This compound | High-Purity Chiral Building Block [benchchem.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
Technical Support Center: Synthesis of (1R,3S)-3-Aminocyclohexanol
Welcome to the technical support guide for the synthesis of (1R,3S)-3-Aminocyclohexanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on impurity profiling, identification, and mitigation. As a critical chiral building block in medicinal chemistry, achieving high stereochemical purity is paramount for the successful development of active pharmaceutical ingredients (APIs).[1][2] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions: Impurity Formation & Identification
Question 1: What are the most common impurities I should expect when synthesizing this compound?
The most significant impurities encountered are typically other stereoisomers of 3-aminocyclohexanol.[1] Depending on your synthetic route, you may also find residual starting materials, reagents, or reaction byproducts.
These impurities can be categorized as follows:
-
Diastereomers: The trans-isomers, (1R,3R)- and (1S,3S)-3-aminocyclohexanol.
-
Enantiomers: The enantiomer of the desired product, (1S,3R)-3-aminocyclohexanol.
-
Process-Related Impurities:
Question 2: Why do the other stereoisomers form, and how can I control their formation?
Stereoisomer formation is fundamentally a result of the reaction mechanism and conditions, particularly during the reduction of a ketone or enamine intermediate.[1][2]
For instance, a common route involves the reduction of a β-enaminoketone intermediate.[2] The reducing agent (e.g., sodium in THF/isopropyl alcohol) can approach the carbonyl group from two different faces, leading to a mixture of cis and trans diastereomers.[2][3] The cis isomer, which corresponds to your desired (1R,3S) product (and its enantiomer), typically forms when the substituents favor an equatorial position.[3][4]
Controlling Stereoselectivity:
-
Choice of Reducing Agent: Sterically bulky hydride reagents often enhance selectivity by favoring attack from the less hindered face.[5]
-
Temperature: Lowering the reaction temperature (e.g., to -78 °C) can improve diastereoselectivity by favoring the transition state with the lower activation energy.[5]
-
Chiral Auxiliaries/Catalysts: Employing a chiral auxiliary, such as (S)-α-methylbenzylamine, during the formation of the enaminoketone intermediate can direct the reduction to produce a higher ratio of the desired diastereomer.[2][3]
-
Biocatalysis: The use of enzymes like ketoreductases (KREDs) can offer exceptional stereoselectivity, often yielding a single desired isomer.[5][6]
Below is a diagram illustrating the general synthetic pathway and the origin of diastereomeric impurities.
Caption: Formation of cis (desired) and trans (impurity) isomers.
Troubleshooting Guide
Scenario 1: My chiral GC/HPLC analysis shows poor diastereomeric and/or enantiomeric excess.
Symptom: The chromatogram shows multiple peaks of similar area corresponding to the different stereoisomers. Root Cause Analysis & Solutions:
| Possible Cause | Suggested Solution |
| Sub-optimal Reducing Agent or Conditions | The choice of reducing agent is critical. For cis-selectivity, consider sterically hindered hydrides. More importantly, reaction temperature significantly impacts selectivity; for many hydride reductions, lowering the temperature to -78 °C is highly effective.[5] |
| Ineffective Chiral Auxiliary or Catalyst | If using a chiral auxiliary, ensure its purity is high. If employing an asymmetric catalyst (e.g., in asymmetric hydrogenation), screen a panel of catalysts and ligands, as small structural changes can dramatically alter stereochemical outcomes.[5] |
| Catalyst Poisoning | Trace impurities (water, oxygen, side products) can poison sensitive catalysts. Ensure all solvents and reagents are rigorously purified and dried, and run reactions under an inert atmosphere (Nitrogen or Argon).[5] |
| Racemization | Although less common for this scaffold, ensure that the pH during work-up and purification steps is not excessively acidic or basic, which could potentially lead to racemization at one of the stereocenters. |
| Incorrect Chiral Resolution Method | If using classical resolution, the choice of resolving agent is key. For chromatographic resolution, the chiral stationary phase must be appropriate for aminocyclohexanols.[7] |
Scenario 2: My NMR spectrum shows unreacted starting material or intermediates.
Symptom: You observe characteristic peaks of the β-enaminoketone (e.g., vinylic proton signal) or the initial dione in the ¹H or ¹³C NMR of your final product. Root Cause Analysis & Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Reaction | The reduction reaction did not go to completion. Extend the reaction time and monitor closely by TLC or LC-MS until the starting material is fully consumed.[5] Ensure the reducing agent was not passivated and was added in the correct stoichiometry. |
| Ineffective Quenching/Work-up | The work-up procedure may be insufficient to remove all related species. A carefully executed aqueous work-up, potentially with a mild acid or base wash depending on the protecting groups used, is critical. Ensure phase separation is clean.[5] |
| Co-elution during Chromatography | The polarity of the intermediate may be very close to that of the product, causing them to co-elute during column chromatography. Optimize your solvent system, perhaps using a shallower gradient or a different solvent system altogether (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol).[3] |
Analytical & Purification Protocols
Protocol 1: Chiral Gas Chromatography (GC) for Stereoisomer Analysis
This method is effective for separating and quantifying the four stereoisomers of 3-aminocyclohexanol.
1. Sample Preparation:
- Accurately weigh ~5 mg of your sample into a GC vial.
- Dissolve in 1 mL of a suitable solvent (e.g., Methanol or Dichloromethane).
- Optional Derivatization: For better peak shape and volatility, you can derivatize the sample using an agent like trifluoroacetic anhydride (TFAA) to cap the amine and alcohol functional groups.
2. GC-MS Conditions:
- Column: A chiral column is required. A common choice is a Cyclosil-B column or similar cyclodextrin-based stationary phase.[3]
- Injector Temperature: 250 °C
- Carrier Gas: Helium, constant flow ~1.0 mL/min
- Oven Program:
- Initial Temperature: 100 °C, hold for 2 min.
- Ramp: Increase to 200 °C at 5 °C/min.
- Hold: Hold at 200 °C for 5 min.
- Detector (MS):
- Transfer Line: 280 °C
- Ion Source: 230 °C
- Scan Range: 40-300 m/z
3. Data Interpretation:
- Identify the peaks corresponding to the four stereoisomers based on their retention times (established using reference standards if available).
- Calculate the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) from the integrated peak areas.
Workflow for Impurity Troubleshooting
The following diagram outlines a systematic approach to identifying and resolving impurity issues.
Caption: A logical workflow for impurity analysis and remediation.
References
- 1. This compound | 6982-42-9 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Troubleshooting Stereoselectivity in Aminocyclohexanol Synthesis
Welcome to the technical support guide for the stereoselective synthesis of aminocyclohexanols. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrol in these important synthetic intermediates. Aminocyclohexanols are crucial building blocks in medicinal chemistry, valued for their role in creating compounds with specific biological activities.[1][2][3] Achieving the desired stereoisomer is often a significant challenge.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice for common issues encountered in the lab.
Section 1: Foundational Concepts in Stereoselectivity
Q1: What are the primary factors that dictate the stereochemical outcome in the reduction of a substituted cyclohexanone to an aminocyclohexanol?
The stereoselectivity of nucleophilic additions to cyclohexanones, a common route to aminocyclohexanols, is governed by a delicate balance of several factors.[4][5] These include:
-
Steric Hindrance: The approach of the nucleophile (e.g., a hydride reagent) can be directed to the less sterically hindered face of the carbonyl group.[6] Bulky substituents on the cyclohexane ring will influence the trajectory of the incoming nucleophile.[4]
-
Torsional Strain (Felkin-Anh Model): The Felkin-Anh model predicts that the nucleophile will attack the carbonyl carbon from the least hindered trajectory, which is typically anti-periplanar to the largest substituent on the adjacent carbon.[7][8] This minimizes torsional strain in the transition state.
-
Electronic Effects: Electron-donating or withdrawing groups on the cyclohexane ring can influence the electron density at the carbonyl carbon and affect the transition state energy.[5][6]
-
Chelation Control: In substrates with a nearby Lewis basic group (like an amino or hydroxyl group), a metal cation from the reagent can form a cyclic chelate.[9][10] This locks the conformation of the molecule and directs the nucleophile to attack from a specific face, often overriding steric effects.[9][10]
-
Conformational Effects: The stability of the chair and twist-boat conformations of the cyclohexanone ring in the transition state can play a crucial role.[4][11] In some cases, reaction through a higher-energy twist-boat conformer can lead to the observed product distribution.[4][11]
Caption: Felkin-Anh vs. Chelation Control in cyclohexanone addition.
Section 2: Troubleshooting Poor Diastereoselectivity
Q2: My reduction of an aminocyclohexanone precursor is yielding a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?
This is a common issue that often points to a lack of sufficient facial bias in the transition state. Here’s a systematic approach to troubleshoot:
1. Re-evaluate Your Reducing Agent:
-
Steric Bulk: The size of the hydride reagent is a critical parameter.[4] Small nucleophiles like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) tend to favor axial attack, leading to the equatorial alcohol.[4] Conversely, bulky reagents like L-Selectride® (lithium tri-sec-butylborohydride) favor equatorial attack to form the axial alcohol due to steric hindrance.[4]
| Reagent | Typical Attack Trajectory | Resulting Alcohol |
| NaBH₄, LiAlH₄ | Axial | Equatorial (often thermodynamic product) |
| L-Selectride®, K-Selectride® | Equatorial | Axial (often kinetic product) |
2. Modify Reaction Temperature:
-
Lowering the reaction temperature (e.g., from room temperature to -78 °C) can enhance selectivity. At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, amplifying small differences in activation energies between the two diastereomeric pathways.
3. Consider the Solvent:
-
The solvent can influence the aggregation state and reactivity of the reducing agent. Protic solvents like isopropanol can coordinate with borohydride reagents, affecting their effective size and reactivity.[1][12]
4. Introduce a Chelating Metal:
-
If your substrate has a protecting group on the amine that can act as a Lewis base (e.g., a carbamate), you can try adding a chelating metal salt like MgBr₂ or ZnCl₂. This can promote a chelation-controlled pathway, dramatically altering the stereochemical outcome.[9]
Q3: I am trying to synthesize a cis-aminocyclohexanol, but the trans isomer is the major product. What strategies can I employ to favor the cis product?
Favoring the thermodynamically less stable cis isomer often requires moving from thermodynamic to kinetic control.
1. Catalyst Selection in Hydrogenation:
-
If you are performing a catalytic hydrogenation of an aminophenol or a related precursor, the choice of metal catalyst is crucial.[13] While palladium-based catalysts often favor the formation of the more stable trans isomer, rhodium-based catalysts have been reported to show a preference for the cis isomer.[13]
2. Enzymatic Approaches:
-
Biocatalysis offers a powerful solution for accessing specific stereoisomers. By using a combination of a keto reductase (KRED) and a stereocomplementary amine transaminase (ATA), it is possible to synthesize either cis- or trans-4-aminocyclohexanol from 1,4-cyclohexanedione with high diastereomeric excess.[14][15][16] The choice of the specific ATA enzyme dictates the stereochemical outcome.[14][15]
Caption: Modular enzymatic route to cis- and trans-aminocyclohexanols.
3. Directed Reductions:
-
The reduction of β-enaminoketones can be highly diastereoselective. For instance, the reduction of certain β-enaminoketones with sodium in THF/isopropyl alcohol has been shown to produce the cis-aminocyclohexanol with high selectivity.[1][17] The stereochemical outcome is rationalized by the protonation of a stable allyl anion intermediate from the less hindered face.[1]
Section 3: The Role of Protecting Groups
Q4: How does the choice of amine protecting group affect the stereoselectivity of my reaction?
The protecting group on the nitrogen atom is not just a passive spectator; it can significantly influence the stereochemical course of a reaction.[18][19][20]
-
Steric Directing Group: A bulky protecting group (e.g., Boc, Cbz) can act as a large steric director in a Felkin-Anh-type addition, forcing the nucleophile to attack from the opposite face.
-
Chelating Group: Protecting groups with carbonyls, such as amides or carbamates, can participate in chelation control when a suitable Lewis acid is present.[21] This can lock the conformation and lead to high diastereoselectivity.
-
Altering Substrate Conformation: The protecting group can influence the conformational equilibrium of the cyclohexyl ring, potentially favoring a conformation that exposes one face of the reactive center over the other.
When troubleshooting, consider changing the protecting group. For example, switching from a non-chelating group (like a benzyl group) to a potentially chelating one (like a Boc group) in the presence of a Lewis acid could completely reverse the diastereoselectivity.
Section 4: Experimental Protocols
Protocol 1: Diastereoselective Reduction of a β-Enaminoketone
This protocol is adapted from a literature procedure for the synthesis of 3-aminocyclohexanols and demonstrates a method to achieve high cis selectivity.[1]
Step 1: Synthesis of the β-Enaminoketone
-
A solution of 4,4-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol) and the desired primary amine (e.g., benzylamine, 1.1 eq, 7.84 mmol) is refluxed in toluene (30 mL) for 3-4 hours.[1]
-
Water formed during the reaction is removed azeotropically using a Dean-Stark trap.[1]
-
After completion (monitored by TLC), the solvent is removed under reduced pressure.
-
The resulting solid is purified by recrystallization (e.g., from CH₂Cl₂/hexane) to yield the β-enaminoketone.[1]
Step 2: Diastereoselective Reduction
-
The β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).[1]
-
The solution is cooled to 0 °C and treated with an excess of small pieces of metallic sodium (approx. 12 g-atoms).[1]
-
The mixture is stirred and allowed to warm to room temperature until the reaction is complete (monitored by TLC).[1]
-
Carefully remove any unreacted sodium. The reaction mixture is then poured into a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.[1]
-
The combined organic layers are dried over Na₂SO₄, filtered, and evaporated to yield the crude aminocyclohexanol.
-
The product can be purified by column chromatography to separate the diastereomers. The stereochemistry and diastereomeric ratio should be confirmed by NMR spectroscopy (NOESY experiments can be particularly useful for determining relative stereochemistry).[17]
Section 5: Asymmetric Synthesis
Q5: I need to synthesize a single enantiomer of an aminocyclohexanol. What are the current state-of-the-art methods?
Achieving enantioselectivity, in addition to diastereoselectivity, requires an asymmetric synthesis strategy.
-
Asymmetric Hydrogenation: The use of chiral catalysts for the hydrogenation of prochiral precursors is a powerful method. For instance, Ni/Cu cocatalyzed asymmetric transfer hydrogenation of α- and β-amino ketones using water as the hydrogen source can produce chiral amino alcohols with high yields and enantioselectivities.[22]
-
Chiral Auxiliaries: Starting with a chiral amine (like (S)-α-methylbenzylamine) to form the enaminone precursor can induce facial selectivity in a subsequent reduction step.[1]
-
Enzymatic Resolution or Desymmetrization: As mentioned earlier, enzymatic methods using keto reductases and amine transaminases are highly effective for producing enantiomerically pure aminocyclohexanols.[14][15]
-
Oxazaborolidine Catalysts (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst and borane.[23] This method is known for its high enantioselectivity and predictable stereochemical outcome.[23]
Caption: Key strategies for the asymmetric synthesis of aminocyclohexanols.
References
- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]
- 3. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 4. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. web.uvic.ca [web.uvic.ca]
- 9. tminehan.com [tminehan.com]
- 10. public.websites.umich.edu [public.websites.umich.edu]
- 11. A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. catalogimages.wiley.com [catalogimages.wiley.com]
- 19. jocpr.com [jocpr.com]
- 20. labinsights.nl [labinsights.nl]
- 21. media.neliti.com [media.neliti.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Preventing Racemization of Chiral Aminocyclohexanols
Welcome to the technical support center for the synthesis and handling of chiral aminocyclohexanols. This guide is designed for researchers, scientists, and professionals in drug development who work with these stereochemically sensitive compounds. Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a critical challenge that can compromise the efficacy and safety of pharmaceutical products.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you maintain the enantiomeric integrity of your aminocyclohexanol derivatives throughout your experimental workflows.
Section 1: Understanding the Enemy - Mechanisms of Racemization
Before troubleshooting, it's crucial to understand how racemization occurs. For aminocyclohexanols, the primary pathway involves the deprotonation of the carbon atom bearing the amino or hydroxyl group, leading to a planar intermediate that can be reprotonated from either face, resulting in a loss of stereochemistry.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of racemization in aminocyclohexanol synthesis and purification?
A1: Racemization of chiral aminocyclohexanols is most frequently induced by exposure to harsh reaction conditions. Key factors include:
-
Strong Bases or Acids: Both strong bases and acids can facilitate the abstraction of a proton from the chiral center, leading to racemization.[2]
-
Elevated Temperatures: Higher reaction or purification temperatures provide the necessary activation energy for racemization to occur.[4][5][6] The rate of racemization is often directly correlated with temperature.[4]
-
Prolonged Reaction Times: The longer a chiral compound is exposed to conditions that promote racemization, the greater the potential loss of enantiomeric excess.
-
Choice of Solvents: The polarity of the solvent can influence the stability of the transition state for racemization.[7][8] Polar, protic solvents can sometimes stabilize charged intermediates that lead to racemization.[9]
Q2: How can I choose the right protecting group to prevent racemization?
A2: Protecting groups play a vital role in preventing racemization by masking the reactive functional groups. For the amino group of aminocyclohexanols, urethane-based protecting groups are highly recommended.
-
Recommended Protecting Groups: Carbamate-type protecting groups such as Boc (tert-butoxycarbonyl) , Cbz (benzyloxycarbonyl) , and Fmoc (9-fluorenylmethoxycarbonyl) are effective at preventing racemization.[10][11][12] These groups reduce the acidity of the N-H proton and are generally stable under a wide range of reaction conditions.
-
Protecting Groups to Avoid: Acyl-type protecting groups should be used with caution as they can sometimes increase the susceptibility to racemization.[10]
The selection of a protecting group should always be guided by the overall synthetic strategy, considering the stability of the protecting group under the planned reaction conditions and the ease of its removal without inducing racemization.
Q3: I suspect my purified aminocyclohexanol has racemized. How can I confirm this?
A3: Determining the enantiomeric excess (ee) of your compound is essential to confirm racemization. Several analytical techniques can be employed:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[10][13] By using a chiral stationary phase, the two enantiomers can be separated and their relative peak areas used to calculate the enantiomeric excess.[10][13]
-
Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC can be used to separate and quantify enantiomers, particularly for more volatile derivatives.[10][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce a chemical shift difference between the enantiomers, allowing for their quantification.[10][13][14][15]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Problem 1: Significant loss of enantiomeric excess is observed after a reaction.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Harsh pH Conditions | Neutralize the reaction mixture as soon as the reaction is complete. Use milder bases (e.g., N,N-diisopropylethylamine (DIPEA) instead of sodium hydroxide) or acids.[16] | Extreme pH levels, particularly basic conditions, significantly accelerate the rate of racemization by facilitating the formation of a planar enolate-like intermediate.[17][18][19] |
| High Reaction Temperature | Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction closely to avoid unnecessary heating. | The rate of racemization increases with temperature.[4][20] Lowering the temperature reduces the kinetic energy available for the racemization process. |
| Inappropriate Solvent | If using a polar protic solvent, consider switching to a less polar or aprotic solvent. | The choice of solvent can influence the stability of the transition state for racemization.[7][8] Non-polar solvents may disfavor the formation of charged intermediates that can lead to racemization.[7] |
| Unsuitable Protecting Group | If not already using one, introduce a urethane-based protecting group (Boc, Cbz, Fmoc) for the amino functionality.[10][12] | These protecting groups decrease the acidity of the alpha-proton, making it less susceptible to abstraction by a base, thereby inhibiting racemization.[10] |
Problem 2: Racemization occurs during purification (e.g., column chromatography or recrystallization).
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Acidic or Basic Stationary Phase | Use a neutral stationary phase (e.g., deactivated silica gel) for column chromatography. | Residual acidity or basicity on the stationary phase can catalyze racemization as the compound passes through the column. |
| High Temperature during Solvent Removal | Remove the solvent under reduced pressure at low temperature (rotary evaporation with a cold water bath). | As with reactions, elevated temperatures during workup and purification can lead to racemization.[4] |
| Prolonged Exposure to Purification Media | Minimize the time the compound spends on the column or in the recrystallization solvent. | The longer the exposure to potentially racemizing conditions, the greater the loss of enantiomeric purity. |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Chiral Aminocyclohexanol
This protocol describes a mild method for protecting the amino group of a chiral aminocyclohexanol, which is a crucial step in preventing racemization in subsequent synthetic transformations.
Materials:
-
Chiral aminocyclohexanol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the chiral aminocyclohexanol in DCM.
-
Add an aqueous solution of NaHCO₃.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O in DCM to the stirred biphasic mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to obtain the Boc-protected aminocyclohexanol.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general guideline; specific parameters will need to be optimized for your compound.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
Procedure:
-
Sample Preparation: Prepare a dilute solution of your purified aminocyclohexanol derivative in the mobile phase (typically a mixture of hexane and isopropanol). A concentration of around 1 mg/mL is a good starting point.[10]
-
Method Development: Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol) and a flow rate of 1 mL/min.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound absorbs.
-
Optimization: Adjust the mobile phase composition to achieve baseline separation of the two enantiomer peaks.
-
Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) is calculated using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[13]
Visualizing the Problem: Racemization Pathway
The following diagram illustrates the general mechanism of base-catalyzed racemization of a chiral center adjacent to an amino group.
Caption: Base-catalyzed racemization pathway.
Logical Workflow for Troubleshooting Racemization
This workflow provides a systematic approach to identifying and resolving racemization issues in your experiments.
Caption: Systematic workflow for troubleshooting racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 4. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-collection.ethz.ch [research-collection.ethz.ch]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. books.rsc.org [books.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 16. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of temperature on retention of enantiomers of beta-methyl amino acids on a teicoplanin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Diastereoselectivity in β-Enaminoketone Reductions
Welcome to the technical support center for the diastereoselective reduction of β-enaminoketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrol in the synthesis of γ-amino alcohols, which are crucial building blocks for many biologically active compounds.[1][2] As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the diastereoselective reduction of β-enaminoketones.
Q1: What are the primary factors that influence the diastereomeric ratio (d.r.) in the reduction of β-enaminoketones?
A1: The diastereomeric outcome of the reduction is a delicate interplay of several factors. The most critical are:
-
Substrate Structure: The steric bulk of substituents on the enaminoketone backbone, particularly at the α- and β-positions and on the nitrogen atom, plays a pivotal role in dictating the facial selectivity of the hydride attack.[3][4]
-
Reducing Agent: The choice of hydride source is paramount. Its size, counter-ion (e.g., Na⁺, Li⁺, Zn²⁺), and ability to chelate with the substrate can dramatically alter the diastereomeric ratio.[5][6]
-
Reaction Temperature: Lowering the reaction temperature generally increases diastereoselectivity.[7] This is because the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy (kT), thus favoring the lower-energy pathway more decisively.
-
Solvent: The solvent's polarity and its ability to coordinate with the reducing agent or substrate can influence the reaction's stereochemical course.[8] Weakly coordinating solvents are often preferred for chelation-controlled pathways.[8]
Q2: How do I choose the right reducing agent for my substrate?
A2: The choice depends on the desired diastereomer and the substrate's functional groups.
-
For simple reductions: Sodium borohydride (NaBH₄) is a mild and safe choice that reduces aldehydes and ketones effectively.[9][10][11] It is often used in protic solvents like methanol or ethanol.
-
For enhanced selectivity: Modified borohydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) can offer different selectivity profiles.[12][13] For instance, NaBH(OAc)₃ is known to reduce β-hydroxy ketones to anti-diols with high selectivity.[12]
-
For chelation control: Reagents with Lewis acidic metal counter-ions, such as zinc borohydride (Zn(BH₄)₂), can form a chelate with the enaminoketone, directing the hydride attack to a specific face and often favoring the syn-amino alcohol.[6][14]
-
For maximum reducing power: Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent but is less selective and can lead to side reactions like deamination.[5][15] It is best reserved for challenging substrates and used with caution at low temperatures.
Q3: What is the role of a chiral auxiliary in controlling diastereoselectivity?
A3: A chiral auxiliary is an enantiomerically pure group that is temporarily attached to the substrate (often to the nitrogen atom) to direct the stereochemical outcome of the reduction.[7][16][17] The auxiliary's steric bulk and defined conformation block one face of the ketone, forcing the hydride to attack from the less hindered face.[7][16] This strategy is powerful for establishing new stereocenters with high predictability. After the reaction, the auxiliary is cleaved and can often be recovered and reused.[17] Common examples include auxiliaries derived from (R)- or (S)-phenylethylamine or Evans oxazolidinones.[5][16]
Q4: How can I predict which diastereomer will be the major product?
A4: Two primary models are used to predict the stereochemical outcome: the Felkin-Anh model and the Cram-Chelate model.[4][14][18]
-
Felkin-Anh Model: This model is typically applied under non-chelating conditions. It predicts that the hydride nucleophile will attack the carbonyl carbon from the face opposite the largest substituent at the adjacent stereocenter to minimize steric strain.[3][4]
-
Cram-Chelate Model: This model applies when a nearby functional group (like the amino group in our case, or a hydroxyl/alkoxy group) can form a stable five- or six-membered ring by chelating with the carbonyl oxygen and the metal ion of the reducing agent.[19][20][21] This chelation locks the conformation of the substrate, and the hydride attacks from the less hindered face of this rigid structure, often leading to a reversal of selectivity compared to the Felkin-Anh model.[14]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: My diastereomeric ratio is consistently low (near 1:1). What are the likely causes and how can I improve it?
This is a common challenge indicating that the energy barriers for the two diastereomeric transition states are too similar under your current conditions.
Possible Causes & Solutions:
-
High Reaction Temperature: The kinetic control of the reaction is insufficient.
-
Troubleshooting Step: Decrease the reaction temperature significantly. Run the reaction at 0 °C, -20 °C, or even -78 °C. Lower temperatures amplify the energetic differences between competing reaction pathways, enhancing selectivity.[7]
-
-
Inappropriate Reducing Agent: The reducing agent may not be sterically demanding enough to differentiate between the two faces of the carbonyl.
-
Troubleshooting Step: Switch to a bulkier reducing agent. For example, if you are using NaBH₄, consider using L-Selectride® (lithium tri-sec-butylborohydride). The increased steric bulk can create a greater preference for one approach trajectory.
-
-
Solvent Effects: The solvent may be interfering with the desired stereodirecting interactions (e.g., chelation).
-
Troubleshooting Step: Perform a solvent screen. If chelation is desired, switch to weakly coordinating solvents like dichloromethane (DCM) or toluene.[8] If you are using a protic solvent like methanol, it may be competing for coordination with the metal ion, disrupting chelation.
-
-
Lack of a Strong Directing Group: The substituents on your β-enaminoketone may not provide a strong enough steric or electronic bias.
-
Troubleshooting Step: Modify the N-substituent. Replacing a small group (e.g., methyl) with a bulkier one (e.g., benzyl or a tert-butanesulfinyl group) can provide a much stronger directing effect, favoring a Felkin-Anh pathway.[22]
-
Issue 2: The major product is the wrong diastereomer. How can I reverse the selectivity?
Observing the "wrong" diastereomer means the reaction is proceeding through an undesired stereochemical pathway (e.g., Felkin-Anh when you want chelation). The key is to force the reaction into the desired pathway.
Decision Pathway: Forcing Chelation vs. Felkin-Anh Control
Caption: Decision tree for reversing diastereoselectivity.
To Favor the syn (Chelate) Product:
-
Use Chelating Metals: Switch from NaBH₄ to a reagent like zinc borohydride (Zn(BH₄)₂) or samarium iodide (SmI₂).[6] Divalent metals like Zn²⁺ are particularly effective at forming the rigid six-membered chelate required for this pathway.[14]
-
Choose Appropriate N-Protecting Groups: N-aryl and certain N-acyl groups have been shown to promote the formation of syn 1,3-amino alcohols via chelation control with SmI₂.[6]
To Favor the anti (Felkin-Anh) Product:
-
Use Non-Chelating Metals: Stick with reagents like NaBH₄ or LiAlH₄, which have weakly coordinating counter-ions (Na⁺, Li⁺).[20]
-
Increase Steric Hindrance: Employ a very bulky reducing agent (e.g., L-Selectride®) that will be highly sensitive to the steric environment described by the Felkin-Anh model. Alternatively, install a bulky protecting group on the nitrogen that sterically disfavors chelation and directs the reaction down the Felkin-Anh pathway.
Issue 3: I'm observing significant side product formation, such as deamination or reduction of other functional groups.
This indicates your reducing agent is too reactive or the reaction conditions are too harsh for your specific substrate.
Possible Causes & Solutions:
-
Overly Reactive Reducing Agent: LiAlH₄ is a common culprit, as it can reduce other functional groups (esters, amides) and promote side reactions.[5]
-
Troubleshooting Step: Switch to a milder reagent. NaBH₄ is selective for aldehydes and ketones and will not typically reduce esters or amides.[10] If you need to reduce the enamine double bond as well, catalytic hydrogenation (e.g., H₂, Pd/C) might be an alternative, though it can have its own selectivity issues.[13]
-
-
Reaction Time or Temperature is Too High: Prolonged exposure to reducing conditions can lead to undesired follow-on reactions.
-
Troubleshooting Step: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of side products. Also, consider running the reaction at a lower temperature.
-
Data & Protocols
Table 1: Comparison of Reducing Agents on Diastereoselectivity
| Substrate Type | Reducing Agent | Solvent / Temp | Major Diastereomer | Diastereomeric Ratio (d.r.) | Reference |
| Acyclic β-enamino ester | NaBH₃CN / Acid | - | Varies | 64:36 | [13] |
| N-aryl β-amino ketone | SmI₂ | THF / -78°C | anti | >95:5 | [6] |
| N-acyl β-amino ketone | SmI₂ | THF / -78°C | syn | 85:15 | [6] |
| β-hydroxy ketone | NaBH(OAc)₃ | Acetone/HOAc | anti | High | [12] |
| Acyclic β-enamino ketone | NaBH₄ / Carboxylic Acid | Room Temp | syn | up to 90:10 | [12] |
| Endocyclic β-enamino ester | H₂ / Pd(OH)₂ | - | cis/trans mix | 51:3:46 | [13] |
Note: Diastereoselectivity is highly substrate-dependent. This table provides illustrative examples.
Experimental Protocol: General Procedure for Diastereoselective Reduction with NaBH₄
This protocol provides a general starting point. Optimization of temperature, solvent, and reaction time is crucial for maximizing the diastereomeric ratio.
Caption: General workflow for NaBH₄ reduction.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-enaminoketone (1.0 equivalent).
-
Dissolution: Dissolve the substrate in a suitable anhydrous solvent (e.g., methanol, ethanol, or THF) to a concentration of approximately 0.1 M.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C using an ice-water bath, or -78 °C using a dry ice/acetone bath).
-
Addition of Reducing Agent: Add the reducing agent (e.g., NaBH₄, 1.5 equivalents) slowly in small portions over 10-15 minutes. This controls any initial exotherm and ensures a steady reaction rate.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution or water) at low temperature.
-
Extraction: Allow the mixture to warm to room temperature and extract the product into an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis and Purification: Determine the crude diastereomeric ratio by ¹H NMR spectroscopy. Purify the product by flash column chromatography to isolate the major diastereomer.[23]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. chemistnotes.com [chemistnotes.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 12. researchgate.net [researchgate.net]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 19. Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. web.uvic.ca [web.uvic.ca]
- 21. youtube.com [youtube.com]
- 22. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 23. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (1R,3S)-3-Aminocyclohexanol
Introduction
(1R,3S)-3-Aminocyclohexanol is a critical chiral building block in medicinal chemistry, valued for its role in the synthesis of various pharmaceutical agents. Its specific stereochemistry—with the amine and hydroxyl groups in a cis configuration—is crucial for biological activity, making stereoselective synthesis a primary objective. However, controlling the formation of two chiral centers on a flexible cyclohexane ring presents significant challenges. This guide addresses common side reactions and troubleshooting strategies encountered during its synthesis, providing in-depth, mechanistically-grounded solutions for researchers in the field.
Common Synthetic Pathways and Potential Pitfalls
The synthesis of this compound can be approached through several routes. Each pathway, while viable, is susceptible to specific side reactions that can compromise yield and stereochemical purity. Understanding these potential issues is the first step toward effective troubleshooting.
Caption: Common synthetic routes to this compound and their major side reactions.
Troubleshooting FAQs: A Problem-Oriented Guide
This section is structured to address specific experimental issues. Each answer provides a diagnosis of the potential cause and a detailed, actionable solution.
Q1: My final product is a mixture of cis and trans isomers. How can I improve the diastereoselectivity for the desired cis-(1R,3S) product?
A1: Poor diastereoselectivity is a frequent issue, typically arising from the reduction of an iminium intermediate during reductive amination. The stereochemical outcome is dictated by the direction of hydride attack on the C=N double bond.
Underlying Cause: The formation of both cis and trans isomers suggests that the reducing agent can approach the iminium intermediate from two different faces with similar ease. The trans product often arises from hydride delivery to the more sterically accessible face, while the desired cis product requires delivery from the more hindered face, often directed by a catalyst or substrate conformation.[1]
Solutions & Explanations:
-
Choice of Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) are often not selective enough.
-
Recommendation: Switch to a bulkier, more sterically demanding reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) .[2][3] Its larger size enhances facial selectivity, favoring the formation of one diastereomer. It is also more tolerant of the mildly acidic conditions required for iminium ion formation and less likely to reduce the precursor ketone.[2][4]
-
-
Solvent and Temperature Effects: The reaction environment can influence the transition state geometry.
-
Recommendation: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) can increase the energy difference between the diastereomeric transition states, thereby improving selectivity.[5] Non-coordinating solvents like dichloromethane (DCM) or toluene are generally preferred.
-
-
Substrate Control (Protecting Groups): The presence of a bulky protecting group on the C3-hydroxyl can steer the hydride attack.
-
Recommendation: Protect the hydroxyl group with a bulky silyl ether (e.g., TBDPS) before reductive amination. This group can block one face of the molecule, forcing the reducing agent to attack from the opposite face, enhancing stereocontrol. The choice of protecting group is critical and must be stable to the reaction conditions.[6][7]
-
Q2: I am attempting a synthesis via epoxide ring-opening, but I'm getting a significant amount of the 2-aminocyclohexanol regioisomer. What is causing this and how can I fix it?
A2: The formation of regioisomers during the ring-opening of cyclohexene oxide with an amine source (like ammonia or an azide) is a classic problem governed by the reaction mechanism (Sₙ1 vs. Sₙ2 character).
Underlying Cause: Epoxide ring-opening can proceed via an Sₙ2 mechanism, where the nucleophile attacks the least sterically hindered carbon, or an Sₙ1-like mechanism, where a partial positive charge develops on the more substituted carbon.[8]
-
Basic/Neutral Conditions (Sₙ2-favored): Attack occurs at the less substituted carbon, which in cyclohexene oxide means either carbon. This often leads to a mixture. For a clean Sₙ2 reaction, the nucleophile attacks the carbon atom, leading to inversion of stereochemistry.[8]
-
Acidic Conditions (Sₙ1-favored): Lewis or Brønsted acids can activate the epoxide, leading to a transition state with significant carbocationic character.[9][10] This can result in a loss of regioselectivity.
Solutions & Explanations:
-
Control Reaction pH: Avoid strongly acidic conditions which promote the Sₙ1 pathway.
-
Use of Catalysts: Certain catalysts can enhance both reactivity and selectivity.
-
Recommendation: Employing catalysts that operate under mild, metal-free conditions, such as graphene oxide, can promote regioselective opening with amines under solvent-free conditions, potentially improving the desired outcome.[13] However, careful optimization is required.
-
Caption: Decision workflow for minimizing regioisomeric side products in epoxide ring-opening.
Q3: My enantiomeric excess (e.e.) is low. What are the most common reasons for poor enantioselectivity in asymmetric synthesis?
A3: Low enantiomeric excess is a critical failure in chiral synthesis and usually points to issues with the catalyst, reagents, or reaction conditions.[5]
Underlying Cause: The chiral catalyst or auxiliary is not effectively differentiating between the two enantiotopic faces of the prochiral substrate (e.g., a ketone or imine). This can be due to catalyst impurity, deactivation, or suboptimal reaction conditions.[5]
Solutions & Explanations:
| Problem Area | Potential Cause & Explanation | Recommended Action |
| Chiral Catalyst/Auxiliary | The chiral ligand or catalyst is not enantiomerically pure. Even small amounts of the wrong enantiomer can drastically reduce the final product's e.e. | Verify the enantiomeric purity of the catalyst/ligand using chiral HPLC or NMR with a chiral solvating agent.[5] If necessary, recrystallize or re-purify the material. |
| Reagents & Solvents | Trace impurities (especially water or protic solvents) can deactivate or poison the catalyst. | Use freshly distilled, anhydrous solvents. Ensure all reagents are of high purity and stored under an inert atmosphere (N₂ or Ar).[14] |
| Reaction Conditions | The reaction temperature is too high, reducing the energetic barrier for the undesired pathway. The concentration may be incorrect, affecting catalyst aggregation or kinetics. | Systematically screen lower temperatures (e.g., 0 °C, -20 °C, -78 °C).[5] Optimize the substrate concentration and catalyst loading. |
| Substrate-Catalyst Mismatch | The specific chiral catalyst chosen may not be optimal for your particular substrate. | Review the literature for catalysts known to be effective for similar cyclohexanone or imine systems.[15] Consider screening a small library of different chiral ligands. |
Q4: I'm using a protecting group strategy, but I'm getting low yields during either the protection or deprotection step. What should I check?
A4: Protecting group manipulations are essential but can be problematic if not chosen or executed correctly.[16] Low yields often stem from incomplete reactions, side reactions, or instability of the protecting group or substrate.[6][7]
Underlying Cause: The chosen protecting group may be incompatible with other functional groups in the molecule or unstable under the required reaction conditions. Alternatively, the conditions for its addition or removal may not be optimal.[16]
Solutions & Explanations:
-
Incomplete Protection/Deprotection:
-
Diagnosis: Monitor the reaction meticulously by TLC or LC-MS. If starting material remains after a reasonable time, the reaction is likely stalled.
-
Solution: Ensure reagents are fresh and added in the correct stoichiometry. For protection steps involving bases (e.g., triethylamine, DMAP), ensure they are dry and not carbonated. For deprotection, ensure the cleaving agent (e.g., TBAF for silyl ethers, TFA for Boc groups) is active.
-
-
Side Reactions during Protection:
-
Example: When protecting the hydroxyl group as a silyl ether, using a strong, non-hindered base like LDA could deprotonate the alpha-carbon of a ketone, leading to undesired aldol-type side reactions.
-
Solution: Use a non-nucleophilic, sterically hindered base like 2,6-lutidine or imidazole, which is sufficient to facilitate silylation without causing unwanted side reactions.
-
-
Orthogonal Strategy Failure:
-
Explanation: In a molecule with multiple protecting groups, the conditions used to remove one may partially cleave another. This is known as a failure of orthogonality.[16]
-
Solution: Re-evaluate your protecting group strategy. Ensure your chosen groups have distinct cleavage conditions (e.g., a TBDPS group cleaved by fluoride, a Boc group cleaved by acid, and a Cbz group cleaved by hydrogenolysis).[7][17]
-
Preventative Protocols: A Best-Practice Example
To minimize side reactions from the outset, a robust and well-controlled protocol is essential. Below is a detailed methodology for the stereoselective synthesis of (1R,3S)-N-Boc-3-aminocyclohexanol via reductive amination of 3-(Boc-amino)cyclohexanone, a common intermediate.
Experimental Protocol: Asymmetric Reductive Amination
-
Reaction Setup:
-
In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve 3-(tert-butoxycarbonylamino)cyclohexan-1-one (1.0 eq) in anhydrous THF (to 0.1 M concentration).
-
-
Cooling:
-
Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is critical for selectivity.
-
-
Addition of Reducing Agent:
-
Slowly, over a period of 20-30 minutes, add a solution of L-Selectride® (Lithium tri-sec-butylborohydride) (1.5 eq, 1.0 M solution in THF) via syringe. The bulky nature of L-Selectride is key to achieving high diastereoselectivity for the cis product.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at -78 °C. Monitor progress by TLC (staining with potassium permanganate) until the starting ketone is fully consumed (typically 2-4 hours).
-
-
Workup & Quench:
-
While still at -78 °C, slowly and carefully quench the reaction by adding 30% hydrogen peroxide solution, followed by saturated aqueous sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
-
Extraction and Purification:
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure (1R,3S)-N-Boc-3-aminocyclohexanol.
-
References
- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. jocpr.com [jocpr.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.vu.nl [research.vu.nl]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. This compound | 6982-42-9 | Benchchem [benchchem.com]
- 16. Protective Groups [organic-chemistry.org]
- 17. chemia.ug.edu.pl [chemia.ug.edu.pl]
Technical Support Center: Chiral HPLC Separation of Aminocyclohexanol Isomers
<_Step_2>
Welcome to the technical support center for the chiral separation of aminocyclohexanol isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of developing and troubleshooting robust HPLC methods for these challenging compounds. Here, we will move beyond simple protocols to explain the underlying principles, helping you make informed decisions to overcome common obstacles in your chromatographic endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when starting a new chiral method development project for aminocyclohexanol isomers.
Q1: Which type of Chiral Stationary Phase (CSP) is the best starting point for aminocyclohexanol isomers?
A1: There is no single "best" CSP, as chiral recognition is highly specific.[1] However, for aminocyclohexanol isomers, polysaccharide-based CSPs are the most successful and versatile starting point.[2][3] These phases, such as those derived from amylose and cellulose coated or immobilized on a silica support, offer a wide range of interactions (π-π, hydrogen bonding, steric inclusion) necessary for resolving these structures.[4]
-
Recommended Starting Points:
-
Amylose-based CSPs: e.g., Daicel's CHIRALPAK® AD or the immobilized version, CHIRALPAK® IA.[2][5] These are often effective for compounds with aromatic rings, but their broad applicability makes them a primary screening column.
-
Cellulose-based CSPs: e.g., Daicel's CHIRALCEL® OD or the immobilized version, CHIRALPAK® IB.[2] These can offer complementary selectivity to amylose phases.
-
Screening a small set of 3-5 columns with different selectors is the most efficient path to success.[6][7]
Q2: Should I start with Normal Phase, Reversed-Phase, or Polar Organic mode?
A2: For aminocyclohexanols, Normal Phase (NP) or Polar Organic (PO) modes are typically the most effective.
-
Normal Phase (NP): Using eluents like hexane/isopropanol or hexane/ethanol often provides the best selectivity. The non-polar bulk solvent minimizes interactions with the stationary phase, allowing the subtle chiral recognition mechanisms to dominate.
-
Polar Organic (PO): Using mixtures of solvents like acetonitrile and methanol can also be effective, especially with immobilized CSPs.
-
Reversed-Phase (RP): While possible with some CSPs (especially immobilized ones), RP is often less successful for small, polar molecules like aminocyclohexanols unless they possess significant hydrophobic character.
Q3: Why are my aminocyclohexanol peaks tailing, even if I get some separation?
A3: Peak tailing for aminocyclohexanols is almost always due to their basic amino group. This group can undergo strong, undesirable ionic interactions with acidic residual silanol groups on the silica surface of the CSP.[8][9] This secondary interaction leads to poor peak shape.
To solve this, you must add a basic modifier to your mobile phase to act as a "silanol-masking" agent.[7][8] It competes with your analyte for the active sites, resulting in symmetrical peaks.
-
Common Basic Additives: Diethylamine (DEA), Ethanolamine (EA), or Butylamine (BA) at a concentration of 0.1% to 0.5% (v/v) are standard.[7]
Q4: What is the "memory effect" I've heard about with mobile phase additives?
A4: The memory effect refers to the phenomenon where additives, particularly basic ones like DEA, strongly adsorb to the polysaccharide stationary phase.[10] This can alter the column's performance, and the effect can persist even after the additive is removed from the mobile phase.[9][11] This is critical to know when switching between methods on the same column. If you use a column with a basic additive, its performance for an analyte that does not require an additive may be changed until the column is properly flushed and regenerated.[10][11]
Part 2: Systematic Troubleshooting Guide
This guide provides a structured approach to solving the most common problems encountered during method development and routine analysis.
Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Poor resolution is the most common challenge. The cause is insufficient difference in the interaction energy between the two enantiomers and the CSP.
-
Inappropriate CSP Selection: The chosen chiral selector may not have the correct spatial arrangement or interaction sites to differentiate the enantiomers.
-
Solution: Screen a diverse set of CSPs. Do not persist in optimizing a method on a column that shows no hint of separation. Even a small shoulder on a peak is a promising sign that the separation is achievable with optimization.[7] A recommended screening set includes both amylose- and cellulose-based columns.[6]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the chiral recognition mechanism.[3]
-
Solution Protocol: Mobile Phase Optimization
-
Vary Modifier Percentage: If using a Hexane/Isopropanol (IPA) mobile phase, vary the percentage of IPA in 5% increments (e.g., 90:10, 85:15, 80:20). A lower percentage of the polar alcohol modifier generally increases retention and can improve resolution, but may also broaden peaks.
-
Change the Alcohol Modifier: The type of alcohol can have a dramatic effect on selectivity. If IPA does not provide a separation, test n-propanol or ethanol. Their different steric and hydrogen bonding properties can alter the interaction with the CSP.
-
Add a Basic Modifier: As aminocyclohexanols are basic, the addition of 0.1% DEA or a similar amine is crucial for good peak shape and can also significantly impact selectivity.[7][12]
-
-
-
Incorrect Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[3][13]
-
Solution: Systematically evaluate the effect of temperature. Lower temperatures (e.g., 10-25°C) often increase the strength of the transient diastereomeric interactions, leading to better resolution.[7][13] Conversely, higher temperatures can improve efficiency and peak shape but may reduce selectivity.[13] Test in 5°C increments.
-
Caption: Systematic workflow for troubleshooting poor enantiomeric resolution.
Problem 2: Asymmetric Peaks (Tailing or Fronting)
Peak asymmetry compromises resolution and leads to inaccurate quantification. For aminocyclohexanols, tailing is the most common issue.
-
Secondary Silanol Interactions (Most Common Cause): The basic amine functionality of the analyte interacts strongly with acidic silanol groups on the silica support.[8][9]
-
Solution: Add a basic modifier to the mobile phase. This is the most critical step.
-
Protocol: Start by adding 0.1% (v/v) Diethylamine (DEA) or Triethylamine (TEA) to the entire mobile phase (both hexane and alcohol components). This additive will compete for the active silanol sites and shield your analyte from these undesirable interactions.[7]
-
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the sample concentration or injection volume. Perform a dilution series (e.g., inject 10 µL, 5 µL, and 2 µL of the same sample) to see if peak shape improves at lower loads.[7]
-
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample directly in the mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
| Parameter | Without Additive | With 0.1% DEA | Scientific Rationale |
| Peak Shape | Tailing (Asymmetry > 1.5) | Symmetrical (Asymmetry ~1.0-1.2) | DEA masks acidic silanol sites on the silica surface, preventing secondary ionic interactions with the basic analyte.[7][8] |
| Retention Time | Often variable or longer | Typically shorter and more reproducible | By eliminating the strong secondary interactions, the analyte elutes more quickly based on its chiral interactions alone. |
| Resolution | Poor / Indeterminate | Significantly Improved | Symmetrical peaks are narrower, leading to increased efficiency and better separation between the enantiomers. |
Problem 3: Long Retention Times or No Elution
Excessively long retention times reduce throughput and lead to broad, difficult-to-detect peaks.
-
Mobile Phase is Too Weak: The mobile phase does not have sufficient eluotropic strength to displace the analyte from the stationary phase in a reasonable time.
-
Solution: Increase the percentage of the polar modifier (the "strong" solvent). In a hexane/IPA system, increase the percentage of IPA. For example, move from a 95:5 ratio to 90:10 or 85:15.[7]
-
-
Strong, Undesirable Interactions: This can be related to the same silanol interactions that cause peak tailing, but in a more extreme form.
-
Solution: Ensure a basic additive (e.g., 0.1% DEA) is present in the mobile phase, especially if your analyte is strongly basic. This can dramatically reduce retention.[12]
-
-
Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained impurities, blocking active sites and altering retention behavior.
-
Solution: Flush the column with a strong solvent. For polysaccharide CSPs, follow the manufacturer's guidelines carefully. A common procedure for a normal phase column is to flush with 100% Isopropanol. For immobilized CSPs, a wider range of solvents can be used.[14]
-
Caption: Model of enantiomer interaction with a chiral stationary phase.
References
- 1. bgb-analytik.com [bgb-analytik.com]
- 2. Daicel CHIRALPAK AD-H HPLC Analytical Special Column, 5 um, ID 2.1 mm x L 150 mm - 19394 Daicel CHIRALPAK AD-H Analytical Column [19394] - £1,846.17 : UVISON.com [uvison.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
Technical Support Center: Recrystallization Techniques for Enantiomeric Enrichment of 3-Aminocyclohexanol Salts
Welcome to the technical support center for the enantiomeric enrichment of 3-aminocyclohexanol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing diastereomeric salt recrystallization to resolve racemic mixtures of this critical chiral building block. Here, we provide in-depth troubleshooting advice and answer frequently asked questions to help you overcome common challenges and optimize your separation process.
The chiral separation of 3-aminocyclohexanol is a crucial step in the synthesis of many pharmaceutical agents. Diastereomeric salt formation followed by fractional crystallization remains one of the most robust and scalable methods for achieving high enantiomeric purity. This process involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent) to form a pair of diastereomeric salts. Because diastereomers possess different physical properties, including solubility, they can be separated by selective crystallization from a suitable solvent.[1][2] This guide will walk you through the nuances of this powerful technique.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the recrystallization process.
Question 1: I'm getting very low or no crystal yield after cooling.
Answer: Low recovery is a frequent issue that can typically be traced back to solvent choice or the degree of supersaturation.
-
Potential Cause 1: Excessive Solvent Volume. The most common reason for low yield is using too much solvent, which keeps the desired diastereomeric salt dissolved in the mother liquor even at low temperatures.[3] The goal is to create a saturated or slightly supersaturated solution at an elevated temperature, allowing the less soluble diastereomer to crystallize upon cooling as its solubility limit is exceeded.
-
Solution: Reduce the solvent volume in subsequent experiments. A good starting point is to determine the solubility of your salts at different temperatures to use a more calculated volume. If you have already completed the crystallization, you can attempt to concentrate the mother liquor by carefully evaporating a portion of the solvent and attempting a second cooling cycle.
-
-
Potential Cause 2: Inappropriate Solvent System. The chosen solvent may be too effective at solvating both diastereomeric salts, preventing either from crystallizing effectively.[4]
-
Solution: A solvent screen is highly recommended.[3] Test a range of solvents with varying polarities and hydrogen-bonding capabilities. Mixtures of solvents (e.g., methanol/toluene) are often used to fine-tune the solubility properties of the system.[5] A good solvent system will show a large solubility difference between the two diastereomers.[1]
-
-
Potential Cause 3: Insufficient Cooling. The solution may not have been cooled to a low enough temperature to induce crystallization.
-
Solution: After slow cooling to room temperature, place the crystallization vessel in an ice bath or a refrigerator for several hours to maximize the precipitation of the less soluble salt.[3]
-
Question 2: My final product has a low enantiomeric excess (e.e.) or diastereomeric excess (d.e.).
Answer: Achieving low enantiomeric purity is a sign that the separation of the two diastereomeric salts is inefficient. This is often a kinetic or thermodynamic problem.
-
Potential Cause 1: Cooling Rate is Too Fast. Rapid cooling is a primary culprit for low purity.[6] When a solution is cooled too quickly, the high level of supersaturation can cause the more soluble (undesired) diastereomer to nucleate and co-precipitate along with the target diastereomer.[3][7]
-
Solution: Slow down the cooling process significantly.[6] Allow the flask to cool naturally to room temperature, potentially insulating it to prolong the cooling time. This gives the system more time to remain in a state of equilibrium, favoring the growth of the less soluble diastereomer's crystals while keeping the more soluble one in solution.[7]
-
-
Potential Cause 2: Poor Solvent Selectivity. The solvent system may not provide a sufficient solubility difference between the diastereomers, making separation inherently difficult.[1][4]
-
Solution: Conduct a solvent screening to find a system that maximizes the solubility differential. The ideal solvent will make one diastereomer sparingly soluble while keeping the other fully dissolved at the crystallization temperature.
-
-
Potential Cause 3: Ineffective Agitation. The level of agitation can influence nucleation and crystal growth. Insufficient agitation may lead to localized areas of high supersaturation, while overly vigorous agitation can cause secondary nucleation of the undesired diastereomer.
-
Solution: Use gentle, consistent stirring throughout the cooling process. This ensures thermal and concentration homogeneity without introducing excessive energy that could induce unwanted nucleation.
-
-
Potential Cause 4: Eutectic Point Interference. For some systems, the initial diastereomeric ratio may be near a eutectic composition, which can limit the achievable purity in a single crystallization.
-
Solution: Consider performing a second recrystallization on the enriched material to further enhance its diastereomeric excess. Additionally, analyzing the ternary phase diagram of your diastereomeric salts and solvent can provide critical insights into optimizing the separation.[8]
-
Question 3: My product is "oiling out" instead of forming crystals.
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high supersaturation or the solution temperature being above the melting point of the solute in the solvent.
-
Potential Cause 1: Solution is Too Concentrated. If the concentration of the salt is too high, the solubility limit is exceeded so drastically upon cooling that the system doesn't have time to organize into a crystal lattice.
-
Solution: Add a small amount of additional warm solvent to the oiled-out mixture until the oil dissolves. Then, attempt to cool the solution again, but at a much slower rate. Seeding the solution (see FAQ 3) can be particularly effective here to encourage orderly crystal growth.
-
-
Potential Cause 2: Inappropriate Solvent. The solvent may not be a good match for inducing crystallization of your specific salt.
-
Solution: Re-evaluate your solvent choice. Sometimes adding a co-solvent (an "anti-solvent") in which the salt is less soluble can help induce crystallization, but this must be done carefully and slowly to avoid crashing out the product amorphously.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual questions about the recrystallization process.
Q1: How do I select the right chiral resolving agent for 3-aminocyclohexanol?
A1: A good chiral resolving agent should be enantiomerically pure, readily available, inexpensive, and form stable, crystalline salts with the amine.[1] For basic amines like 3-aminocyclohexanol, chiral acids are used. Common choices include:
-
(R)- or (S)-Mandelic Acid: This is a highly effective resolving agent for 3-aminocyclohexanol derivatives, often providing excellent separation.[9][10]
-
Tartaric Acid Derivatives: Di-p-toluoyl tartaric acid (DTTA) or dibenzoyl tartaric acid are also powerful resolving agents known for forming well-defined crystalline salts.[11]
-
Camphorsulfonic Acid: This is another strong chiral acid that can be effective for resolving amines.[5][12]
The selection is often empirical, and it is common practice to screen several resolving agents to find the one that gives the best-crystallizing salts with the largest solubility difference.[5]
Q2: What is the scientific basis for choosing a solvent system?
A2: The entire success of the resolution hinges on the difference in solubility between the two diastereomeric salts.[1] The solvent plays a critical role in mediating this difference.[4] An ideal solvent should:
-
Fully dissolve both diastereomers at an elevated temperature.
-
Exhibit a large solubility difference between the diastereomers upon cooling. The desired, less soluble salt should crystallize, while the more soluble one remains in the mother liquor.
-
Promote the formation of well-ordered, stable crystals rather than amorphous solids or oils.
Solvent properties like polarity, proticity (hydrogen bond donating/accepting ability), and molecular shape influence how they interact with the diastereomeric salts. A screening process using solvents like alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and non-polar solvents (toluene), often in combination, is the most effective strategy to identify the optimal system.[5][3]
Q3: What is the role of seeding in enantiomeric enrichment?
A3: Seeding is a powerful technique to control the crystallization process and improve its robustness.[13] It involves adding a small quantity of pure crystals of the desired diastereomer to the supersaturated solution. This has several benefits:
-
Induces Crystallization: Seeds act as templates, bypassing the energy barrier for primary nucleation and ensuring that crystallization begins at a controlled point.[14]
-
Controls Polymorphism: It can direct the formation of a specific, desired crystal form (polymorph).
-
Enhances Purity: By providing a surface for growth, seeding promotes the crystallization of the desired diastereomer, which can help prevent the spontaneous nucleation of the undesired diastereomer.[15] This technique is fundamental to methods like preferential crystallization.[5][15]
Even in systems that tend to form racemic compounds, seeding with an enantiopure crystal can sometimes induce the crystallization of a conglomerate, achieving chiral separation where it was thought not possible.[14][16]
Q4: How does the cooling rate impact the final product's purity?
A4: The cooling rate directly controls the level of supersaturation in the solution, which in turn governs the balance between crystal nucleation and crystal growth.[6][17]
-
Slow Cooling: A slow cooling rate maintains a low level of supersaturation. This favors crystal growth over nucleation.[7] Molecules of the less soluble diastereomer have sufficient time to diffuse to the surface of existing crystals and incorporate into the lattice. The concentration of the undesired diastereomer is less likely to reach its own nucleation threshold.
-
Fast Cooling: A fast cooling rate rapidly generates a high level of supersaturation.[6] This can lead to explosive primary nucleation of not only the desired diastereomer but also the undesired one, resulting in a product with low diastereomeric and, consequently, low enantiomeric excess.[3][7] Therefore, a slow, controlled cooling profile is almost always essential for achieving high purity.[6]
Q5: How can I confirm the enantiomeric excess (e.e.) of my final product?
A5: After liberating the free amine from the purified diastereomeric salt, you must determine its enantiomeric excess. Several analytical techniques are available:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[18] The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification.[19][20]
-
Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds. The amine may need to be derivatized first to increase its volatility.[21]
-
NMR Spectroscopy with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can cause the signals of the two enantiomers in the NMR spectrum to separate, allowing for integration and determination of their ratio.[21]
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. It can be used to determine e.e., especially in high-throughput screening applications.[22][23]
Data & Visualization
Table 1: Key Parameters in Diastereomeric Recrystallization
| Parameter | Objective | Rationale & Key Considerations | Common Pitfalls |
| Chiral Resolving Agent | Form diastereomeric salts with a large solubility difference. | Must be enantiomerically pure. Common choices for amines are mandelic acid and tartaric acid derivatives.[9][11] | Agent forms non-crystalline salts or salts with similar solubilities. |
| Solvent System | Maximize solubility difference between diastereomers. | Screen a range of solvents and mixtures. The ideal solvent dissolves the salt when hot but allows selective crystallization of one diastereomer when cold.[4] | Solvent is too good (low yield) or too poor (oiling out). |
| Cooling Rate | Favor crystal growth over nucleation to maximize purity. | A slow, controlled cooling profile is critical. Fast cooling leads to co-precipitation of the undesired diastereomer.[6][7] | Cooling too quickly, leading to low e.e. |
| Seeding | Control nucleation and improve batch-to-batch consistency. | Adding a small amount of the pure, desired diastereomer crystal can induce crystallization at the right time and of the right form.[13][14] | Adding seeds to an undersaturated solution; using impure seeds. |
| Final Product Analysis | Accurately determine enantiomeric excess (e.e.). | Chiral HPLC is the gold standard for its accuracy and robustness.[18] | Inaccurate e.e. due to racemization during workup or analysis. |
Diagrams
Experimental Protocol: Resolution of Racemic cis-3-Aminocyclohexanol
This protocol is a representative example based on established methodologies.[9] Researchers should adapt it based on their specific substrate and available equipment.
Materials:
-
Racemic cis-3-aminocyclohexanol
-
(R)-Mandelic acid (enantiomerically pure)
-
Methanol
-
Toluene
-
Sodium Hydroxide (e.g., 2M aqueous solution)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware, heating mantle, magnetic stirrer, filtration apparatus.
Procedure:
-
Salt Formation:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve racemic cis-3-aminocyclohexanol (1.0 eq) in a minimal amount of a methanol/toluene mixture (e.g., 1:4 v/v).
-
In a separate beaker, dissolve (R)-mandelic acid (1.0 eq) in the same solvent system, warming gently if necessary.
-
Add the (R)-mandelic acid solution to the amine solution with stirring.
-
Heat the combined solution to reflux until all solids are completely dissolved.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Gentle stirring is recommended. Do not place it directly in an ice bath.
-
Optional Seeding: If available, add a few seed crystals of the pure (1S,3S)-3-aminocyclohexanol-(R)-mandelate salt once the solution becomes slightly turbid.
-
Once the flask has reached ambient temperature and crystal formation appears to have ceased, place it in an ice bath for at least 1 hour to maximize precipitation.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals sparingly with a small amount of ice-cold solvent (the same methanol/toluene mixture) to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
-
Liberation of the Free Amine:
-
Suspend the dried diastereomeric salt in water.
-
Add an aqueous solution of a strong base (e.g., 2M NaOH) until the pH is >12 to deprotonate the amine and dissolve the mandelic acid as its sodium salt.
-
Extract the free amine into an organic solvent like dichloromethane (3x portions).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 3-aminocyclohexanol.
-
-
Analysis:
-
Determine the enantiomeric excess of the final product using an appropriate method, such as chiral HPLC.[18]
-
References
- 1. researchgate.net [researchgate.net]
- 2. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 3. benchchem.com [benchchem.com]
- 4. Solvent selection as a major determinant of chiral resolution outcomes: the BINOL–DACH case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diasteroisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complimentary Methods for the Chiral Separation of cis/trans-Enantiomers of 3-Aminocyclohexanol - OAK Open Access Archive [oak.novartis.com]
- 10. Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 19. phx.phenomenex.com [phx.phenomenex.com]
- 20. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of enantiomeric excess [ch.ic.ac.uk]
- 22. Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2‑Aminocyclohexanol and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Poisoning in the Hydrogenation of Aminocyclohexene Precursors
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of aminocyclohexene precursors. This guide is designed to provide in-depth, field-proven insights into diagnosing and resolving common catalyst poisoning issues encountered during these sensitive transformations. Our goal is to move beyond simple procedural lists and explain the underlying causality, empowering you to build robust and self-validating experimental protocols.
Troubleshooting Guides
This section is structured to help you diagnose and resolve specific issues you may encounter during your hydrogenation experiments.
Issue 1: Reaction is Sluggish or Stalled from the Onset
A reaction that fails to initiate or proceeds at an impractically slow rate from the beginning often points to the presence of potent catalyst poisons in the starting materials or solvents.
Troubleshooting Workflow: Sluggish or Stalled Reaction
Caption: Troubleshooting workflow for a slow or stalled hydrogenation reaction.
Detailed Steps & Explanations:
-
Assess Purity of Starting Materials and Solvents:
-
Causality: Trace impurities are a primary cause of initial catalyst deactivation. Sulfur, nitrogen-containing heterocycles, and phosphines are common culprits that strongly adsorb to the active sites of palladium catalysts, rendering them inaccessible to the substrate.[1][2]
-
Action: Analyze your aminocyclohexene precursor, solvents, and any additives for potential poisons using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or elemental analysis. Pay close attention to the synthesis history of your precursor; for instance, if sulfur-containing reagents were used in previous steps, residual sulfur is a likely poison.[3]
-
-
Perform a Control Reaction:
-
Causality: To differentiate between a poisoned system and an inherently inactive catalyst batch, a control experiment is crucial.
-
Action: Conduct a hydrogenation of a well-characterized, "clean" substrate (e.g., cyclohexene) using the same batch of catalyst and reaction conditions. Successful hydrogenation of the control substrate points towards poisoning from your aminocyclohexene system.
-
-
Purification of Reagents:
-
Causality: Removing the poison is the most direct way to restore catalytic activity.
-
Action: If impurities are detected or suspected, purify your aminocyclohexene precursor (e.g., via recrystallization or chromatography) and use fresh, high-purity, degassed solvents.
-
-
Consider a More Robust Catalyst:
-
Causality: Some catalysts exhibit higher tolerance to certain poisons.
-
Action: If poisoning is persistent, consider switching to a more robust catalyst. For example, Pearlman's catalyst (Palladium Hydroxide on Carbon, Pd(OH)₂/C) is often more effective than standard Pd/C for hydrogenations in the presence of nitrogen-containing compounds.[4]
-
Issue 2: Reaction Rate Decreases Significantly Over Time
A reaction that starts well but slows down or stops before completion often indicates product inhibition or the gradual leaching of a poison from the substrate or solvent.
Troubleshooting Workflow: Reaction Rate Decrease
Caption: Troubleshooting workflow for a reaction that slows over time.
Detailed Steps & Explanations:
-
Evaluate Product Inhibition:
-
Causality: The amine product of the hydrogenation can itself act as a catalyst poison. Amines can coordinate strongly to the palladium surface, competing with the aminocyclohexene precursor for active sites and thus inhibiting the reaction.[3][4] This effect becomes more pronounced as the product concentration increases.
-
Action: Monitor the reaction progress carefully. A logarithmic decrease in rate that correlates with product formation is a strong indicator of product inhibition.
-
-
Increase Catalyst Loading:
-
Causality: A higher catalyst loading provides more active sites, which can help to overcome the effects of a moderate poison or inhibitor.
-
Action: In a subsequent run, increase the catalyst loading (e.g., from 5 mol% to 10 mol%). If the reaction goes to completion, this suggests that the initial catalyst amount was insufficient to handle the level of inhibition.
-
-
In-situ Product Protection:
-
Causality: If the amine product is the culprit, temporarily protecting it as it forms can prevent it from poisoning the catalyst.
-
Action: Consider adding an acylating agent (e.g., Boc-anhydride) to the reaction mixture. This will acylate the newly formed amine, preventing it from coordinating to the palladium catalyst.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in the hydrogenation of aminocyclohexene precursors?
A1: The most common poisons fall into three main categories:
-
Nitrogen-Containing Compounds: The amine functionality of the precursor and the resulting saturated amine product can act as poisons through coordination to the metal center.[4][6] Heterocyclic impurities containing nitrogen (e.g., pyridine, pyrrole derivatives) are also potent poisons.[1]
-
Sulfur-Containing Compounds: Sulfur compounds are notorious poisons for palladium catalysts.[7] They can originate from starting materials, reagents used in previous synthetic steps, or even from the hydrogen source if it is not of sufficient purity. Thiophenes, mercaptans, and sulfides are particularly detrimental.[7]
-
Phosphorus-Containing Compounds: Phosphines and phosphites, often used as ligands in other catalytic reactions, can act as strong poisons in hydrogenation by irreversibly binding to the catalyst's active sites.[1]
Q2: How can I quantitatively assess the poison tolerance of my catalyst?
A2: A systematic poisoning experiment can be conducted. This involves running a series of hydrogenations of a clean substrate in the presence of varying, known concentrations of the suspected poison. The reaction rate is monitored for each concentration, allowing you to determine the poison concentration at which the catalyst activity is significantly diminished. For example, a study on the selective hydrogenation of cinnamaldehyde showed that a commercial Pd/C catalyst lost 50% of its activity with a sulfur-to-palladium ratio of just 0.1.[8]
Q3: What is the mechanism of catalyst poisoning by these compounds?
A3: Poisoning generally occurs through the strong chemisorption of the poison onto the active metal sites of the catalyst.[1] This blocks the sites, preventing the adsorption and subsequent reaction of the aminocyclohexene precursor. The strength of this adsorption determines whether the poisoning is reversible or irreversible.
Mechanism of Palladium Catalyst Poisoning
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Stereochemical Validation of (1R,3S)-3-Aminocyclohexanol by NMR Spectroscopy
Introduction: The Imperative of Stereochemical Integrity in Modern Chemistry
In the landscape of pharmaceutical development and materials science, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail; it is a decisive factor governing biological activity, material properties, and safety. Chiral amino alcohol scaffolds, such as (1R,3S)-3-aminocyclohexanol, are pivotal building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), including HIV-protease inhibitors and antidepressants.[1] The precise stereochemistry of the amino and hydroxyl groups is fundamental to the molecule's ability to bind with high specificity to biological targets.[1] Consequently, unambiguous validation of the intended stereoisomer is a non-negotiable step in the synthetic workflow.
This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the definitive stereochemical assignment of this compound. We will move beyond a simple recitation of data to explain the causality behind experimental choices, demonstrating how a multi-faceted NMR approach creates a self-validating system of proof for researchers, scientists, and drug development professionals.
The Foundational Hypothesis: Conformation and Stereochemistry
This compound is a cis-1,3-disubstituted cyclohexane.[2] For cyclohexane derivatives, the chair conformation is the most stable arrangement.[3] Substituents on a chair can occupy one of two positions: axial (parallel to the ring's axis) or equatorial (around the ring's periphery).[4][5] Due to unfavorable 1,3-diaxial steric interactions, bulky substituents preferentially occupy the more stable equatorial positions.
Therefore, our working hypothesis is that This compound will predominantly exist in a chair conformation where both the hydroxyl (-OH) and amino (-NH₂) groups are in equatorial positions. This arrangement consequently forces the protons on the substituent-bearing carbons (H-1 and H-3) into axial positions. Our goal is to use a suite of NMR experiments to prove this diequatorial/diaxial hypothesis, thereby validating the (1R,3S) stereochemistry.
Part 1: 1D NMR Spectroscopy - The First Line of Evidence
One-dimensional ¹H NMR is the initial and most fundamental tool for stereochemical analysis. The key parameters are the chemical shift (δ) and, most critically, the scalar coupling constants (J-values).
The Decisive Role of ³J Coupling Constants and the Karplus Relationship
The magnitude of the vicinal coupling constant (³JHH), the coupling between protons on adjacent carbons, is directly dependent on the dihedral angle (θ) between them—a relationship described by the Karplus equation.[6][7] In a cyclohexane chair:
-
Axial-Axial (ax-ax) Protons: Have a dihedral angle of ~180°, resulting in a large coupling constant (³Jax,ax ≈ 10-13 Hz).[6]
-
Axial-Equatorial (ax-eq) and Equatorial-Equatorial (eq-eq) Protons: Have dihedral angles of ~60°, leading to small coupling constants (³Jax,eq and ³Jeq,eq ≈ 2-5 Hz).[6][8]
Causality in Action: If our hypothesis is correct and H-1 and H-3 are axial, they should each appear as a multiplet with at least two large coupling constants arising from their interactions with adjacent axial protons on C-2 and C-6 (for H-1) and C-2 and C-4 (for H-3). The observation of these large couplings is powerful evidence for the axial disposition of these protons.[3][9]
Comparative ¹H and ¹³C NMR Data
The following table summarizes the expected NMR data for the (1R,3S)-cis isomer compared to the alternative (1R,3R)-trans isomer, where one substituent would be axial and the other equatorial in the most stable conformation.
| Parameter | (1R,3S)-cis-Isomer (Diequatorial Subs.) | (1R,3R)-trans-Isomer (Axial/Equatorial Subs.) | Rationale for Distinction |
| H-1 Signal | Triplet of triplets (tt) or complex multiplet. | Triplet of triplets (tt) or complex multiplet. | Multiplicity alone is insufficient; coupling constants are key. |
| H-1 Coupling | Contains large ³Jax,ax couplings (~10-13 Hz).[9][10] | Contains smaller ³Jax,eq and ³Jeq,eq couplings (~2-5 Hz). | The presence of large couplings for H-1 indicates it is axial, meaning the -OH group is equatorial. |
| H-3 Signal | Triplet of triplets (tt) or complex multiplet. | Triplet of triplets (tt) or complex multiplet. | Similar to H-1, the splitting pattern must be analyzed. |
| H-3 Coupling | Contains large ³Jax,ax couplings (~10-13 Hz).[9][10] | Contains smaller ³Jax,eq and ³Jeq,eq couplings (~2-5 Hz). | The presence of large couplings for H-3 indicates it is axial, meaning the -NH₂ group is equatorial. |
| ¹³C Shift (C-1, C-3) | Resonances at specific chemical shifts. | Shifts may differ slightly due to the different steric environment of axial vs. equatorial substituents. | The "Perlin effect" describes how axial C-H bonds can have smaller ¹JCH coupling constants than equatorial ones due to hyperconjugation.[11][12] |
Part 2: 2D NMR Spectroscopy - Building an Irrefutable Case
While 1D NMR provides a strong foundation, 2D NMR techniques are essential for creating a self-validating and unambiguous assignment. These experiments resolve signal overlap and reveal through-bond and through-space correlations.
Workflow for Comprehensive NMR Validation
References
- 1. This compound | 6982-42-9 | Benchchem [benchchem.com]
- 2. This compound | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4.6 Axial and Equatorial Bonds in Cyclohexane - Organic Chemistry | OpenStax [openstax.org]
- 6. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Chiral HPLC Analysis for Determining Enantiomeric Excess of 3-Aminocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of pharmaceutical compounds is a critical parameter, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. For chiral molecules like 3-aminocyclohexanol, a versatile building block in drug synthesis, the accurate determination of enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for this purpose, moving beyond direct analysis on chiral stationary phases (CSPs) to focus on reliable indirect methods involving pre-column derivatization.
The Challenge of Direct Enantioseparation
Directly separating the enantiomers of small, polar molecules like 3-aminocyclohexanol on a chiral stationary phase can be challenging. These compounds often exhibit weak interactions with the chiral selector, leading to poor resolution. While screening various polysaccharide-based or cyclodextrin-based CSPs is an option, a more universally successful and reproducible strategy involves converting the enantiomers into diastereomers through derivatization.[1] This indirect approach allows for separation on standard, achiral reversed-phase columns, a staple in any analytical laboratory.
This guide will compare two such indirect methods:
-
Method A: Derivatization with 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's Reagent.
-
Method B: Derivatization with 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).
We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis of their performance.
Method A: The Marfey's Reagent (FDAA) Approach
Marfey's method is a classic and highly reliable technique for determining the absolute configuration and enantiomeric purity of primary and secondary amines and amino acids.[2] The core principle involves the reaction of the chiral analyte with the enantiomerically pure Marfey's reagent (L-FDAA) to form stable diastereomers.
Mechanism of Chiral Recognition
The reaction proceeds via a nucleophilic aromatic substitution, where the amino group of 3-aminocyclohexanol attacks the electron-deficient aromatic ring of FDAA, displacing the fluorine atom.[3][4] Since L-FDAA is used, two diastereomers are formed: L-FDAA-D-3-aminocyclohexanol and L-FDAA-L-3-aminocyclohexanol. These diastereomers possess different three-dimensional structures and, consequently, different physicochemical properties. This difference in hydrophobicity allows for their separation on a standard reversed-phase C18 column.[5] The L-D diastereomer typically elutes later than the L-L diastereomer due to steric factors that influence its interaction with the stationary phase.[2]
Figure 1. Workflow for chiral analysis using FDAA derivatization.
Experimental Protocol: FDAA Derivatization
-
Sample Preparation: Dissolve approximately 1 mg of the 3-aminocyclohexanol sample in 200 µL of acetone.
-
Reagent Addition: Add 400 µL of a 1% (w/v) solution of L-FDAA in acetone.
-
Reaction Initiation: Add 200 µL of a 1 M sodium bicarbonate (NaHCO₃) solution. The alkaline condition deprotonates the amino group, enhancing its nucleophilicity.[6]
-
Incubation: Heat the mixture in a sealed vial at 40-50°C for 1 hour. This promotes the completion of the derivatization reaction.[7]
-
Quenching: Cool the reaction mixture to room temperature and neutralize by adding 200 µL of 1 M hydrochloric acid (HCl). This stops the reaction.[6]
-
Final Preparation: Evaporate the acetone under a stream of nitrogen. Dilute the remaining aqueous solution with the HPLC mobile phase to a final concentration suitable for injection (e.g., 1 mL). Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Conditions
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A typical gradient would be to start at a lower percentage of Mobile Phase B (e.g., 30%) and increase it linearly to a higher percentage (e.g., 70%) over 20-30 minutes. This gradient is effective for separating diastereomers with differing polarities.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C. Elevated temperatures can improve peak shape and reduce analysis time.
-
Detection: UV at 340 nm. The dinitrophenyl group introduced by FDAA provides a strong chromophore, allowing for sensitive detection.[9]
Method B: The Fluorogenic NBD-Cl Approach
4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) is a highly effective derivatizing agent for primary and secondary amines. A key advantage of NBD-Cl is that it is a fluorogenic reagent, meaning the derivatives are highly fluorescent while the reagent itself is not, leading to high sensitivity and low background interference in fluorescence detection.[10]
Mechanism of Chiral Recognition
Similar to FDAA, NBD-Cl reacts with the amino group of 3-aminocyclohexanol via nucleophilic aromatic substitution.[10] To achieve chiral separation, this method can be adapted in two ways:
-
Indirect Separation (Achiral Column): Use an enantiomerically pure NBD-based reagent (e.g., NBD-proline) to form diastereomers, similar to the Marfey's method.
-
Direct Separation of Derivatives (Chiral Column): Derivatize with the achiral NBD-Cl and then separate the resulting enantiomeric NBD-derivatives on a chiral stationary phase, such as a polysaccharide-based column. The bulky, planar NBD group enhances interactions with the CSP, often leading to better chiral recognition than the underivatized analyte.[10] This guide will focus on the second approach, as it leverages the strengths of both derivatization and modern CSPs.
Figure 2. Workflow for chiral analysis using NBD-Cl derivatization.
Experimental Protocol: NBD-Cl Derivatization
-
Sample Preparation: Dissolve approximately 1 mg of the 3-aminocyclohexanol sample in 5 mL of ethanol.
-
Reagent Addition: Add 2 equivalents of NBD-Cl and 5 equivalents of sodium bicarbonate. The excess reagents ensure the reaction goes to completion.
-
Incubation: Stir the mixture at room temperature for 6 hours or sonicate at 50°C for 30-60 minutes to expedite the reaction. Mild conditions are preferred to prevent any potential racemization.[10]
-
Final Preparation: Filter the resulting solution through a 0.45 µm syringe filter and dilute with the mobile phase as needed before injection.
HPLC Conditions
-
Column: Polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC; 250 x 4.6 mm, 5 µm). These columns are highly effective for a wide range of chiral compounds, and the derivatization enhances the potential for π-π interactions and hydrogen bonding.[7]
-
Mobile Phase: A mixture of n-Hexane and an alcohol modifier like Isopropanol (IPA) or Ethanol. A typical starting point is Hexane/IPA (90:10, v/v).
-
Additives: Basic additives like diethylamine (DEA) or butylamine (BA) at low concentrations (e.g., 0.1%) are often required to improve peak shape for amine compounds by masking residual silanol groups on the silica support.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (e.g., 25°C).
-
Detection: Fluorescence detector.
-
Excitation Wavelength: 470 nm.
-
Emission Wavelength: 530 nm.
-
Comparative Analysis
| Feature | Method A: FDAA (Marfey's Reagent) | Method B: NBD-Cl Derivatization |
| Principle | Forms diastereomers, separated on an achiral column. | Forms enantiomeric derivatives, separated on a chiral column. |
| Required Column | Standard C18 (achiral). | Chiral Stationary Phase (e.g., Polysaccharide-based). |
| Detection Method | UV Absorbance (~340 nm). | Fluorescence (Ex: ~470 nm, Em: ~530 nm). |
| Sensitivity | Good. | Excellent, due to fluorogenic nature.[10] |
| Robustness | Very high; a well-established and reliable method.[12] | High; but performance is dependent on the specific CSP chosen. |
| Cost-Effectiveness | High (uses standard C18 columns). | Moderate (requires more expensive chiral columns). |
| Derivatization Time | ~1 hour at elevated temperature. | Can be longer at room temp, or faster with sonication. |
| Key Advantage | Eliminates the need for a chiral column, making it widely accessible. | Very high sensitivity, suitable for trace-level analysis. |
| Potential Drawback | The reagent itself and its hydrolysis by-products can interfere if the reaction is not clean. | Requires screening of different CSPs for optimal separation. |
Conclusion: A Self-Validating System for Trustworthy Results
Both the FDAA and NBD-Cl derivatization methods provide robust and reliable pathways for determining the enantiomeric excess of 3-aminocyclohexanol. The choice between them depends on the specific requirements of the analysis and the instrumentation available.
-
The FDAA method stands out for its cost-effectiveness and accessibility , leveraging ubiquitous C18 columns. Its long history of successful application provides a high degree of trustworthiness. It is an ideal choice for routine quality control and process monitoring where high sensitivity is not the primary driver.
-
The NBD-Cl method is the preferred option when high sensitivity is critical, such as in bioanalytical studies or impurity profiling. The fluorogenic nature of the tag allows for the detection of minute quantities of either enantiomer. While it necessitates an investment in a chiral column, the enhanced interaction of the NBD-derivative with the CSP often leads to excellent resolution.
To ensure the integrity of the results, it is crucial that the derivatization reaction proceeds to completion without kinetic resolution or racemization.[13] Running a racemic standard of 3-aminocyclohexanol is a self-validating step for any developed method; it should yield two peaks of equal area, confirming that the separation is effective and the derivatization process is sound. By carefully selecting and validating one of these methods, researchers can confidently and accurately quantify the enantiomeric excess of 3-aminocyclohexanol, ensuring the stereochemical integrity of their compounds in drug development and scientific research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Amino acid analysis by precolumn derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey agent) [zora.uzh.ch]
- 5. Chiral Separation on a C18 Column? Separation of d- and l- Amphetamines Part I [discover.restek.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 10. Marfey′s Reagent: Past, Present, and Future Uses of 1-Fluoro-2,4-dinitrophenyl-5-L-alanine Amide | Semantic Scholar [semanticscholar.org]
- 11. hplc.eu [hplc.eu]
- 12. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Enantiopure 3-Aminocyclohexanols for Pharmaceutical Research and Development
Introduction
Enantiomerically pure 3-aminocyclohexanols are pivotal structural motifs in a multitude of biologically active molecules and pharmaceutical agents. Their rigid cyclohexane backbone, coupled with the stereospecific arrangement of amino and hydroxyl functionalities, allows for precise molecular recognition in biological systems, making them invaluable chiral building blocks in drug discovery. The demand for efficient, scalable, and stereoselective synthetic routes to these compounds is therefore of paramount importance to researchers in medicinal chemistry and process development. This guide provides an in-depth, objective comparison of the leading synthetic strategies for accessing enantiopure 3-aminocyclohexanols, complete with experimental data, mechanistic insights, and detailed protocols to aid in the selection of the most appropriate method for a given research endeavor.
Strategic Overview of Synthetic Approaches
The synthesis of enantiopure 3-aminocyclohexanols can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These include classical resolution techniques, substrate-controlled diastereoselective methods, and modern catalytic asymmetric syntheses. This guide will delve into the following prominent routes:
-
Classical Resolution of Racemates:
-
Diastereomeric Salt Formation
-
Enzymatic Kinetic Resolution (EKR)
-
-
Chiral Pool Synthesis & Diastereoselective Reduction:
-
Reduction of β-Enaminoketones Derived from Chiral Amines
-
-
Catalytic Asymmetric Synthesis:
-
Asymmetric Epoxidation of Cyclohexene and Subsequent Aminolysis
-
Rhodium-Catalyzed Asymmetric Hydrogenation
-
The following sections will dissect each of these methodologies, providing a comprehensive analysis to inform your synthetic planning.
Classical Resolution of Racemic 3-Aminocyclohexanols
Resolution of a racemic mixture remains a robust and widely employed strategy, particularly for large-scale production where the cost of chiral catalysts or ligands can be prohibitive. This approach involves the separation of a racemic mixture into its constituent enantiomers.
Diastereomeric Salt Formation
This classical method leverages the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Causality of Experimental Choices: The choice of resolving agent is critical and is often determined empirically. A good resolving agent should form well-defined crystalline salts with a significant difference in solubility between the two diastereomers. (R)-Mandelic acid is a common and effective choice for the resolution of amines. The solvent system is also a key parameter, as it directly influences the solubility of the diastereomeric salts.
Workflow for Diastereomeric Salt Resolution:
Caption: Diastereomeric salt resolution workflow.
Representative Experimental Protocol: Resolution of (±)-cis/trans-3-Aminocyclohexanol with (R)-Mandelic Acid [1]
-
A solution of racemic cis/trans-3-aminocyclohexanol (1.0 equiv) in a suitable solvent (e.g., methanol/water mixture) is prepared.
-
(R)-Mandelic acid (0.5 equiv) is added to the solution.
-
The mixture is heated to reflux to ensure complete dissolution and then allowed to cool slowly to room temperature.
-
The less soluble diastereomeric salt, (1S,3S)-3-aminocyclohexanol (R)-mandelate, crystallizes out of the solution.
-
The crystals are collected by filtration and can be recrystallized to improve diastereomeric purity.
-
The resolved diastereomeric salt is then treated with a base (e.g., NaOH) or passed through an ion-exchange resin to liberate the free enantiopure amine, (1S,3S)-3-aminocyclohexanol.
Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a powerful technique that utilizes the high enantioselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. Lipases are commonly employed to catalyze the acylation of one enantiomer of an alcohol or amine at a much faster rate than the other.
Causality of Experimental Choices: The choice of enzyme is paramount for achieving high enantioselectivity (E-value). Lipases, such as Candida antarctica lipase B (CAL-B), are widely used due to their broad substrate scope and high selectivity. The acylating agent and solvent also play a crucial role in the reaction rate and selectivity. N-protection of the amino group is often necessary to prevent side reactions and to improve the substrate's compatibility with the enzyme. The carbobenzyloxy (Cbz) group is a common choice as it can be easily removed later.
Workflow for Enzymatic Kinetic Resolution:
Caption: Enzymatic kinetic resolution workflow.
Representative Experimental Protocol: Lipase-Catalyzed Resolution of (±)-N-Cbz-cis-3-Aminocyclohexanol
-
Racemic N-Cbz-cis-3-aminocyclohexanol is dissolved in an organic solvent (e.g., toluene).
-
An acyl donor (e.g., vinyl acetate) is added.
-
Immobilized lipase (e.g., Novozym 435) is added to the mixture.
-
The reaction is stirred at a controlled temperature (e.g., 30 °C) and monitored by HPLC until approximately 50% conversion is reached.
-
The enzyme is removed by filtration.
-
The acylated product and the unreacted alcohol are separated by column chromatography.
-
The Cbz protecting group is removed from each separated enantiomer (e.g., by hydrogenolysis) to yield the two enantiopure cis-3-aminocyclohexanols.
Chiral Pool Synthesis & Diastereoselective Reduction
This strategy utilizes a chiral starting material (from the "chiral pool") to induce stereoselectivity in a subsequent reaction. The reduction of a β-enaminoketone derived from a chiral amine is a prime example of this approach.
Reduction of β-Enaminoketones
In this method, a 1,3-cyclohexanedione is condensed with a chiral amine to form a chiral β-enaminoketone. Subsequent reduction of the ketone functionality is then directed by the existing stereocenter, leading to the formation of a diastereomerically enriched 3-aminocyclohexanol.
Causality of Experimental Choices: The choice of the chiral amine is the key to inducing enantioselectivity. A readily available and inexpensive chiral amine like (S)-α-methylbenzylamine is often used. The reducing agent determines the diastereoselectivity of the reduction. Dissolving metal reductions, such as sodium in an alcohol/THF mixture, are known to favor the formation of the cis-amino alcohol.[2] The stereochemical outcome is rationalized by the formation of a stable allyl anion intermediate where protonation occurs from the less sterically hindered face.[2]
Workflow for Diastereoselective Reduction of a Chiral β-Enaminoketone:
Caption: Diastereoselective reduction of a chiral β-enaminoketone.
Representative Experimental Protocol: Synthesis of cis- and trans-3-((S)-α-methylbenzylamino)cyclohexanol [2]
-
Formation of the β-enaminoketone: 4,4-Dimethyl-1,3-cyclohexanedione and (S)-α-methylbenzylamine are refluxed in toluene with a Dean-Stark trap to remove water. The product is isolated by crystallization.[2]
-
Reduction: The chiral β-enaminoketone is dissolved in a mixture of THF and isopropyl alcohol. Sodium metal is added portion-wise at room temperature.[2]
-
Work-up and Separation: The reaction is quenched, and the product is extracted. The resulting diastereomeric mixture of amino alcohols can be separated by column chromatography to afford the pure diastereomers.[2]
-
Deprotection: The α-methylbenzyl group can be removed by hydrogenolysis to yield the enantiopure 3-aminocyclohexanol.
Catalytic Asymmetric Synthesis
Catalytic asymmetric methods represent the state-of-the-art in enantioselective synthesis, offering high efficiency and stereocontrol, often with low catalyst loadings.
Asymmetric Epoxidation of Cyclohexene and Subsequent Aminolysis
This two-step approach involves the enantioselective epoxidation of cyclohexene to form a chiral epoxide, followed by a regioselective ring-opening with an amine nucleophile.
Causality of Experimental Choices: The success of this route hinges on the enantioselectivity of the epoxidation step. The Jacobsen-Katsuki epoxidation, utilizing a chiral manganese-salen complex, is a highly effective method for the asymmetric epoxidation of cis-olefins. The subsequent aminolysis of the epoxide typically proceeds via an SN2 mechanism, leading to the trans-amino alcohol. The choice of the amine nucleophile and the reaction conditions for the ring-opening step can influence the regioselectivity and yield.
Workflow for Asymmetric Epoxidation and Aminolysis:
Caption: Asymmetric epoxidation and aminolysis workflow.
Representative Experimental Protocol:
-
Asymmetric Epoxidation: To a solution of cyclohexene in a suitable solvent (e.g., dichloromethane), a chiral Mn(salen) catalyst is added. An oxidant (e.g., m-CPBA or NaOCl) is added slowly at low temperature (e.g., 0 °C). The reaction is monitored until completion, and the chiral cyclohexene oxide is purified.
-
Aminolysis: The chiral cyclohexene oxide is reacted with an amine (e.g., benzylamine or an ammonia equivalent) in a suitable solvent. The reaction may be catalyzed by a Lewis acid to enhance reactivity and regioselectivity.[3] The resulting enantiopure trans-3-aminocyclohexanol is then purified.
Rhodium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is one of the most powerful and atom-economical methods for the synthesis of chiral compounds. For the synthesis of 3-aminocyclohexanols, a suitable prochiral precursor, such as a β-enaminoketone or a related enamide, can be hydrogenated using a chiral rhodium catalyst.
Causality of Experimental Choices: The choice of the chiral ligand is the most critical factor in achieving high enantioselectivity. A wide variety of chiral bisphosphine ligands have been developed for rhodium-catalyzed asymmetric hydrogenation. The substrate must possess a coordinating group (e.g., an amide) to enable effective binding to the metal center and ensure high stereocontrol. The reaction conditions, including hydrogen pressure, solvent, and temperature, must be optimized for each specific substrate-ligand combination.
Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation:
Caption: Rhodium-catalyzed asymmetric hydrogenation workflow.
Representative Experimental Protocol:
-
A solution of the prochiral β-enaminoketone or enamide and a chiral rhodium-bisphosphine catalyst (e.g., [Rh(COD)(ligand)]BF₄) in a suitable solvent (e.g., methanol or dichloromethane) is placed in a high-pressure autoclave.
-
The autoclave is purged with hydrogen and then pressurized to the desired hydrogen pressure.
-
The reaction mixture is stirred at a specific temperature for a designated time.
-
After the reaction is complete, the solvent is removed, and the product is purified by chromatography.
-
If necessary, any protecting groups are removed to yield the final enantiopure 3-aminocyclohexanol.
Comparative Summary of Synthetic Routes
To facilitate a direct comparison, the key performance indicators for each synthetic strategy are summarized in the table below. The values presented are representative and may vary depending on the specific substrate and reaction conditions.
| Synthetic Route | Stereocontrol | Typical Yield | Typical ee/dr | Scalability | Key Advantages | Key Disadvantages |
| Diastereomeric Salt Formation | Resolution | <50% (per enantiomer) | >98% de (after recrystallization) | High | Well-established, cost-effective for large scale. | Tedious, multiple recrystallizations may be needed, theoretical max yield of 50%. |
| Enzymatic Kinetic Resolution | Resolution | ~45% (per enantiomer) | >99% ee | Moderate to High | High enantioselectivity, mild reaction conditions. | Theoretical max yield of 50%, requires separation of product and starting material. |
| Reduction of β-Enaminoketones | Diastereoselective | 60-75% | 89:11 dr | Moderate | Utilizes inexpensive starting materials, good diastereoselectivity. | Requires a chiral auxiliary, separation of diastereomers needed, deprotection step. |
| Asymmetric Epoxidation/Aminolysis | Asymmetric Catalysis | 70-85% (overall) | >95% ee | Moderate | High enantioselectivity, access to trans isomers. | Two-step process, requires a chiral catalyst. |
| Rh-Catalyzed Asymmetric Hydrogenation | Asymmetric Catalysis | 85-95% | >98% ee | Moderate to High | High enantioselectivity and yield, atom-economical. | Requires specialized chiral ligands and high-pressure equipment. |
Conclusion
The synthesis of enantiopure 3-aminocyclohexanols can be achieved through a variety of effective strategies. The optimal choice of synthetic route is contingent upon several factors, including the desired stereoisomer (cis or trans), the required scale of the synthesis, cost considerations, and the available laboratory infrastructure.
-
For large-scale, cost-effective production where both enantiomers may be of interest, classical resolution methods such as diastereomeric salt formation and enzymatic kinetic resolution are highly valuable, despite the inherent 50% yield limitation for a single enantiomer.
-
Diastereoselective reduction of chiral β-enaminoketones offers a practical approach with good stereocontrol, particularly when a suitable chiral amine is readily available.
-
For research and development purposes where high enantiopurity and efficiency are paramount, catalytic asymmetric methods are often the preferred choice. Asymmetric epoxidation followed by aminolysis provides reliable access to trans-3-aminocyclohexanols, while rhodium-catalyzed asymmetric hydrogenation represents a highly efficient and atom-economical route to these valuable chiral building blocks.
By understanding the underlying principles, advantages, and limitations of each of these synthetic routes, researchers can make informed decisions to accelerate their drug discovery and development programs.
References
- 1. Diasteroisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complimentary Methods for the Chiral Separation of cis/trans-Enantiomers of 3-Aminocyclohexanol - OAK Open Access Archive [oak.novartis.com]
- 2. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Senior Scientist's Guide to Chiral Scaffolds: Evaluating Alternatives to (1R,3S)-3-Aminocyclohexanol in Modern Drug Discovery
Introduction: The Enduring Value and Inherent Limitations of a Privileged Scaffold
In the landscape of medicinal chemistry, the (1R,3S)-3-aminocyclohexanol scaffold is a well-established building block.[1][2][3] Its rigid, three-dimensional structure and defined stereochemistry provide an excellent platform for orienting functional groups in precise vectors to interact with biological targets.[4] The bifunctional nature of the amino and hydroxyl groups allows for diverse synthetic elaboration, making it a valuable component in molecules targeting everything from kinases to G-protein coupled receptors.[4]
However, over-reliance on such "privileged" scaffolds can confine discovery efforts to a crowded chemical space, presenting challenges in patentability, physicochemical property modulation, and overcoming specific absorption, distribution, metabolism, and excretion (ADME) liabilities. The goal of this guide is to move beyond the benchmark and provide researchers with a comparative analysis of strategic alternatives, supported by experimental rationale and synthetic protocols. We will explore how subtle modifications—altering ring size, introducing heteroatoms, or adjusting substitution—can unlock new avenues for developing superior drug candidates.
Chapter 1: The Benchmark - Deconstructing this compound
Before exploring alternatives, it is crucial to understand the properties that make this compound a successful building block.
-
Structural Rigidity: The cyclohexane ring exists predominantly in a stable chair conformation. The cis-1,3-relationship between the amino and hydroxyl groups places one axial and one equatorial, creating a defined spatial relationship for pharmacophore presentation.
-
Synthetic Accessibility: Numerous synthetic routes exist, often starting from 1,3-cyclohexanedione derivatives.[5][6] Asymmetric methods, including the reduction of β-enaminoketones using chiral auxiliaries or asymmetric hydrogenation, can provide high enantiomeric purity.[5][6]
-
Functional Handles: The primary amine and secondary alcohol are versatile functional groups for diversification. The amine serves as a key basic center and nucleophile, while the hydroxyl group is a hydrogen bond donor and can be readily derivatized.[1]
Despite these strengths, limitations exist. The scaffold's lipophilicity may be suboptimal for certain targets, and its metabolic profile can be predictable, potentially leading to rapid clearance. This necessitates the exploration of structurally related but distinct building blocks.
Chapter 2: Strategic Alternatives: A Comparative Analysis
The selection of an alternative scaffold should be a deliberate, strategy-driven decision aimed at addressing a specific design challenge. Here, we compare several classes of alternatives to the aminocyclohexanol core.
Alternative A: Ring-Size Variants - The Cyclopentane Core
Shrinking the ring from a six-membered to a five-membered system, as in (1R,3S)-3-aminocyclopentanol , introduces significant conformational changes. The cyclopentane ring is not flat but exists in a dynamic equilibrium of envelope and twist conformations.[7] This "pseudorotation" provides a different conformational landscape compared to the rigid cyclohexane chair.[8]
Rationale & Impact:
-
Conformational Profile: Increased flexibility can be advantageous if the target's binding pocket requires a slightly different vectoral arrangement of substituents.
-
Physicochemical Properties: Cyclopentane analogs are generally less lipophilic than their cyclohexane counterparts, which can improve aqueous solubility.
-
Novelty & IP: Provides a clear path to novel chemical space, enhancing the patentability of the resulting compounds. (1R,3S)-3-aminocyclopentanol is a key intermediate in the synthesis of the antiviral drug Bictegravir.[9]
Synthesis & Experimental Data: The synthesis of chiral aminocyclopentanols often involves asymmetric cycloaddition reactions or enzymatic resolutions.[9][10] For example, a hetero-Diels-Alder reaction between cyclopentadiene and a chiral nitrosyl species can establish the required stereocenters early in the synthesis.[10]
| Parameter | This compound | (1R,3S)-3-Aminocyclopentanol | Rationale for Change |
| Ring Conformation | Rigid Chair | Flexible Envelope/Twist | Modulate conformational dynamics for new binding modes. |
| Lipophilicity (Calc. LogP) | Higher | Lower | Improve aqueous solubility and potentially alter ADME profile. |
| Scaffold Novelty | Well-established | High | Access to unencumbered intellectual property space. |
Alternative B: Heterocyclic Bioisosteres - Piperidinols
Replacing a carbon atom in the ring with a heteroatom—a strategy known as bioisosteric replacement—can dramatically alter a molecule's properties without significantly changing its size or shape.[11][12] Chiral 3-hydroxypiperidines are excellent bioisosteres of aminocyclohexanols.
Rationale & Impact:
-
Solubility & pKa: The introduction of the ring nitrogen atom typically increases polarity and aqueous solubility. It also introduces a second basic center, which can be tuned for optimal pKa to improve cell permeability and target engagement.
-
Metabolic Stability: Saturated heterocyclic rings like piperidine can exhibit different metabolic profiles compared to carbocycles, sometimes blocking sites of metabolism.[13]
-
New Interaction Points: The ring nitrogen can act as a hydrogen bond acceptor, offering an additional interaction point within the target's binding site.
Synthesis & Experimental Data: Chiral piperidone building blocks are versatile precursors for synthesizing various 3-piperidinol diastereomers.[14][15] These can be accessed through methods like the double aza-Michael reaction and can be elaborated into complex molecules, as demonstrated in the synthesis of donepezil analogues.[16]
| Parameter | This compound | Chiral 3-Hydroxypiperidine | Rationale for Change |
| Heteroatoms | 0 (in ring) | 1 (Nitrogen) | Increase polarity, solubility; introduce H-bond acceptor. |
| Basicity | One basic center (amine) | Two basic centers (ring N, exocyclic N) | Modulate pKa for improved pharmacokinetic properties. |
| Biological Precedent | High | High (piperidine is a ubiquitous scaffold in drugs)[16][17] | Leverage a well-validated and versatile drug scaffold. |
Alternative C: Smaller Heterocycles - Azetidines and Pyrrolidines
Forcing the scaffold into even smaller, more constrained ring systems like azetidines (4-membered) and pyrrolidines (5-membered) offers a powerful strategy to fine-tune molecular geometry and physicochemical properties.[18]
Rationale & Impact:
-
Vectoral Projection & 3D Shape: Smaller rings project substituents into significantly different regions of chemical space. This can be crucial for escaping unfavorable interactions in a binding pocket or finding new, productive ones.
-
Improved Metabolic Stability: Azetidine rings, in particular, are often more resistant to metabolic degradation than larger rings.[13]
-
Solubility and Reduced Lipophilicity: These smaller, nitrogen-containing rings significantly reduce lipophilicity and increase solubility, a key goal in modern drug design. The five-membered pyrrolidine ring is noted for its ability to efficiently explore pharmacophore space due to its non-planarity.[8]
Synthesis & Experimental Data: Functionalized azetidines and pyrrolidines can be synthesized through various cyclization strategies, such as the iodocyclisation of homoallylamines.[19] While fewer azetidine-containing drugs exist compared to pyrrolidines, their unique properties make them an attractive and growing area of research.[19]
| Parameter | This compound | Chiral Azetidinol/Pyrrolidinol | Rationale for Change |
| Ring Strain & Geometry | Low strain, defined chair | High strain (azetidine), defined envelope (pyrrolidine) | Drastically alter substituent vectors and molecular shape. |
| Metabolic Stability | Variable | Generally Enhanced[13] | Mitigate clearance and improve drug exposure. |
| Drug-like Properties | Good | Excellent (often improves solubility and permeability) | Optimize for key ADME parameters. |
Alternative D: Strategic Substitution - The Power of Fluorine
Instead of changing the core scaffold, one can strategically add substituents to modulate its properties. Fluorine is a particularly powerful tool in medicinal chemistry.[20][21][22]
Rationale & Impact:
-
Metabolic Blocking: A C-F bond is exceptionally strong and resistant to enzymatic cleavage. Placing a fluorine atom at a potential site of metabolism (a "metabolic soft spot") can significantly increase a compound's half-life.[20]
-
pKa Modulation: Fluorine's high electronegativity can lower the pKa of nearby basic groups, like the amine in the aminocyclohexanol scaffold. This can be used to fine-tune the ionization state of the molecule at physiological pH, impacting its permeability and target binding.
-
Conformational Control: Fluorine substitution can influence the conformational preference of the ring, a subtle but potentially powerful effect on biological activity.[20]
Synthesis & Experimental Data: The synthesis of fluorinated analogs requires specialized fluorination reagents and strategies. Late-stage fluorination is a particularly active area of research, allowing for the introduction of fluorine at the end of a synthetic sequence.
| Parameter | This compound | Fluorinated this compound | Rationale for Change |
| Metabolic Stability | Susceptible to oxidation | Enhanced at fluorinated position[20] | Increase in vivo half-life and exposure. |
| Acidity/Basicity | Standard pKa of amine | Lowered pKa of amine | Fine-tune ionization state for optimal ADME/potency. |
| Lipophilicity | Baseline | Increased (context-dependent)[23] | Modulate permeability and protein binding. |
Chapter 3: Decision-Making Framework and Protocols
The choice of an alternative building block is not arbitrary. It should be guided by the specific objectives of the drug discovery program. The following decision-making workflow can help guide this process.
Workflow for Scaffold Selection
Caption: A decision-making workflow for selecting an alternative chiral scaffold.
Exemplary Protocol: Synthesis of a cis-3-Aminocyclohexanol via β-Enaminoketone Reduction
This protocol is adapted from methodologies described for the synthesis of substituted 3-aminocyclohexanols and serves as a foundational procedure.[6] It demonstrates a reliable, non-asymmetric method to access the core scaffold, which can be adapted for asymmetric synthesis.
PART 1: Formation of the β-Enaminoketone
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4,4-dimethyl-1,3-cyclohexanedione (1.0 eq), benzylamine (1.05 eq), and toluene (approx. 0.2 M concentration).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting dione is consumed (typically 4-6 hours).
-
Workup: Allow the reaction to cool to room temperature. Remove the toluene under reduced pressure. The resulting crude solid can often be used directly or purified by recrystallization from a solvent system like CH₂Cl₂/hexane to yield the pure β-enaminoketone.[6]
PART 2: Dissolving Metal Reduction to cis-3-Aminocyclohexanol
Causality Note: The use of sodium in an alcohol/THF mixture provides dissolving electrons that reduce both the ketone and the enamine double bond. The stereochemical outcome (predominantly cis) is directed by the delivery of hydrogen from the less sterically hindered face.
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the β-enaminoketone (1.0 eq) in a mixture of dry tetrahydrofuran (THF) and isopropyl alcohol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Carefully add small pieces of sodium metal (approx. 10-15 eq) portion-wise, maintaining the temperature below 10 °C. The reaction will turn a deep blue color.
-
Quenching: Stir the reaction until all the sodium has been consumed and the blue color dissipates. Carefully quench the reaction by the slow addition of water, followed by saturated aqueous ammonium chloride solution.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection: The resulting N-benzyl protected amino alcohol can be deprotected via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final cis-3-aminocyclohexanol product.
-
Validation: The final product and all intermediates must be fully characterized by NMR spectroscopy (¹H, ¹³C), HRMS, and IR to confirm structure and purity.[6]
Conclusion
The this compound scaffold remains a cornerstone of medicinal chemistry, but rational drug design requires a broader palette of building blocks. By systematically considering alternatives such as cyclopentane analogs, heterocyclic bioisosteres, and strategically substituted derivatives, researchers can address specific design challenges related to potency, selectivity, ADME, and intellectual property. The alternatives presented in this guide—cyclopentanes for altered conformation and solubility, piperidines and smaller heterocycles for enhanced drug-like properties, and fluorinated analogs for metabolic stability—provide a validated toolkit for the modern drug hunter. Moving beyond the familiar is not just an exercise in novelty; it is a strategic imperative for the discovery of next-generation therapeutics.
References
- 1. This compound | High-Purity Chiral Building Block [benchchem.com]
- 2. Cas 1110772-22-9,this compound | lookchem [lookchem.com]
- 3. This compound | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 6982-42-9 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of functionalized delta-amino alcohol stereoisomers with a cyclopentane skeleton. Hydroxylated azidocarbanucleoside precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 10. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 11. Bioisosteres and Scaffold Hopping in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 14. 2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis. | Semantic Scholar [semanticscholar.org]
- 15. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. nbinno.com [nbinno.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pharmacyjournal.org [pharmacyjournal.org]
- 21. Selective fluorination in drug design and development: an overview of biochemical rationales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benthamscience.com [benthamscience.com]
- 23. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Asasymmetric Synthesis of Aminocyclohexanols
Chiral aminocyclohexanols are crucial building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Their rigid cyclohexane framework, coupled with the stereochemical arrangement of amino and hydroxyl groups, imparts specific conformations that are vital for molecular recognition and biological activity. Consequently, the development of efficient and highly stereoselective methods for their synthesis is a paramount objective in modern organic chemistry. This guide provides a comparative analysis of prominent catalytic systems for the asymmetric synthesis of aminocyclohexanols, offering insights into their performance, mechanistic underpinnings, and practical applications for researchers, scientists, and drug development professionals.
Introduction to Asymmetric Synthesis Strategies
The asymmetric synthesis of aminocyclohexanols can be broadly approached through two primary strategies: the enantioselective reduction of prochiral precursors, such as aminoketones or enaminones, and the kinetic resolution of racemic mixtures. The choice of catalyst is pivotal in dictating the efficiency and stereochemical outcome of these transformations. The major classes of catalysts employed include transition metal complexes (notably rhodium, ruthenium, and iridium), organocatalysts, and enzymes. Each class presents a unique set of advantages and limitations in terms of substrate scope, operational simplicity, and stereoselectivity.
Transition Metal Catalysis: A Powerful Tool for Asymmetric Hydrogenation
Transition metal-catalyzed asymmetric hydrogenation is one of the most efficient methods for the synthesis of chiral compounds.[1] Rhodium, ruthenium, and iridium complexes, featuring chiral phosphine ligands, have demonstrated exceptional performance in the synthesis of aminocyclohexanols.[2]
Rhodium-Based Catalysts
Rhodium catalysts, particularly those with chiral bisphosphine ligands like DuPhos and Josiphos, are highly effective for the asymmetric hydrogenation of enamides and β-enaminoketones.[1][3] These catalysts are known for their high reactivity and ability to achieve excellent enantioselectivities, often exceeding 99% ee.[4] The mechanism of rhodium-catalyzed hydrogenation can proceed through either an "unsaturated pathway" or a "dihydride pathway," with the operative pathway depending on the specific ligand and substrate.[5]
A key advantage of rhodium catalysts is their broad substrate scope.[6] For instance, rhodium complexes with (R)-SDP have been successfully used for the hydrogenation of (Z)-configured β-branched simple enamides, yielding β-stereogenic amines with high enantioselectivities (88–96% ee).[6]
Ruthenium-Based Catalysts
Ruthenium catalysts, often employed in transfer hydrogenation reactions, offer a practical alternative to high-pressure hydrogenation. Chiral ruthenium complexes can facilitate the dynamic kinetic resolution of racemic allylic alcohols, providing access to chiral amino acid derivatives with multiple stereocenters.[7] Chemoenzymatic dynamic kinetic resolution of primary amines has also been achieved by combining a ruthenium-catalyzed racemization with a lipase-catalyzed resolution, affording a single enantiomer of the corresponding amide in high yield and enantioselectivity.[8]
Cobalt-Based Catalysts
Recent advancements have seen the emergence of cobalt-based catalysts as a more sustainable alternative to precious metal catalysts. Cobalt complexes have been successfully applied in the asymmetric hydrogenation of C=O bonds in α-primary amino ketones, affording chiral vicinal amino alcohols with up to 99% ee.[9] Mechanistic studies suggest a non-redox cobalt(II) catalytic cycle.[9]
Organocatalysis: A Metal-Free Approach
Organocatalysis has gained significant traction as a powerful, metal-free strategy for asymmetric synthesis.[10][11][12] Chiral primary and secondary amines, such as proline and its derivatives, are among the most widely used organocatalysts.[13][14] They operate through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.[14]
Prolinamides derived from 2-aminocyclohexanols have been developed as effective organocatalysts for asymmetric aldol reactions, demonstrating the utility of the target molecule in its own synthesis.[15] These catalysts can achieve excellent diastereo- and enantioselectivities (up to >99:1 dr and >99% ee).[15] While proline itself is a foundational organocatalyst, more complex derivatives like diphenylprolinol silyl ethers often exhibit superior reactivity and stereoselectivity in reactions such as Michael additions.[13][14] Chiral phosphoric acids have also emerged as powerful organocatalysts for the asymmetric N–H insertion reaction of α-carbonyl sulfoxonium ylides to produce α-aryl glycines.[16]
Enzymatic Catalysis: The Power of Biocatalysis
Enzymes offer unparalleled selectivity and operate under mild reaction conditions, making them an attractive option for asymmetric synthesis. Lipases, in particular, are widely used for the kinetic resolution of racemic aminocyclohexanols and their derivatives.[17] For example, Candida antarctica lipase B (CALB) has been successfully employed in the kinetic resolution of carbocyclic β-amino esters.[17]
Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, allows for theoretical yields of up to 100%.[18][19] Chemoenzymatic DKR of primary amines has been achieved by coupling a ruthenium-catalyzed racemization with a lipase-catalyzed resolution.[8] A double enzymatic kinetic resolution approach, using chiral organic carbonates as acyl donors, has also been developed for the simultaneous resolution of chiral amines and alcohols.[20]
Performance Comparison of Catalytic Systems
To provide a clear comparison, the following table summarizes the performance of representative catalysts in the asymmetric synthesis of aminocyclohexanol derivatives.
| Catalyst Type | Representative Catalyst/Ligand | Substrate Type | Reaction Type | Yield (%) | ee (%) | dr | Reference |
| Transition Metal | |||||||
| Rhodium | Rh/(R)-SDP | β-branched enamides | Asymmetric Hydrogenation | Quantitative | 88-96 | - | [6] |
| Cobalt | Co/(R,R)-iPr-DuPhos | α-primary amino ketones | Asymmetric Hydrogenation | High | up to 99 | - | [9] |
| Organocatalyst | |||||||
| Prolinamide | Prolinamide from (1R,2R)-2-aminocyclohexanol | Ketones and Aldehydes | Aldol Reaction | High | >99 | >99:1 | [15] |
| Diphenylprolinol Silyl Ether | (S)-Diphenylprolinol TMS Ether | Aldehydes and Nitroalkenes | Michael Addition | 82 | 99 | 94:6 | [13] |
| Enzyme | |||||||
| Lipase | Candida antarctica Lipase B (CALB) | Racemic β-amino esters | Kinetic Resolution | - | >99 | - | [17] |
| Chemoenzymatic | Ru-catalyst + CALB | Racemic primary amines | Dynamic Kinetic Resolution | High | High | - | [8] |
Experimental Protocols
Representative Protocol for Organocatalyzed Asymmetric Aldol Reaction[15]
This protocol describes the asymmetric aldol reaction between an aromatic aldehyde and a ketone using a prolinamide catalyst derived from 2-aminocyclohexanol.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ketone (2.0 mmol)
-
Prolinamide catalyst (0.1 mmol, 10 mol%)
-
Solvent (e.g., Toluene)
-
Trifluoroacetic acid (TFA) (if required)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aromatic aldehyde (1.0 mmol) in the chosen solvent (2 mL) is added the ketone (2.0 mmol) and the prolinamide catalyst (0.1 mmol).
-
The reaction mixture is stirred at the specified temperature (e.g., room temperature) for the required time, monitoring the progress by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired aldol product.
-
The diastereomeric ratio (dr) is determined by 1H NMR spectroscopy of the crude reaction mixture.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Mechanistic Insights and Catalyst Design
The stereochemical outcome of these catalytic reactions is governed by the formation of specific transition states. Understanding these mechanisms is crucial for catalyst design and optimization.
Transition Metal Catalysis Workflow
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetric Ruthenium-Catalyzed Hydroalkylation of Racemic Allylic Alcohols for the Synthesis of Chiral Amino Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 9. Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Transaminase‐Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N‐Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mild dynamic kinetic resolution of amines by coupled visible-light photoredox and enzyme catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
A Researcher's Guide to Absolute Configuration Determination of Aminocyclohexanol Derivatives: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is not merely a structural detail but a critical determinant of its biological activity. For chiral molecules such as aminocyclohexanol derivatives, which are pivotal scaffolds in numerous pharmaceuticals, enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, the unambiguous assignment of their absolute configuration is a cornerstone of chemical research and a regulatory necessity.
This guide provides an in-depth comparison of the definitive method for absolute configuration determination, single-crystal X-ray crystallography, with powerful spectroscopic alternatives—Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate technique for their specific aminocyclohexanol derivative, balancing the need for unequivocal proof with practical experimental considerations.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is widely regarded as the most reliable and unambiguous method for determining the absolute configuration of chiral molecules.[1] This technique provides a direct visualization of the molecule's three-dimensional structure by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.
The Principle of Anomalous Dispersion
The ability of X-ray crystallography to determine absolute configuration hinges on the phenomenon of anomalous dispersion (or resonant scattering).[2] Under normal scattering conditions, the intensities of reflections from a crystal and its inverted image are identical, a principle known as Friedel's Law. However, when the energy of the incident X-rays is near the absorption edge of an atom in the crystal, a phase shift occurs in the scattered X-rays. This breaks Friedel's Law, leading to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l).[3] By analyzing these intensity differences, the absolute arrangement of atoms in the crystal lattice can be determined.
The magnitude of the anomalous scattering effect is dependent on the atomic number of the elements present in the molecule and the wavelength of the X-ray radiation used. While the presence of "heavy" atoms (e.g., bromine, chlorine) can enhance this effect, modern diffractometers and computational methods often allow for the determination of the absolute configuration of light-atom molecules, such as many aminocyclohexanol derivatives, with high confidence.[4]
Experimental Workflow: From Molecule to Absolute Configuration
The journey from a purified aminocyclohexanol derivative to its absolute configuration via X-ray crystallography is a multi-step process that demands meticulous execution.
-
Crystallization: This is often the most challenging step. The goal is to grow a single, well-ordered crystal of the aminocyclohexanol derivative suitable for diffraction.
-
Starting Material: Ensure the compound is of high purity (>98%).
-
Screening: Employ various crystallization techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), and cooling of a saturated solution.[5] Screen a wide range of solvents and solvent mixtures. For aminocyclohexanols, which can be polar, consider solvents like methanol, ethanol, acetone, ethyl acetate, and their mixtures with less polar solvents like hexane or dichloromethane. Co-crystallization with a chiral compound of known configuration can also be a powerful strategy.[6]
-
Optimization: Once initial crystals ("hits") are obtained, optimize the conditions (e.g., temperature, concentration, precipitant concentration) to grow larger, higher-quality crystals.
-
-
Crystal Mounting and Data Collection:
-
A suitable crystal (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.[7]
-
For data collection at low temperatures (around 100 K) to minimize radiation damage, the crystal is flash-cooled in a stream of cold nitrogen after being treated with a cryoprotectant.[8]
-
The mounted crystal is placed in an X-ray diffractometer, and a full sphere of diffraction data is collected. It is crucial to collect Friedel pairs for absolute configuration determination.
-
-
Data Processing and Structure Solution:
-
The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors.
-
The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
-
Structure Refinement and Absolute Configuration Determination:
-
The atomic coordinates and displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
The absolute configuration is determined by refining the Flack parameter (x) or by calculating the Hooft parameter (y).[9][10]
-
Flack Parameter (x): This parameter is refined against the diffraction data and ideally converges to a value close to 0 for the correct enantiomer or close to 1 for the inverted structure. A value near 0.5 may indicate racemic twinning.[10] The associated standard uncertainty (s.u.) is critical; a small s.u. lends high confidence to the assignment.[11]
-
Hooft Parameter (y): This is an alternative parameter based on Bayesian statistics applied to Bijvoet pairs and can be more reliable in cases of weak anomalous scattering.[9]
-
-
Case Study Example: N-Protected 1-Aminocyclohexaneacetic Acid Derivative
In a study of N-protected derivatives of 1-aminocyclohexaneacetic acid, the crystal structure of 2-[1-(pyrazine-2-amido)cyclohexyl]acetic acid was determined.[7][12] The crystallographic data for this compound provides a practical example of the output of an X-ray diffraction experiment.
| Crystallographic Parameter | Value |
| Chemical Formula | C₁₃H₁₇N₃O₃ |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Flack Parameter | 0.2 (14) |
| Friedel Pairs | 1585 |
Table 1: Selected crystallographic data for an aminocyclohexane derivative.[7][12]
In this case, the Flack parameter of 0.2 with a standard uncertainty of 1.4 is inconclusive on its own. The large uncertainty indicates that the anomalous scattering signal from the light atoms (C, H, N, O) with Mo radiation was not strong enough for a definitive assignment. This highlights a crucial point: for light-atom structures, using Cu Kα radiation (λ = 1.5418 Å) is often preferred as it enhances the anomalous scattering effect for atoms like oxygen.
Spectroscopic Alternatives: When Crystallization is a Bottleneck
While X-ray crystallography is the gold standard, obtaining suitable crystals can be a significant hurdle, especially for oils or amorphous solids.[13] In such cases, spectroscopic techniques performed in solution offer powerful alternatives.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[14] This results in a spectrum with positive and negative bands that is unique to a specific enantiomer—its mirror image will produce a VCD spectrum that is opposite in sign at all frequencies.
The power of VCD lies in its combination with quantum chemical calculations.[15] By comparing the experimentally measured VCD spectrum with the spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for a chosen enantiomer, the absolute configuration can be confidently assigned.
-
Sample Preparation: Dissolve 5-15 mg of the aminocyclohexanol derivative in a suitable solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of about 0.1 M.[13][14]
-
Spectral Acquisition: Record the VCD and IR spectra using a dedicated VCD spectrometer. Data acquisition can take several hours to achieve a good signal-to-noise ratio.[13]
-
Computational Modeling:
-
Perform a conformational search for one enantiomer of the molecule to identify all low-energy conformers.
-
For each conformer, perform geometry optimization and frequency calculations using DFT (e.g., at the B3LYP/6-31G(d) level of theory).
-
Calculate the VCD and IR spectra for each conformer.
-
-
Spectral Comparison and Assignment:
-
Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.
-
Compare the experimental VCD spectrum with the calculated spectrum for one enantiomer and its mirror image. A good match in the signs and relative intensities of the major bands allows for an unambiguous assignment of the absolute configuration.[16]
-
NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method)
The Mosher's ester analysis is a well-established NMR-based method for determining the absolute configuration of secondary alcohols and amines.[17] This technique involves the derivatization of the chiral substrate with both enantiomers of a chiral derivatizing agent (CDA), typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA or Mosher's acid).
This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, crucially, different NMR spectra.[18] By analyzing the differences in the chemical shifts (Δδ = δS - δR) of protons near the stereocenter in the two diastereomeric esters, the absolute configuration can be deduced.
-
Derivatization: React two separate aliquots of the aminocyclohexanol with (R)-MTPA chloride and (S)-MTPA chloride, respectively, to form the corresponding diastereomeric amides (or esters if the hydroxyl group is derivatized).
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.
-
Data Analysis:
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift differences (Δδ) for protons on either side of the newly formed stereocenter.
-
Based on the established conformational model of the MTPA amides/esters, a consistent pattern of positive and negative Δδ values reveals the absolute configuration of the original aminocyclohexanol.[19]
-
Comparative Guide: Choosing the Right Tool for the Job
The choice between X-ray crystallography, VCD, and Mosher's method depends on a variety of factors, including the physical nature of the sample, available instrumentation, and the desired level of certainty.
| Feature | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR with Chiral Derivatizing Agents |
| Principle | Anomalous dispersion of X-rays | Differential absorption of polarized IR light | Formation of diastereomers with distinct NMR spectra |
| Sample State | Single crystal | Solution (or neat liquid) | Solution |
| Sample Amount | < 1 mg (for a good crystal) | 5-15 mg | 1-5 mg per derivative |
| Non-destructive? | Yes (crystal is recovered) | Yes (sample is recoverable) | No (sample is chemically modified) |
| Experimental Time | Days to weeks (for crystallization and data collection) | 4-12 hours (for spectral acquisition) | 4-8 hours (for reactions and NMR) |
| Key Requirement | High-quality single crystal | Chiral molecule (no chromophore needed) | Reactive group (-OH, -NH₂) |
| Confidence Level | Unambiguous ("gold standard") | High (with good computational match) | High (with clear Δδ pattern) |
| Main Limitation | Crystallization can be difficult or impossible | Requires access to VCD spectrometer and computational resources | Potential for kinetic resolution or side reactions |
Table 2: Comparative overview of methods for absolute configuration determination.
Decision-Making Framework
To assist in selecting the most suitable method for your aminocyclohexanol derivative, the following flowchart provides a logical decision-making process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Absolute configuration - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformation and crystal structures of 1-aminocyclohexaneacetic acid (β3,3Ac6c) in N-protected derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 9. Glossary | OlexSys [olexsys.org]
- 10. Flack parameter - Wikipedia [en.wikipedia.org]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biotools.us [biotools.us]
- 17. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Chiral Resolution of Aminocyclohexanols: A Comparative Analysis of Common Resolving Agents
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Chirality in Aminocyclohexanol Scaffolds
Chiral aminocyclohexanols are privileged structural motifs in medicinal chemistry, forming the backbone of numerous pharmaceuticals and bioactive molecules. The specific stereochemistry of these compounds is often intrinsically linked to their pharmacological activity and safety profile, with different enantiomers potentially exhibiting vastly different, and sometimes deleterious, effects. Consequently, the efficient and scalable resolution of racemic aminocyclohexanols into their constituent enantiomers is a cornerstone of modern drug development and asymmetric synthesis.
This guide provides an in-depth, objective comparison of the efficacy of three widely-used chiral resolving agents for aminocyclohexanols: tartaric acid , mandelic acid , and camphorsulfonic acid . Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers in selecting and optimizing their chiral resolution strategies.
The Foundation: Chiral Resolution by Diastereomeric Salt Formation
The most prevalent method for the chiral resolution of racemic compounds like aminocyclohexanols is the formation of diastereomeric salts.[1] This technique leverages the reaction of a racemic mixture with a single, pure enantiomer of a chiral resolving agent. While enantiomers possess identical physical properties, the resulting diastereomeric salts do not and, crucially, exhibit different solubilities in a given solvent system.[2][3] This disparity in solubility allows for the selective crystallization of the less soluble diastereomer, which can then be physically separated. Subsequent liberation of the resolving agent yields the desired enantiomerically enriched aminocyclohexanol.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Comparative Analysis of Chiral Resolving Agents
The choice of resolving agent is paramount to the success of a chiral resolution. The ideal agent should form well-defined, crystalline salts with the racemate and exhibit a significant difference in the solubilities of the resulting diastereomers.[4] Below, we compare the structural features and performance of tartaric acid, mandelic acid, and camphorsulfonic acid in the context of aminocyclohexanol resolution.
Resolving Agent Profiles
-
Tartaric Acid: A naturally abundant and cost-effective dicarboxylic acid, tartaric acid and its derivatives are workhorses in industrial chiral resolutions.[2] The presence of two carboxylic acid groups and two hydroxyl groups allows for the formation of a robust three-dimensional hydrogen-bonding network within the crystal lattice of the diastereomeric salt, which can lead to excellent chiral recognition.[5]
-
Mandelic Acid: This alpha-hydroxy acid possesses a phenyl group, which can participate in π-π stacking interactions in addition to hydrogen bonding. These multiple interaction points can lead to highly selective recognition and the formation of stable, easily crystallizable diastereomeric salts.[6]
-
Camphorsulfonic Acid (CSA): A strong acid derived from camphor, CSA's rigid, bicyclic structure provides a well-defined steric environment that can induce a high degree of discrimination between enantiomers.[6] Its high acidity ensures efficient salt formation with basic amines.
Performance Data for Aminocyclohexanol Resolution
The following table summarizes experimental data for the resolution of aminocyclohexanol derivatives using the three resolving agents. It is important to note that these results are compiled from different studies and may not represent a direct, side-by-side comparison under identical conditions. However, they provide a valuable benchmark for the expected efficacy of each agent.
| Resolving Agent | Aminocyclohexanol Derivative | Yield | Enantiomeric/Diastereomeric Purity | Reference |
| L-(+)-Tartaric acid | (±)-trans-1,2-Diaminocyclohexane | 90% | >99% ee | [7] |
| Di-p-toluoyl-L-tartaric acid | (±)-trans-2-Benzylaminocyclohexanol | 92% | 99.5% de | [8] |
| (R)-Mandelic acid | (±)-trans-2-(N-benzyl)amino-1-cyclohexanol | High | >99% ee | [9] |
| (1S)-(+)-10-Camphorsulfonic acid | N-protected aminocyclohexanol derivative | - | 95% ee (after recrystallization) | [10] |
The Mechanism of Chiral Recognition: A Deeper Dive
The efficacy of a chiral resolving agent is rooted in its ability to form diastereomeric salts with significantly different crystal lattice energies. This difference is a direct consequence of the distinct three-dimensional arrangement of intermolecular interactions between the resolving agent and each enantiomer of the aminocyclohexanol.
Key interactions governing chiral recognition include:
-
Ionic Interactions: The primary interaction is the acid-base reaction between the carboxylic or sulfonic acid of the resolving agent and the amino group of the aminocyclohexanol.
-
Hydrogen Bonding: The hydroxyl and amino groups of the aminocyclohexanol, along with the functional groups of the resolving agent (hydroxyls, carbonyls), create a network of hydrogen bonds. The precise geometry and strength of this network differ for each diastereomer, influencing crystal packing and stability.[5][11]
-
Steric Hindrance and van der Waals Interactions: The three-dimensional shape of both the resolving agent and the aminocyclohexanol dictates how they pack in the crystal lattice. Favorable steric interactions lead to a more stable, less soluble salt.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Importance of Hydrogen-Bonding Sites in the Chiral Recognition Mechanism Between Racemic D3 Terbium(III) Complexes and Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chiral resolution with frozen aqueous amino acids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Benchmarking (1R,3S)-3-Aminocyclohexanol: A Comparative Guide to Chiral Synthons for Piperidine Synthesis
Introduction
The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as the most prevalent nitrogen-containing heterocycle in FDA-approved pharmaceuticals. Its conformational pre-organization and ability to engage in critical hydrogen bonding interactions make it a privileged structure in drug design. The stereochemical configuration of substituents on the piperidine ring is often paramount to biological activity, demanding precise and efficient methods for asymmetric synthesis. The selection of a chiral synthon—an enantiomerically pure building block—is a critical strategic decision that dictates the efficiency, cost, and scalability of a synthetic route.
This guide provides an in-depth technical comparison of (1R,3S)-3-aminocyclohexanol, a versatile yet underexplored chiral synthon, against established alternatives for the synthesis of enantiopure piperidines. We will dissect the mechanistic rationale behind different synthetic strategies, present detailed experimental protocols, and offer a quantitative performance benchmark to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
Part 1: The this compound Strategy: A Bifunctional Approach to Piperidine Scaffolds
This compound presents a compelling starting point for piperidine synthesis. Its rigid cyclohexane framework holds a primary amine and a secondary alcohol in a defined cis-1,3-stereochemical relationship. This bifunctionality allows for a streamlined intramolecular cyclization strategy, effectively "folding" the six-membered carbocycle into the target heterocycle.
Causality of the Experimental Design: The core strategy involves transforming the hydroxyl group into a suitable leaving group, which then undergoes an intramolecular nucleophilic substitution by the amine. To prevent undesired intermolecular side reactions and to control the reactivity, the amine is first protected with a group like tert-butoxycarbonyl (Boc). The choice of tosylate (Ts) as a leaving group for the alcohol is deliberate; it is readily formed and highly reactive, facilitating an efficient intramolecular S(_N)2 reaction to forge the piperidine ring. This sequence transforms the starting carbocycle into a bicyclic intermediate, which, after deprotection, yields the desired piperidine core.
Experimental Protocol: Synthesis of a Chiral Piperidine Core from this compound
This protocol details a representative transformation involving N-protection, O-activation, and intramolecular cyclization.
Step 1: N-Protection of this compound
-
Dissolve this compound (1.15 g, 10 mmol) in a 1:1 mixture of dioxane and water (40 mL) in a 100 mL round-bottom flask.
-
Add sodium bicarbonate (1.68 g, 20 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc(_2)O, 2.40 g, 11 mmol) in dioxane (10 mL) dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor reaction completion via Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate to yield the crude N-Boc protected amino alcohol. Purify by flash column chromatography.
Step 2: O-Tosylation (Activation of the Hydroxyl Group)
-
Dissolve the purified N-Boc intermediate (2.15 g, 10 mmol) in pyridine (20 mL) in a 100 mL round-bottom flask and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 2.10 g, 11 mmol) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 6 hours.
-
Pour the reaction mixture into 100 mL of ice-water and extract with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate in vacuo to yield the activated tosylate, which is typically used in the next step without further purification.
Step 3: Intramolecular Cyclization and Deprotection
-
Dissolve the crude tosylate from the previous step in tetrahydrofuran (THF, 30 mL).
-
Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 0.48 g, 12 mmol) portion-wise at 0 °C to facilitate cyclization.
-
Allow the reaction to stir at room temperature for 12 hours.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with diethyl ether (3 x 30 mL). Dry the combined organic layers and concentrate under reduced pressure. The crude product is the N-Boc protected bicyclic piperidine derivative.
-
For deprotection, dissolve the crude cyclized product in dichloromethane (DCM, 20 mL) and add trifluoroacetic acid (TFA, 7.7 mL, 100 mmol) dropwise at 0 °C.
-
Stir at room temperature for 2 hours, then concentrate under reduced pressure.
-
Dissolve the residue in water and basify to pH > 10 with 2 M NaOH. Extract with DCM (3 x 30 mL), dry the combined organic layers, and concentrate to yield the final piperidine product.
Part 2: Comparative Analysis of Alternative Chiral Synthons
To properly benchmark this compound, it must be compared against other widely-used synthons, each representing a different strategic philosophy in asymmetric synthesis.
L-Pipecolic Acid: The Chiral Pool Approach
L-Pipecolic acid, the higher homolog of proline, is a readily available and inexpensive starting material from the chiral pool.[1] Its inherent piperidine ring and defined stereocenter at C2 make it an attractive precursor for 2-substituted piperidines.
-
Strategy: The synthesis typically involves functional group manipulation of the existing carboxylic acid. This can include reduction to the corresponding alcohol (2-piperidinemethanol) or conversion to other functional handles for elaboration.[2]
-
Advantages: Low cost, high enantiopurity, and a pre-formed piperidine ring.
-
Disadvantages: The synthetic sequence can be longer if substitution is required at positions other than C2. The carboxylic acid often requires protection/activation steps.
L-Lysine: The Biosynthetic Precursor Approach
L-lysine is a natural amino acid that serves as the biosynthetic precursor to piperidine alkaloids.[3][4][5] Its carbon chain contains the necessary atoms to form the piperidine ring.
-
Strategy: The synthesis involves a sequence of reactions to cyclize the lysine backbone. This typically requires protection of the two amino groups, selective functionalization, and then cyclization, often via Dieckmann condensation or reductive amination of a keto-ester intermediate.[6][7]
-
Advantages: Inexpensive, readily available, and offers a route to variously substituted piperidines.
-
Disadvantages: Requires careful management of multiple functional groups, often leading to longer synthetic sequences with protection/deprotection steps.[8]
Phenylglycinol-derived Lactams: The Chiral Auxiliary Approach
This powerful strategy uses a chiral auxiliary, (R)- or (S)-phenylglycinol, to control the stereochemistry of the piperidine ring formation.[9]
-
Strategy: The chiral amino alcohol is condensed with a δ-oxo acid to form a bicyclic oxazolopiperidone lactam. The phenyl group of the auxiliary directs the stereoselective introduction of substituents via enolate alkylation. Subsequent removal of the auxiliary reveals the enantiopure substituted piperidine.[9]
-
Advantages: Highly versatile for creating complex substitution patterns with excellent stereocontrol. Both enantiomeric series are accessible.
-
Disadvantages: The chiral auxiliary must be added and later removed, adding steps to the overall synthesis. The cost of the auxiliary can be a factor.
Biocatalytic & Chemo-enzymatic Strategies
Modern biocatalysis offers highly selective methods for creating chiral piperidines, often under mild, environmentally friendly conditions.[10]
-
Strategy: A common approach is the asymmetric amination of a prochiral piperidone using an ω-transaminase (TA) enzyme.[11] This directly installs a chiral amine with high enantiomeric excess (e.e.). Chemo-enzymatic cascades can further combine chemical steps with biocatalytic transformations to access complex targets.[10]
-
Advantages: Exceptional enantioselectivity (>99% e.e. is common), mild reaction conditions (aqueous buffer, room temperature), and reduced environmental impact.[11][12]
-
Disadvantages: Requires specialized enzymes, which may have limited substrate scope or require protein engineering for optimal performance. The need for co-factors and specific buffer conditions can add complexity to the process.
Part 3: Performance Benchmark: A Head-to-Head Comparison
The optimal choice of a chiral synthon is context-dependent, balancing factors like cost, scalability, and the specific substitution pattern of the target molecule. The following table provides a semi-quantitative comparison of the discussed strategies.
| Chiral Synthon / Strategy | Typical No. of Steps | Stereocontrol | Versatility / Scope | Starting Material Cost | Scalability |
| This compound | 3-5 | Excellent (Substrate control) | Moderate; best for specific substitution patterns derived from the synthon's core. | Moderate | Good |
| L-Pipecolic Acid | 2-6 | Excellent (Inherent) | Good for 2-substituted piperidines; less direct for other patterns.[13] | Low | Excellent |
| L-Lysine | 4-8 | Good to Excellent | High; can be adapted for various substitution patterns.[6] | Very Low | Moderate to Good |
| Phenylglycinol Lactam | 4-7 (incl. aux. removal) | Excellent (Auxiliary control) | Very High; allows for iterative, controlled installation of multiple stereocenters.[9] | Moderate to High | Moderate |
| Biocatalysis (Transaminase) | 1-2 | Exceptional (>99% e.e.) | Substrate-dependent; best for installing chiral amine centers.[11] | Low (substrate), High (enzyme) | Good (Process dependent) |
-
For Direct Access to 2-Substituted Piperidines: L-Pipecolic acid remains a highly efficient and cost-effective choice, leveraging the "chiral pool" to its fullest extent.[13]
-
For Complex, Polysubstituted Piperidines: The phenylglycinol-derived lactam methodology offers unparalleled control and versatility, making it a preferred choice in complex target-oriented synthesis despite the added steps.[9]
-
For Rapid Access to Enantiopure Aminopiperidines: Biocatalytic transamination is a game-changer, providing exceptionally high enantiopurity in a single step and aligning with green chemistry principles.[11] This is particularly valuable for producing key pharmaceutical intermediates like (R)-3-amino-1-Boc-piperidine.[11]
-
For Novel Scaffolds with 1,3-Functionality: This compound occupies a valuable niche. Its rigid stereochemistry offers a unique and direct route to piperidines with a specific conformational and functional arrangement that can be difficult to access through other means. The intramolecular cyclization strategy is elegant and efficient for building bicyclic systems or piperidines with functionality derived from the original carbocyclic core.
Ultimately, there is no single "best" synthon. A thoughtful analysis of the target molecule's structure, coupled with considerations of cost, timeline, and available resources, is essential. This compound provides a powerful and direct entry into a specific, pharmaceutically relevant region of chemical space. This guide serves as a framework for strategic planning, enabling chemists to select the most logical and efficient path toward the stereoselective synthesis of valuable piperidine-containing molecules.
References
- 1. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The conversion of lysine into piperidine, cadaverine, and pipecolic acid in the brain and other organs of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral oxazolopiperidone lactams: versatile intermediates for the enantioselective synthesis of piperidine-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 12. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Operational Guide for the Proper Disposal of (1R,3S)-3-Aminocyclohexanol
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (1R,3S)-3-Aminocyclohexanol. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting environmental integrity. The information herein is intended for researchers, scientists, and drug development professionals trained in handling hazardous chemical substances.
Core Principle: Hazard-Centric Waste Management
The disposal protocol for any chemical is fundamentally dictated by its inherent hazards. This compound is a solid substance that presents multiple health risks upon exposure.[1] A thorough understanding of these risks is the non-negotiable first step in its safe management. The primary directive is to treat all waste streams containing this compound—whether pure, in solution, or as contaminated labware—as hazardous waste.
Hazard Identification
This compound is classified with the following hazards, which inform all handling and personal protective equipment (PPE) requirements.[1]
| Hazard Statement | Description | GHS Code | Source |
| Skin Irritation | Causes skin irritation upon contact. | H315 | [1] |
| Eye Irritation | Causes serious eye irritation. | H319 | [1] |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | H335 | [1] |
This table summarizes the known health hazards associated with this compound, necessitating stringent safety precautions.
Regulatory Framework
In the United States, the management of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] This "cradle-to-grave" system mandates the proper identification, handling, storage, and disposal of hazardous materials.[2] All procedures outlined in this guide are designed to comply with these federal standards. Institutions may be subject to additional state and local regulations.
Pre-Disposal Safety Protocol: PPE and Engineering Controls
Prior to handling this compound for any purpose, including disposal, the following engineering controls and Personal Protective Equipment (PPE) must be in place.
Engineering Controls
-
Ventilation: All handling and transfer of this compound, especially the solid form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5]
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[4][6]
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is detailed below.
| PPE Category | Specification | Rationale and Citation |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles or glasses with side shields. A face shield is recommended when handling larger quantities or if there is a significant splash risk. | Protects against eye irritation (H319). Required by OSHA 29 CFR 1910.133.[4][6] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Protects against skin irritation (H315). Glove material must be selected based on chemical compatibility and breakthrough time.[4][7] Always inspect gloves for degradation or punctures before use. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Prevents incidental skin contact.[4] |
| Respiratory Protection | Not typically required when using a fume hood. If work outside a hood is unavoidable, a NIOSH-approved respirator may be necessary. | Protects against respiratory irritation (H335).[8] |
Spill Management Protocol
Accidental spills must be managed immediately and safely. The procedure differs for minor and major spills.
-
Minor Spill (Contained, small quantity, no immediate personnel risk):
-
Alert & Secure: Alert personnel in the immediate area. Restrict access.
-
Don PPE: Ensure appropriate PPE is worn before cleanup.
-
Contain & Absorb: Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[4][9] Do not use combustible materials like paper towels for the initial absorption.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]
-
Decontaminate: Clean the spill area with a suitable solvent or detergent solution, followed by water.[5][10] All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to the laboratory supervisor and Environmental Health & Safety (EHS) department.
-
-
Major Spill (Large quantity, airborne dust, risk to personnel):
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the fire alarm or emergency response system and notify EHS and emergency personnel.
-
Isolate: Close doors to the affected area to contain vapors or dust.
-
Await Response: Do not attempt to clean up a major spill. Await the arrival of trained emergency responders.
-
Step-by-Step Disposal Workflow
The proper disposal of this compound requires a systematic approach, from the point of generation to final collection. This workflow ensures that all waste streams are handled safely and in compliance with regulations.
Disposal Decision Workflow Diagram
The following diagram illustrates the procedural flow for managing waste containing this compound.
Caption: Decision workflow for the disposal of this compound waste.
Detailed Disposal Procedures
A. Unused or Expired Solid this compound:
-
Characterize as Hazardous Waste: Any unused or unwanted this compound must be treated as hazardous waste.[2]
-
Containerize: If possible, keep the chemical in its original, labeled container.[11] If not, transfer it to a new, clean, and chemically compatible container with a secure, tight-fitting lid. The container must be suitable for solids and not leak.
-
Label: Affix a completed hazardous waste tag to the container. The label must include:[5][12]
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
Associated Hazards: "Irritant"
-
Accumulation Start Date
-
-
Store: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA).[5] Ensure it is stored separately from incompatible materials, such as strong oxidizing agents.[6]
B. Contaminated Labware and Debris (Gloves, Wipes, Weigh Boats, etc.):
-
Segregate: Collect all items grossly contaminated with this compound separately from regular trash.
-
Containerize: Place contaminated solid debris into a designated, leak-proof hazardous waste container, such as a plastic pail or a properly sealed bag.
-
Label: Label the container clearly as "Hazardous Waste" and list the chemical contaminant: "this compound Contaminated Debris."[5]
-
Store: Store the container in the SAA. Keep the container closed at all times except when adding waste.[2]
C. Solutions Containing this compound:
-
Segregate: Do not mix this waste stream with other incompatible liquid wastes.
-
Containerize: Collect the liquid waste in a designated, chemically compatible, and shatter-resistant container (e.g., a plastic carboy) with a secure, screw-top cap.[12]
-
Label: Label the container with a hazardous waste tag. Critically, you must list all chemical components of the solution and their approximate percentages.[12] For example: "Hazardous Waste: Water (90%), Methanol (5%), this compound (5%)."
-
Store: Keep the container tightly sealed and stored within secondary containment (e.g., a spill tray) in the SAA to prevent spills.[12][13]
Final Disposal
Once a waste container is full or has been in the SAA for the maximum allowed time per institutional policy, arrange for its collection. Contact your institution's EHS department or licensed hazardous waste disposal contractor for pickup.[3][5] Do not, under any circumstances, dispose of this compound or its contaminated materials in the regular trash or down the sanitary sewer.[12]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. pfw.edu [pfw.edu]
- 3. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. jk-sci.com [jk-sci.com]
- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. cabrillo.edu [cabrillo.edu]
A Senior Scientist's Guide to Personal Protective Equipment for Handling (1R,3S)-3-Aminocyclohexanol
As researchers and drug development professionals, our work with novel chemical entities like (1R,3S)-3-Aminocyclohexanol is foundational to innovation. This chiral building block, with its unique stereochemistry, offers significant potential in synthetic organic chemistry. However, realizing this potential requires an unwavering commitment to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the specific hazards of this compound. Our goal is to empower you with the knowledge to create a self-validating system of safety for every manipulation.
Hazard Identification: The "Why" Behind the Protocol
Understanding the intrinsic hazards of a chemical is the critical first step in developing a robust safety plan. This compound is a solid compound that presents a clear set of risks upon exposure.[1] According to supplier safety data, it is classified with the following hazard statements:
-
H315: Causes skin irritation. [1] This indicates that direct contact with the solid or solutions can lead to inflammation, redness, or discomfort.
-
H319: Causes serious eye irritation. [1] The eyes are particularly vulnerable. Exposure to dust or splashes can result in significant, potentially damaging, irritation.
-
H335: May cause respiratory irritation. [1] As a solid, the primary inhalation risk stems from airborne dust generated during weighing or transfer. This can irritate the nose, throat, and lungs.[1]
These three hazard points form the basis of our PPE strategy. Every piece of equipment and every procedural step is designed to mitigate these specific risks.
The Hierarchy of Controls: A Proactive Safety Framework
Before we even consider PPE, we must apply the hierarchy of controls, a fundamental principle of laboratory safety. PPE is the last line of defense, not the first.[2]
-
Elimination/Substitution: In a research context, eliminating or substituting the specific this compound molecule is generally not feasible.
-
Engineering Controls: This is our most effective tool. Handling this compound within a certified chemical fume hood is mandatory. A fume hood contains airborne dust and prevents systemic exposure, directly addressing the H335 respiratory hazard.[3]
-
Administrative Controls: These are the protocols and safe work practices you establish, such as this guide. Proper training, clear signage, and minimizing the quantities handled at any one time are crucial administrative controls.
-
Personal Protective Equipment (PPE): This is the final barrier between you and the chemical. It is designed to protect you when engineering and administrative controls might fail or are insufficient.
The following workflow illustrates this decision-making process.
Caption: Workflow for establishing safety controls when handling this compound.
Core PPE Protocols for this compound
Based on the hazard assessment, the following PPE is mandatory for all handling procedures.
| PPE Component | Specification | Rationale and Justification |
| Eye/Face Protection | ANSI Z87.1 or EN166 compliant safety goggles. Face shield required when handling >25g. | Addresses H319 (Serious Eye Irritation). Goggles provide a full seal to protect against airborne dust and accidental splashes. A face shield offers an additional layer of protection for the entire face during larger-scale operations. |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). | Addresses H315 (Skin Irritation). Nitrile provides good chemical resistance. Always inspect gloves for defects before use. Change gloves immediately if contact is suspected or after a maximum of 30-60 minutes of use.[2] |
| Body Protection | Long-sleeved, fully-fastened laboratory coat. | Addresses H315 (Skin Irritation). Protects skin and personal clothing from contamination by dust or spills. |
| Respiratory Protection | NIOSH-approved N95 respirator or equivalent. | Addresses H335 (Respiratory Irritation). Required only if engineering controls (fume hood) are unavailable or confirmed to be insufficient. Its use must be part of a formal respiratory protection program.[3] |
Procedural Guidance: From Benchtop to Disposal
Correctly using PPE is as important as selecting it. The following step-by-step protocols ensure safety throughout the entire workflow.
Safe Handling and Use Protocol
-
Preparation: Before entering the lab, ensure you are wearing closed-toe shoes and long pants.
-
Donning PPE: In a designated clean area, don your lab coat, followed by safety goggles. The final step before handling the chemical is to don your gloves.
-
Chemical Handling:
-
Perform all manipulations, including weighing and transfers, inside a certified chemical fume hood to contain dust.
-
Use a spatula for transfers. Avoid pouring the solid to minimize dust generation.
-
If preparing a solution, add the solid to the solvent slowly.
-
-
Decontamination: After handling, wipe down the spatula and any surfaces inside the fume hood with a suitable solvent (e.g., 70% ethanol), followed by water. Dispose of the contaminated wipes as hazardous waste.
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care not to touch the outside of contaminated items. Remove gloves first, using a proper technique to avoid skin contact. Next, remove your lab coat, and finally, your goggles.
-
Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.[4]
Emergency Protocols: A Measured Response
In the event of an exposure, a swift and correct response is critical.
-
Skin Exposure: Immediately remove any contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.
-
Eye Exposure: Proceed immediately to the nearest emergency eyewash station. Hold eyelids open and flush with a gentle, steady stream of tepid water for a minimum of 15 minutes, rolling the eyes to ensure full rinsing.[5][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[7] If breathing is difficult or they feel unwell, seek immediate medical attention.
-
Minor Spill (inside a fume hood):
-
Alert others in the area.
-
Wearing your full PPE, gently cover the spill with an absorbent material.
-
Carefully scoop the material into a designated hazardous waste container.
-
Wipe the area with a decontaminating solvent, and then clean with soap and water.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and institutional Environmental Health & Safety (EHS) office immediately.
-
Prevent others from entering the contaminated area.
-
Waste Disposal
All materials contaminated with this compound, including excess reagent, empty containers, and used cleaning materials, must be disposed of as hazardous chemical waste.[1] Follow all local, regional, and national regulations for hazardous waste disposal.[3] Never dispose of this chemical down the drain.[3]
By integrating this expert-level understanding of hazards with disciplined procedural execution, you ensure that your innovative work with this compound is conducted with the highest standards of safety.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. pppmag.com [pppmag.com]
- 3. fishersci.com [fishersci.com]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 7. 3-Aminocyclohexanol - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
